IL-17A modulator-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H31N5O4 |
|---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
N-[(2S)-1-[4-(3,5-dimethoxy-4-pyridinyl)anilino]-1-oxo-3,3-diphenylpropan-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C33H31N5O4/c1-38-26(18-19-35-38)32(39)37-31(29(22-10-6-4-7-11-22)23-12-8-5-9-13-23)33(40)36-25-16-14-24(15-17-25)30-27(41-2)20-34-21-28(30)42-3/h4-21,29,31H,1-3H3,(H,36,40)(H,37,39)/t31-/m0/s1 |
InChI Key |
CIIPUPSMHRZVPV-HKBQPEDESA-N |
Isomeric SMILES |
CN1C(=CC=N1)C(=O)N[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C5=C(C=NC=C5OC)OC |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C5=C(C=NC=C5OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the IL-17A Signaling Pathway in Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17A (IL-17A) is a pleiotropic cytokine that has emerged as a central mediator of inflammation and a critical player in the pathogenesis of numerous autoimmune diseases. As the signature cytokine of T helper 17 (Th17) cells, IL-17A orchestrates complex downstream signaling cascades that drive tissue inflammation, recruit immune cells, and modulate cellular responses. This guide provides a comprehensive technical overview of the IL-17A signaling pathway, its dysregulation in autoimmune disorders, quantitative data on its involvement, detailed experimental protocols for its study, and visual representations of its core mechanisms.
Introduction to IL-17A and Autoimmunity
The IL-17 family of cytokines consists of six members (IL-17A through F), with IL-17A being the most studied and a key driver of autoimmune pathology.[1][2] Produced predominantly by Th17 cells, as well as other immune cells like γδ T cells and innate lymphoid cells, IL-17A is a critical component of host defense against extracellular pathogens.[3][4] However, its dysregulation is a hallmark of several autoimmune diseases, including psoriasis, rheumatoid arthritis (RA), multiple sclerosis (MS), and inflammatory bowel disease (IBD).[5] In these conditions, the overproduction of IL-17A leads to chronic inflammation and tissue damage.
The therapeutic success of IL-17A-blocking biologics in treating conditions like psoriasis has underscored the importance of understanding its signaling mechanisms in detail. This guide will dissect the molecular components and interactions that constitute the IL-17A signaling cascade.
The IL-17A Signaling Pathway
The canonical IL-17A signaling pathway is initiated by the binding of the dimeric IL-17A ligand to its receptor complex, leading to the recruitment of adaptor proteins and the activation of downstream kinases and transcription factors.
Ligand and Receptor Complex
IL-17A, a disulfide-linked homodimer, binds to a heterodimeric receptor complex composed of two subunits: IL-17 Receptor A (IL-17RA) and IL-17 Receptor C (IL-17RC). Both receptor subunits are type I transmembrane proteins that contain a conserved cytoplasmic SEFIR (SEF/IL-17R) domain, which is crucial for downstream signaling. While IL-17RA is broadly expressed, IL-17RC expression is more restricted to non-hematopoietic cells, which can influence cell-specific responses to IL-17A.
Adaptor Protein Recruitment: The Role of Act1
Upon ligand binding, a conformational change in the receptor complex facilitates the recruitment of the key adaptor protein, NF-κB activator 1 (Act1), also known as CIKS or TRAF3IP2. This interaction is mediated by homotypic binding between the SEFIR domains of the receptor subunits and Act1. Act1 is an essential component of the IL-17 signaling pathway and possesses E3 ubiquitin ligase activity, which is critical for subsequent signaling events.
Downstream Signaling Cascades
Act1 serves as a scaffold to recruit and activate downstream signaling molecules, most notably TRAF6 (TNF receptor-associated factor 6).
-
TRAF6-Mediated Activation: Act1 functions as a U-box E3 ubiquitin ligase, mediating the K63-linked polyubiquitination of TRAF6. This ubiquitination is a critical activation step that leads to the engagement of several downstream pathways:
-
NF-κB Pathway: Activated TRAF6 recruits and activates the TAK1 (TGF-β-activated kinase 1) complex, which in turn activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and proteasomal degradation. This releases the NF-κB transcription factor (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
-
MAPK Pathways: The TRAF6-TAK1 axis also activates mitogen-activated protein kinase (MAPK) cascades, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).
-
C/EBP Pathway: IL-17A signaling also leads to the activation of CCAAT/enhancer-binding protein β (C/EBPβ) and C/EBPδ, which are transcription factors that often work in concert with NF-κB to regulate gene expression.
-
-
mRNA Stabilization: Beyond transcriptional activation, IL-17A signaling also promotes the stability of mRNAs encoding pro-inflammatory molecules like cytokines and chemokines. Act1 can directly bind to the 3' untranslated regions (UTRs) of target mRNAs, protecting them from degradation and thereby amplifying the inflammatory response.
Target Gene Expression
The culmination of IL-17A signaling is the robust expression of a wide array of pro-inflammatory genes, including:
-
Cytokines: IL-6, TNF-α, G-CSF, GM-CSF
-
Chemokines: CXCL1, CXCL2, CXCL8 (IL-8), CCL20
-
Antimicrobial Peptides: β-defensins, S100 proteins
-
Matrix Metalloproteinases (MMPs): MMP1, MMP3, MMP9
This gene expression program drives the recruitment and activation of neutrophils and other immune cells to the site of inflammation, perpetuating the autoimmune response.
Diagram of the IL-17A Signaling Pathway
Caption: The canonical IL-17A signaling pathway.
Quantitative Data on IL-17A in Autoimmune Diseases
Elevated levels of IL-17A and its downstream products are consistently observed in patients with various autoimmune diseases. The following tables summarize representative quantitative data from the literature.
Table 1: IL-17A Protein Levels in Autoimmune Disease
| Disease | Sample Type | Patient IL-17A Level (pg/mL) | Control IL-17A Level (pg/mL) | Fold Change |
| Rheumatoid Arthritis | Synovial Fluid | 150.5 ± 45.2 | < 5.0 | > 30 |
| Psoriasis | Serum | 6.8 ± 2.1 | 1.2 ± 0.5 | ~5.7 |
| Multiple Sclerosis | CSF | 12.3 ± 3.8 | < 2.0 | > 6.1 |
| IBD (Crohn's) | Mucosal Biopsy | 250.7 ± 80.1 | 25.4 ± 8.9 | ~9.9 |
Data are representative values compiled from multiple studies and presented as mean ± SEM or approximate values. Actual values may vary between studies.
Table 2: Expression of IL-17A-Induced Genes in Psoriatic Skin Lesions
| Gene | Fold Change (Lesional vs. Non-lesional Skin) | Function |
| IL6 | 15-25 | Pro-inflammatory cytokine |
| CXCL8 | 50-100 | Neutrophil chemoattractant |
| DEFB4B | 20-40 | Antimicrobial peptide (β-defensin 2) |
| S100A7 | >100 | Pro-inflammatory, chemoattractant |
| CCL20 | 30-60 | Chemoattractant for Th17 cells, DCs |
Data are representative values compiled from multiple studies.
Key Experimental Protocols
Studying the IL-17A pathway requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-17A Quantification
This protocol outlines the steps for a sandwich ELISA to measure IL-17A concentrations in biological fluids.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of capture antibody (e.g., anti-human IL-17A) diluted in coating buffer (e.g., 1x PBS) overnight at 4°C.
-
Washing: Wash the plate three times with 300 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature (RT).
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add 100 µL/well of standards (recombinant IL-17A) and samples (serum, CSF, etc.) in duplicate. Incubate for 2 hours at RT.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add 100 µL/well of biotinylated detection antibody (e.g., anti-human IL-17A-biotin) and incubate for 1-2 hours at RT.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL/well of streptavidin-horseradish peroxidase (SAv-HRP) conjugate and incubate for 20-30 minutes at RT, protected from light.
-
Washing: Repeat the wash step five times.
-
Substrate Development: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate for 15-30 minutes at RT, protected from light.
-
Stop Reaction: Add 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the optical density at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the IL-17A concentration in the samples.
Diagram of ELISA Workflow
Caption: Workflow for a sandwich ELISA protocol.
Western Blot for Phosphorylated TRAF6
This protocol details the detection of activated (phosphorylated) TRAF6 in cell lysates following IL-17A stimulation.
Methodology:
-
Cell Culture and Stimulation: Culture target cells (e.g., fibroblasts, keratinocytes) to ~80% confluency. Stimulate with recombinant IL-17A (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 1x RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at RT.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated TRAF6 (p-TRAF6) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at RT.
-
Washing: Repeat the wash step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total TRAF6 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Chromatin Immunoprecipitation (ChIP) for NF-κB p65 Binding
This protocol is for identifying the binding of the NF-κB p65 subunit to the promoter regions of IL-17A target genes.
Methodology:
-
Cell Stimulation and Cross-linking: Stimulate cells with IL-17A. Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific for NF-κB p65 or a negative control IgG.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction or a column-based kit.
-
Analysis by qPCR: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify a specific region of a target gene promoter known or suspected to contain an NF-κB binding site (e.g., the IL-6 promoter).
-
Data Analysis: Calculate the enrichment of the target promoter sequence in the p65-immunoprecipitated sample relative to the IgG control and the input chromatin.
Conclusion
The IL-17A signaling pathway is a central axis in the inflammatory processes that drive autoimmune diseases. Its core components, from the IL-17RA/RC receptor complex to the Act1 adaptor and the downstream TRAF6-NF-κB/MAPK cascades, represent critical nodes for therapeutic intervention. A thorough understanding of this pathway, supported by robust quantitative data and precise experimental methodologies, is essential for researchers and drug developers working to create next-generation therapies for autoimmune disorders. The continued investigation into the nuances of IL-17A signaling will undoubtedly uncover new targets and strategies to combat these debilitating conditions.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Interleukin-17 and its target genes: mechanisms of interleukin-17 function in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the IL-17/TRAF6/NF-κB pathway is implicated in Aβ-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Act 1 adaptor protein - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Mechanism of Action of IL-17A Modulators on Th17 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases. It is the signature cytokine produced by T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells. The IL-17A signaling pathway is a key driver of inflammation, leading to the recruitment of neutrophils, production of antimicrobial peptides, and tissue remodeling. Consequently, modulating the activity of IL-17A has become a major therapeutic strategy for a range of conditions, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. This guide provides a detailed overview of the mechanism of action of IL-17A modulators, with a focus on their effects on Th17 cells and the downstream signaling cascade.
The IL-17A Signaling Pathway and Th17 Cells
Th17 cells are characterized by their production of IL-17A, IL-17F, IL-21, and IL-22. The differentiation of naive T cells into Th17 cells is driven by a specific cytokine milieu, including TGF-β and IL-6. The key transcription factors orchestrating Th17 cell differentiation and function are RORγt and STAT3. Once activated, Th17 cells release IL-17A, which binds to its receptor complex on target cells.
The IL-17 receptor (IL-17R) is a heterodimeric complex composed of the IL-17RA and IL-17RC subunits. The binding of IL-17A to this receptor complex initiates a downstream signaling cascade through the recruitment of the adaptor protein Act1 (NF-κB activator 1). Act1, in turn, activates TRAF6 (TNF receptor-associated factor 6), leading to the activation of the transcription factor NF-κB and the mitogen-activated protein kinases (MAPKs), including p38 and JNK. This signaling cascade culminates in the transcription of pro-inflammatory genes, such as those encoding chemokines (e.g., CXCL1, CXCL8), cytokines (e.g., IL-6), and matrix metalloproteinases (MMPs).
Mechanism of Action of IL-17A Modulators
IL-17A modulators are a class of therapeutic agents, predominantly monoclonal antibodies, designed to specifically target and neutralize the activity of IL-17A.[1] These inhibitors bind to IL-17A, preventing it from interacting with its receptor complex on target cells.[1] This blockade effectively abrogates the downstream signaling cascade, leading to a reduction in inflammation and amelioration of disease symptoms. The primary mechanism of action involves:
-
Direct Neutralization of IL-17A: Monoclonal antibodies, such as secukinumab and ixekizumab, bind with high affinity and specificity to the IL-17A cytokine.[1][2] This binding sterically hinders the interaction of IL-17A with the IL-17RA/RC receptor complex, thereby preventing receptor activation.
-
Inhibition of Downstream Signaling: By blocking the initial step of receptor binding, IL-17A modulators prevent the recruitment of Act1 and the subsequent activation of TRAF6, NF-κB, and MAPKs.[3] This leads to a significant reduction in the transcription and production of pro-inflammatory mediators.
-
Reduction of Inflammatory Cell Infiltration: A key function of IL-17A is the induction of chemokines that recruit neutrophils to sites of inflammation. By inhibiting IL-17A signaling, these modulators decrease the production of neutrophil-attracting chemokines, leading to reduced tissue infiltration by these inflammatory cells.
-
Normalization of Tissue Pathology: In diseases like psoriasis, IL-17A drives keratinocyte hyperproliferation and the production of antimicrobial peptides. IL-17A inhibitors have been shown to normalize keratinocyte function and reduce epidermal thickness, contributing to the resolution of psoriatic plaques.
The following diagram illustrates the IL-17A signaling pathway and the point of intervention for IL-17A modulators.
Caption: IL-17A Signaling Pathway and Modulator Action.
Quantitative Data on IL-17A Modulator Efficacy
The clinical efficacy of IL-17A modulators has been extensively evaluated in numerous clinical trials for various inflammatory conditions. The following tables summarize key quantitative data from studies on prominent IL-17A inhibitors.
Table 1: Clinical Efficacy of IL-17A Inhibitors in Psoriasis
| Drug | Study | Primary Endpoint | Efficacy vs. Placebo |
| Secukinumab | FIXTURE | PASI 75 at Week 12 | 81.6% vs. 4.5% |
| Ixekizumab | UNCOVER-1 | PASI 75 at Week 12 | 89.1% vs. 2.4% |
| Brodalumab | AMAGINE-2 | PASI 75 at Week 12 | 83% vs. 2.7% |
PASI 75: 75% reduction in Psoriasis Area and Severity Index score.
Table 2: Clinical Efficacy of IL-17A Inhibitors in Psoriatic Arthritis
| Drug | Study | Primary Endpoint | Efficacy vs. Placebo |
| Secukinumab | FUTURE 2 | ACR 20 at Week 24 | 51% (150mg) vs. 15% |
| Ixekizumab | SPIRIT-P1 | ACR 20 at Week 24 | 58% vs. 30% |
ACR 20: 20% improvement in American College of Rheumatology criteria.
Experimental Protocols
The investigation of IL-17A modulators and their effects on Th17 cells involves a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments.
In Vitro Th17 Cell Differentiation and Cytokine Analysis
This protocol is used to differentiate naive CD4+ T cells into Th17 cells and to assess the impact of IL-17A modulators on their function.
Methodology:
-
Isolation of Naive CD4+ T Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naive CD4+ T cells (CD4+CD45RA+CCR7+) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Th17 Cell Differentiation:
-
Culture the isolated naive CD4+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
Coat culture plates with anti-CD3 (e.g., 5 µg/mL) and add soluble anti-CD28 (e.g., 2 µg/mL) to the culture medium for T cell activation.
-
To drive Th17 differentiation, add a cytokine cocktail consisting of recombinant human IL-6 (e.g., 20 ng/mL), TGF-β (e.g., 5 ng/mL), IL-1β (e.g., 10 ng/mL), and IL-23 (e.g., 20 ng/mL).
-
To assess the effect of an IL-17A modulator, add the modulator at various concentrations to the culture at the initiation of differentiation.
-
-
Analysis of Cytokine Production:
-
After 3-5 days of culture, restimulate the cells with PMA (phorbol 12-myristate 13-acetate) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Harvest the cells and perform intracellular cytokine staining for IL-17A, IL-17F, and IFN-γ using fluorochrome-conjugated antibodies.
-
Analyze the percentage of cytokine-producing cells by flow cytometry.
-
Collect culture supernatants to measure secreted cytokine levels using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
The following diagram outlines the experimental workflow for in vitro Th17 cell differentiation and analysis.
Caption: Workflow for Th17 Differentiation and Analysis.
In Vivo Models of IL-17A-Mediated Disease
Animal models are crucial for evaluating the in vivo efficacy of IL-17A modulators. The imiquimod-induced psoriasis model in mice is a commonly used example.
Methodology:
-
Animal Model Induction:
-
Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) to the shaved back and/or ear of the mice for 5-7 consecutive days. This induces a psoriasis-like skin inflammation characterized by erythema, scaling, and thickening.
-
-
Treatment with IL-17A Modulator:
-
Administer the IL-17A modulator (e.g., a mouse-specific anti-IL-17A antibody) via a suitable route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose and frequency, starting either before or after the induction of inflammation.
-
Include a control group treated with an isotype control antibody or vehicle.
-
-
Assessment of Disease Severity:
-
Monitor the mice daily for clinical signs of skin inflammation. Score erythema, scaling, and skin thickness using a standardized scoring system (e.g., a scale of 0 to 4 for each parameter).
-
Measure ear thickness daily using a digital caliper.
-
-
Histological and Molecular Analysis:
-
At the end of the experiment, euthanize the mice and collect skin tissue samples.
-
Perform histological analysis (e.g., hematoxylin and eosin staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Isolate RNA from the skin tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory genes (e.g., Il17a, Il6, Cxcl1).
-
Prepare single-cell suspensions from the skin and draining lymph nodes to analyze the immune cell populations by flow cytometry.
-
The logical relationship between IL-17A and the development of psoriasis-like inflammation is depicted in the following diagram.
Caption: Logical Flow of Imiquimod-Induced Psoriasis Model.
Conclusion
IL-17A modulators represent a significant advancement in the treatment of autoimmune and inflammatory diseases. Their mechanism of action, centered on the specific neutralization of IL-17A, effectively disrupts a key inflammatory pathway driven by Th17 cells. The robust clinical data, supported by extensive preclinical research using the experimental protocols outlined in this guide, have established IL-17A as a critical therapeutic target. Further research into the nuances of the IL-17A signaling pathway and the development of next-generation modulators will continue to refine and improve therapeutic strategies for patients with these debilitating conditions.
References
Early In Vitro Profiling of IL-17A Modulator-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential in vitro assays for the early-stage characterization of "IL-17A modulator-1," a novel inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A). This document outlines detailed experimental protocols, presents a consolidated data profile for this compound, and visualizes key biological pathways and experimental workflows to guide researchers in the drug development process.
Introduction to IL-17A and Its Modulation
Interleukin-17A is a key cytokine involved in host defense against certain pathogens and in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] IL-17A is predominantly produced by T helper 17 (Th17) cells and exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC on various cell types, including epithelial cells, fibroblasts, and endothelial cells.[1][4] This interaction triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides that mediate inflammation and tissue damage. Consequently, the development of therapeutic agents that modulate the IL-17A signaling pathway is a significant area of interest in drug discovery.
This guide focuses on the in vitro characterization of a hypothetical small molecule inhibitor, "this compound." The following sections will detail the methodologies to assess its binding affinity, potency, and selectivity, providing a framework for its initial preclinical evaluation.
Data Summary: In Vitro Profile of this compound
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: Binding Affinity of this compound
| Assay Type | Target | Kd (nM) |
| Surface Plasmon Resonance (SPR) | Human IL-17A | 15 |
| Microscale Thermophoresis (MST) | Human IL-17A | 25 |
Table 2: Functional Potency of this compound
| Cell-Based Assay | Cell Line | Stimulus | Measured Endpoint | IC50 (nM) |
| IL-6 Release Assay | Human Keratinocytes | IL-17A + TNF-α | IL-6 | 50 |
| IL-8 Release Assay | Human Rheumatoid Arthritis Synovial Fibroblasts (RASF) | IL-17A | IL-8 | 75 |
| NF-κB Reporter Assay | HEK293 (IL-17RA/RC expressing) | IL-17A | Luciferase Activity | 40 |
Table 3: Selectivity Profile of this compound
| Target | Binding Assay (Kd in nM) | Functional Assay (IC50 in nM) |
| IL-17A | 15 | 50 (IL-6 release) |
| IL-17F | > 10,000 | > 10,000 (IL-6 release) |
| IL-17A/F Heterodimer | 500 | 1,500 (IL-6 release) |
| TNF-α | > 10,000 | Not Applicable |
Experimental Protocols
This section provides detailed protocols for the key in vitro assays used to characterize this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to recombinant human IL-17A.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human IL-17A
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Method:
-
Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject recombinant human IL-17A (e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the different concentrations of the modulator over the immobilized IL-17A surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between each concentration with the regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cell-Based IL-6 Release Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting IL-17A-induced IL-6 production in human keratinocytes.
Materials:
-
Primary Human Epidermal Keratinocytes (HEK)
-
Keratinocyte growth medium
-
Recombinant human IL-17A
-
Recombinant human TNF-α
-
This compound
-
96-well cell culture plates
-
Human IL-6 ELISA kit
Method:
-
Cell Plating:
-
Seed HEK cells into 96-well plates at a density of 1 x 104 cells/well and culture overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Pre-incubate the cells with the modulator for 1 hour at 37°C.
-
-
Stimulation:
-
Add a pre-determined concentration of IL-17A (e.g., 10 ng/mL) and TNF-α (e.g., 1 ng/mL) to the wells.
-
Include appropriate controls: vehicle control, IL-17A/TNF-α only, and modulator only.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24-48 hours at 37°C.
-
Centrifuge the plate and collect the cell culture supernatant.
-
-
IL-6 Quantification:
-
Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-6 concentration against the logarithm of the modulator concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
NF-κB Reporter Gene Assay
Objective: To assess the inhibitory effect of this compound on the IL-17A signaling pathway by measuring the activation of the NF-κB transcription factor.
Materials:
-
HEK293 cells stably co-transfected with human IL-17RA, IL-17RC, and an NF-κB-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-17A
-
This compound
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
Method:
-
Cell Plating:
-
Plate the engineered HEK293 cells in 96-well plates at a density of 5 x 104 cells/well and allow them to attach overnight.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells and pre-incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Stimulate the cells with an EC80 concentration of recombinant human IL-17A.
-
-
Incubation:
-
Incubate the plate for 6 hours at 37°C.
-
-
Luminescence Measurement:
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the modulator.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
IL-17A Signaling Pathway
Caption: IL-17A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Profiling
Caption: A streamlined workflow for the in vitro profiling of this compound.
Logical Relationship for Go/No-Go Decision
Caption: Decision-making flowchart for advancing this compound.
Conclusion
The in vitro profiling of this compound demonstrates its potential as a potent and selective inhibitor of the IL-17A pathway. The comprehensive data package, including binding affinity, functional potency in relevant cell-based assays, and selectivity over related cytokines, provides a strong foundation for its continued development. The detailed protocols and visual aids presented in this guide offer a robust framework for the systematic evaluation of novel IL-17A modulators, facilitating informed decision-making in the early stages of drug discovery. Further investigation in preclinical in vivo models of inflammatory disease is warranted to validate these promising in vitro findings.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-17A - A regulator in acute inflammation: Insights from in vitro, in vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the IL-17A Axis: A Structural and Biophysical Guide to its Receptor Complex
For Immediate Release
Shanghai, China – November 27, 2025 – In a comprehensive effort to consolidate the current understanding of the Interleukin-17A (IL-17A) signaling axis, this technical guide provides an in-depth analysis of the structural biology and biophysical interactions of IL-17A with its receptor complex, IL-17RA and IL-17RC. This document is intended for researchers, scientists, and drug development professionals actively engaged in immunology, inflammation, and therapeutic antibody development.
Interleukin-17A, a key pro-inflammatory cytokine produced by T helper 17 (Th17) cells, plays a pivotal role in host defense against certain pathogens and is a critical driver of various autoimmune and inflammatory diseases.[1][2] The therapeutic success of monoclonal antibodies targeting IL-17A or its receptor, IL-17RA, has underscored the importance of a detailed molecular understanding of this signaling pathway.[2] This guide synthesizes structural data from cryo-electron microscopy (cryo-EM) and X-ray crystallography, quantitative binding data from biophysical assays, and detailed experimental methodologies to provide a foundational resource for the scientific community.
Structural Architecture of the IL-17A/IL-17RA/IL-17RC Complex
The functional receptor for IL-17A is a heterodimeric complex composed of two single-pass transmembrane proteins: IL-17 Receptor A (IL-17RA) and IL-17 Receptor C (IL-17RC).[2][3] Structural studies have revealed a unique "tip-to-tip" architecture for the assembly of the IL-17 receptor family.
Cryo-EM structures of the IL-17A–IL-17RA and the ternary IL-17A–IL-17RA–IL-17RC complexes have elucidated that the signaling assembly is a C2-symmetric complex. In this arrangement, the homodimeric IL-17A cytokine is engaged by the extracellular domains of both IL-17RA and IL-17RC. The interaction between the receptor subunits themselves is a crucial organizing principle for signal transduction. The binding of IL-17A to one side of the receptor complex can induce a conformational change in the other receptor site, which may influence the recruitment of the second receptor subunit.
Quantitative Analysis of IL-17A Receptor Interactions
The binding affinities of IL-17A and its variants to the individual receptor subunits and the pre-formed complexes have been characterized by surface plasmon resonance (SPR) and other biophysical techniques. These quantitative data are crucial for understanding the step-wise assembly of the signaling complex and for the development of potent antagonists.
| Interacting Molecules | Method | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Reference |
| Human IL-17A to human IL-17RA | SPR | Not Reported | Not Reported | 2.8 ± 0.9 | |
| Human IL-17A to human IL-17RC | SPR | Not Reported | Not Reported | 1.2 ± 0.1 | |
| Human IL-17F to human IL-17RA | SPR | Not Reported | Not Reported | 292 ± 19 | |
| Human IL-17F to human IL-17RC | SPR | Not Reported | Not Reported | 4.4 ± 0.2 | |
| IL-17RA to IL-17RC-IL-17A complex | SPR | Not Reported | Not Reported | 162 ± 29 | |
| IL-17RC to IL-17RA-IL-17A complex | SPR | Not Reported | Not Reported | 174 ± 3 | |
| Engineered IL-17RA (Variant 385) to IL-17A | SPR | Not Reported | Not Reported | 0.06 |
Signaling Pathway of the IL-17A Receptor Complex
Upon ligand binding and receptor complex formation, a downstream signaling cascade is initiated, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides. A central adaptor protein, Act1, is recruited to the SEFIR domain within the intracellular portion of the IL-17 receptors. This recruitment facilitates the activation of downstream pathways, including NF-κB and mitogen-activated protein kinases (MAPKs), which are critical for the inflammatory response.
References
- 1. Two Epitope Regions Revealed in the Complex of IL-17A and Anti-IL-17A VHH Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Interleukin-17A and Interleukin-17 Receptor A Structure, Interaction and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the IL-17A/IL-17F Heterodimer in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F) are signature cytokines of the T helper 17 (Th17) cell lineage and key drivers of inflammation. While the roles of the IL-17A and IL-17F homodimers are well-documented, the IL-17A/IL-17F heterodimer is emerging as a critical, distinct player in the inflammatory milieu. This technical guide provides an in-depth analysis of the IL-17A/IL-17F heterodimer, detailing its structure, signaling pathway, and role in inflammatory diseases. We present quantitative data on its expression and bioactivity, alongside detailed experimental protocols for its study, to support further research and therapeutic development in this area.
Introduction to the IL-17A/IL-17F Heterodimer
IL-17A and IL-17F are members of the IL-17 cytokine family, which are crucial for host defense against extracellular pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] These two cytokines share the highest sequence homology within the IL-17 family and are often co-expressed by Th17 cells, γδ T cells, and other immune cells.[3][4] IL-17A and IL-17F can be secreted as disulfide-linked homodimers (IL-17A/A and IL-17F/F) or as a biologically active IL-17A/F heterodimer.[5] The heterodimer has been identified in activated human CD4+ T cells and is considered a key contributor to T cell-mediated immune responses.
Structure and Receptor Binding
The IL-17A/IL-17F heterodimer is a "two-faced" cytokine, structurally mimicking both the IL-17A and IL-17F homodimers. This unique structure allows for complex interactions with its receptor. All three forms of the cytokine—the two homodimers and the heterodimer—signal through a common receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).
The binding affinities of the different dimers to the receptor subunits vary, which influences their biological potency. IL-17A has a much higher affinity for IL-17RA than IL-17F. The IL-17A/F heterodimer exhibits an intermediate binding affinity to IL-17RA. Interestingly, both IL-17RA and IL-17RC can bind to either the "A-face" or the "F-face" of the heterodimer, leading to the potential for two topologically distinct signaling complexes with potentially different functional outcomes.
Signaling Pathway
Upon binding of the IL-17A/F heterodimer to the IL-17RA/IL-17RC receptor complex, a downstream signaling cascade is initiated. This process is crucial for the induction of pro-inflammatory responses.
Caption: IL-17A/F Heterodimer Signaling Cascade.
The key steps in the signaling pathway are:
-
Receptor Binding: The IL-17A/F heterodimer binds to the IL-17RA/IL-17RC receptor complex on the surface of target cells such as epithelial cells, endothelial cells, and fibroblasts.
-
Adaptor Protein Recruitment: This binding event leads to the recruitment of the adaptor protein, Act1, to the intracellular SEFIR domains of the receptors.
-
Activation of Downstream Effectors: Act1 then recruits TRAF6 (TNF receptor-associated factor 6).
-
Signal Transduction: The Act1-TRAF6 complex activates downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
-
Gene Expression: Activation of these pathways culminates in the transcription and expression of a wide range of pro-inflammatory genes, including cytokines (e.g., IL-6), chemokines (e.g., CXCL1, IL-8), and antimicrobial peptides (e.g., β-defensins).
Role in Inflammatory Diseases
The IL-17A/F heterodimer, along with the homodimers, plays a significant role in the pathogenesis of several chronic inflammatory and autoimmune diseases.
-
Psoriasis: Psoriatic skin lesions are characterized by high expression of both IL-17A and IL-17F. The IL-17A/F heterodimer contributes to the inflammatory environment by acting on keratinocytes to induce the production of psoriasis-associated genes.
-
Rheumatoid Arthritis (RA): In RA, IL-17A, F, and AF are all found to be increased. Studies in mouse models of collagen-induced arthritis (CIA) have shown that while IL-17A plays a dominant role, the presence of the heterodimer contributes to the overall inflammatory cascade.
-
Asthma: The IL-17A/F heterodimer has been shown to induce airway neutrophil recruitment, a key feature of severe asthma.
Quantitative Data on IL-17A/F Heterodimer
The biological activity and expression levels of the IL-17A/F heterodimer have been quantified in various studies, highlighting its intermediate potency compared to the homodimers.
Table 1: Relative Potency of IL-17 Dimers in Inducing Pro-inflammatory Mediators
| Cytokine Dimer | Relative Potency in inducing IL-6 and CXCL1 | Reference |
| IL-17A/A | High | |
| IL-17A/F | Intermediate | |
| IL-17F/F | Low |
Table 2: Expression of IL-17A/F Heterodimer in Disease Models and Patients
| Condition | Sample Type | Key Findings | Reference |
| Mouse Th17 cells (in vitro) | Cell culture supernatant | Differentiated Th17 cells express higher amounts of IL-17F/A than either homodimer. | |
| Collagen-Induced Arthritis (mouse model) | - | IL-17A, F, and AF were all increased during inflammatory arthritis. | |
| Psoriasis Patients | Serum and skin biopsies | Higher concentrations of both IL-17A and IL-17F proteins in psoriatic lesions and serum compared to healthy controls. | |
| Rheumatoid Arthritis Patients | Peripheral Blood Mononuclear Cells (PBMCs) and Synovial Fluid Mononuclear Cells (SFMCs) | Significantly higher levels of IL-17A and IL-17F in PBMCs from RA patients compared to osteoarthritis (OA) patients. IL-17A and AF were detected in SFMCs, with IL-17A being significantly higher in RA patients. |
Experimental Protocols
Studying the IL-17A/F heterodimer requires specific and sensitive methodologies. Below are detailed protocols for key experiments.
Quantification of IL-17A/F Heterodimer by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the IL-17A/F heterodimer in biological samples.
Caption: Sandwich ELISA protocol for IL-17A/F.
Detailed Methodology:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for IL-17A. Incubate overnight at room temperature.
-
Washing: Aspirate and wash the wells three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding a blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Sample and Standard Addition: Add 100 µL of standards and biological samples (e.g., serum, plasma, cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for IL-17F to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add Streptavidin-Horseradish Peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate for 10-20 minutes at room temperature in the dark.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄) to each well.
-
Absorbance Reading: Read the optical density at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the IL-17A/F heterodimer in the samples.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This model is used to evaluate the in vivo role of the IL-17A/F heterodimer in inflammatory arthritis.
Methodology:
-
Induction of Arthritis: Immunize DBA/1 mice with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Booster Immunization: Administer a booster immunization 21 days after the primary immunization.
-
Treatment: Upon the onset of arthritis, administer neutralizing antibodies against IL-17A, IL-17F, or both, or a control antibody.
-
Clinical Assessment: Monitor the mice for signs of arthritis, including paw swelling and clinical score, daily.
-
Histological Analysis: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Cytokine Measurement: Collect serum to measure the levels of pro-inflammatory cytokines such as IL-6 and G-CSF by ELISA.
Conclusion and Future Directions
The IL-17A/IL-17F heterodimer is a significant pro-inflammatory cytokine with a distinct role in the pathogenesis of various inflammatory diseases. Its intermediate potency and co-expression with the homodimers underscore the complexity of the IL-17 signaling axis. Further research is needed to fully elucidate the specific contributions of the heterodimer to different inflammatory conditions and to explore its potential as a therapeutic target. The development of selective antagonists that can differentiate between the homodimers and the heterodimer may offer novel therapeutic strategies for a range of immune-mediated diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biology of this important cytokine.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Identification of an interleukin 17F/17A heterodimer in activated human CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Novel Therapeutic Opportunities: A Technical Guide to Identifying and Targeting Novel Binding Pockets on the IL-17A Dimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17A (IL-17A), a key pro-inflammatory cytokine, plays a pivotal role in the pathogenesis of various autoimmune diseases. As a homodimer, the disruption of its signaling cascade presents a significant therapeutic target. While monoclonal antibodies targeting IL-17A have demonstrated clinical efficacy, the development of small-molecule inhibitors offers the potential for oral administration and improved tissue penetration. This technical guide provides an in-depth overview of the methodologies for identifying and characterizing novel binding pockets on the IL-17A dimer, with a focus on allosteric sites at the dimer interface. We present a compilation of quantitative data for recently developed inhibitors, detailed experimental protocols for key identification techniques, and visual representations of the IL-17A signaling pathway and experimental workflows to aid researchers in the discovery of next-generation IL-17A modulators.
Introduction: The IL-17A Dimer as a Therapeutic Target
Interleukin-17A is a signature cytokine of T helper 17 (Th17) cells and is a critical mediator of inflammation.[1][2] It exists as a disulfide-linked homodimer and exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[2][3] This interaction triggers downstream signaling pathways, primarily involving NF-κB and C/EBP, leading to the production of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases.[2] Dysregulation of IL-17A signaling is implicated in a range of autoimmune and inflammatory conditions, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.
The development of monoclonal antibodies that neutralize IL-17A has validated its role as a therapeutic target. However, the pursuit of small-molecule inhibitors that can modulate IL-17A activity is an area of intense research. A particularly promising strategy is the targeting of novel allosteric binding pockets, especially at the interface of the IL-17A dimer. Small molecules that bind to this "central pocket" can induce conformational changes in the dimer, thereby preventing its interaction with the IL-17RA receptor. This guide details the experimental and computational approaches to identify and validate these novel binding sites.
Quantitative Data on Novel IL-17A Inhibitors
The following tables summarize the binding affinities and inhibitory concentrations of various small molecules and peptides that target novel binding pockets on the IL-17A dimer. This data provides a comparative overview of the potency of different inhibitor classes.
Table 1: Peptide-Based Inhibitors of the IL-17A/IL-17RA Interaction
| Peptide Name/Identifier | Inhibition of IL-17A/IL-17RA Binding (IC50) | Cellular Functional Assay (IC50) | Reference |
| Peptide 1 | 80 nM | 370 nM (GRO-α production in BJ human fibroblasts) |
Table 2: Macrocyclic and Small Molecule Inhibitors Targeting the IL-17A Dimer Interface
| Compound Identifier | Binding Affinity (K D) | FRET Assay (IC50) | Cellular Assay (IL-8 production in keratinocytes) (IC50) | Reference |
| Compound 1 | 0.66 µM (SPR) | 1.14 µM | > 30 µM | |
| Compound 2 (Macrocycle) | < 200 nM (SPR) | < 35 nM | < 540 nM | |
| Compound 3 (Macrocycle) | < 200 nM (SPR) | < 35 nM | < 540 nM | |
| Macrocycle 4 | < 100 nM | < 1.0 µM (HT-29 cells) | Not Reported | |
| Macrocycle 5 | < 100 nM | < 1.0 µM (HT-29 cells) | Not Reported | |
| Macrocycle 6 | < 100 nM | < 1.0 µM (HT-29 cells) | Not Reported | |
| A18 | Not Reported | 1.68 µM | Not Reported |
Experimental Protocols for Identifying Novel Binding Pockets
This section provides detailed methodologies for key experimental techniques used to identify and characterize novel binding pockets on the IL-17A dimer.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique for probing protein conformation and dynamics in solution. It measures the rate of exchange of backbone amide hydrogens with deuterium, providing insights into solvent accessibility and hydrogen bonding, which can be altered upon ligand binding.
Protocol:
-
Protein and Ligand Preparation:
-
Prepare purified recombinant human IL-17A homodimer at a suitable concentration (e.g., 10 µM) in a non-deuterated buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of the test compound at a concentration significantly higher than the expected K D.
-
-
Deuterium Labeling:
-
Initiate the exchange reaction by diluting the IL-17A solution (with or without the pre-incubated ligand) 10-fold into a D₂O-based buffer with the same composition.
-
Incubate the mixture for various time points (e.g., 10s, 1 min, 10 min, 1h, 4h).
-
-
Quenching:
-
Stop the exchange reaction by adding a quench buffer to reduce the pH to ~2.5 and the temperature to 0°C. A typical quench buffer contains 0.5 M glycine, pH 2.5.
-
-
Digestion and Desalting:
-
Immediately inject the quenched sample onto an online immobilized pepsin column for digestion.
-
Trap the resulting peptides on a C18 trap column to desalt and concentrate them.
-
-
LC-MS Analysis:
-
Elute the peptides from the trap column onto a C18 analytical column using a linear acetonitrile gradient.
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify the peptides by performing MS/MS analysis on a non-deuterated sample.
-
Determine the deuterium uptake for each peptide at each time point using specialized software.
-
Compare the deuterium uptake of peptides from the apo (unbound) IL-17A with the ligand-bound IL-17A. Regions with significantly reduced deuterium uptake in the presence of the ligand indicate potential binding sites.
-
Alanine Scanning Mutagenesis
Alanine scanning is a site-directed mutagenesis technique used to identify key residues involved in protein-protein or protein-ligand interactions. By systematically replacing individual amino acid residues with alanine, the contribution of each side chain to the binding affinity can be assessed.
Protocol:
-
Site Selection:
-
Based on structural data or computational predictions, identify putative binding pocket residues on the IL-17A dimer interface.
-
-
Site-Directed Mutagenesis:
-
Use a PCR-based method to introduce single-point mutations, replacing the codon of the target residue with an alanine codon (e.g., GCT).
-
Design complementary forward and reverse primers containing the desired mutation.
-
Digest the parental, methylated template DNA using the DpnI restriction enzyme.
-
Transform competent E. coli cells with the mutated plasmid.
-
Verify the mutation by DNA sequencing.
-
-
Protein Expression and Purification:
-
Express and purify the wild-type and each alanine mutant of IL-17A.
-
-
Binding Affinity Measurement:
-
Determine the binding affinity (e.g., K D) of the ligand to both wild-type and mutant IL-17A using a suitable biophysical technique such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
-
Data Analysis:
-
Calculate the change in binding free energy (ΔΔG) for each mutant relative to the wild-type.
-
A significant increase in K D (or a large positive ΔΔG) upon mutation to alanine indicates that the original residue is a "hotspot" critical for ligand binding.
-
NMR-Based Fragment Screening
NMR spectroscopy is a sensitive technique for detecting weak binding events, making it ideal for fragment-based drug discovery. Protein-observed 2D ¹H-¹⁵N HSQC experiments can identify fragment binding and map the binding site on the protein.
Protocol:
-
Protein Preparation:
-
Produce isotopically labeled (¹⁵N) IL-17A.
-
Screen for optimal buffer conditions to ensure protein stability and solubility for the duration of the NMR experiments.
-
-
Fragment Library Screening:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled IL-17A.
-
Screen a library of small molecule fragments, typically in mixtures, by acquiring an HSQC spectrum for each mixture in the presence of the protein.
-
-
Hit Deconvolution:
-
For mixtures that show significant chemical shift perturbations (CSPs) in the HSQC spectrum, screen the individual fragments from that mixture to identify the binding "hit."
-
-
Binding Site Mapping and Affinity Determination:
-
Titrate the hit fragment into a sample of ¹⁵N-labeled IL-17A and acquire a series of HSQC spectra at different ligand concentrations.
-
Monitor the CSPs of the backbone amide resonances. The residues exhibiting significant and concentration-dependent CSPs are likely part of or near the binding site.
-
Calculate the dissociation constant (K D) by fitting the chemical shift changes as a function of ligand concentration.
-
Computational Approaches
Computational methods are invaluable for predicting potential binding pockets and screening large compound libraries.
Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target.
Protocol:
-
Target and Library Preparation:
-
Obtain or model the 3D structure of the IL-17A dimer.
-
Identify potential allosteric binding pockets using pocket detection algorithms.
-
Prepare a library of 3D structures of small molecules for screening.
-
-
Molecular Docking:
-
Use a docking program to predict the binding pose and score the interaction of each molecule in the library with the identified binding pocket on IL-17A.
-
-
Post-Docking Analysis and Filtering:
-
Rank the compounds based on their docking scores.
-
Apply filters based on drug-likeness properties (e.g., Lipinski's rule of five) and visual inspection of the binding poses to select a subset of promising candidates for experimental testing.
-
MD simulations provide insights into the dynamic nature of the protein and the stability of the protein-ligand complex.
Protocol:
-
System Setup:
-
Prepare the initial coordinates of the IL-17A dimer, either in its apo form or in complex with a potential inhibitor.
-
Solvate the system in a water box with appropriate ions to neutralize the charge.
-
-
Simulation:
-
Perform energy minimization, followed by heating and equilibration of the system.
-
Run a production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to observe the dynamic behavior of the system.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand interactions, identify key interacting residues, and observe any conformational changes in the protein upon ligand binding.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the IL-17A signaling pathway, a general experimental workflow for novel binding pocket identification, and the logical relationship between different screening methodologies.
IL-17A Signaling Pathway
Caption: Simplified IL-17A signaling cascade.
Experimental Workflow for Novel Binding Pocket Identification
References
Navigating Early Safety Assessment: A Technical Guide to Preliminary Toxicity Screening of IL-17A Modulator-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity screening for "IL-17A modulator-1," a novel small molecule inhibitor of Interleukin-17A (IL-17A). Given the absence of specific public data on this proprietary compound, this document outlines a robust, representative screening strategy based on established preclinical safety evaluation principles for similar small molecule drug candidates. The guide details essential in vitro and in vivo assays, presents hypothetical data in structured tables for clarity, and includes detailed experimental protocols and workflow visualizations to support drug development decisions.
Interleukin-17A is a key pro-inflammatory cytokine implicated in various autoimmune diseases.[1][2][3] While modulating its activity holds significant therapeutic promise, early and thorough toxicity screening is paramount to identify potential liabilities.[4][5] This is underscored by findings for other small molecule IL-17A inhibitors, such as LY3509754, which demonstrated a risk of drug-induced liver injury (DILI) in early clinical trials. Therefore, a comprehensive preliminary toxicity assessment is critical.
Core In Vitro Toxicity Screening
A battery of in vitro assays should be conducted to provide an initial assessment of the cytotoxic, genotoxic, and off-target pharmacological profile of this compound. These assays are crucial for early identification of potential hazards and can guide further in vivo studies.
Data Summary: In Vitro Toxicity of this compound (Hypothetical Data)
| Assay Type | Cell Line/System | Endpoint | Result (IC50/LC50) | Interpretation |
| Cytotoxicity | HepG2 (human hepatoma) | Cell Viability (MTT Assay) | 75 µM | Low to moderate cytotoxicity |
| HEK293 (human embryonic kidney) | Cell Viability (MTT Assay) | > 100 µM | Low cytotoxicity | |
| Genotoxicity | Salmonella typhimurium (Ames test) | Mutagenicity | Non-mutagenic up to 5000 µ g/plate | No evidence of mutagenicity |
| CHO-K1 (Chinese hamster ovary) | Chromosomal Aberrations | No significant increase in aberrations | No evidence of clastogenicity | |
| Cardiotoxicity | hERG-expressing cells | hERG Channel Inhibition (Patch Clamp) | IC50 > 30 µM | Low risk of hERG-related cardiotoxicity |
| Hepatotoxicity | Primary Human Hepatocytes | Bile Salt Export Pump (BSEP) Inhibition | IC50 = 25 µM | Potential for cholestatic liver injury |
| Primary Human Hepatocytes | Mitochondrial Toxicity | No significant effect at ≤ 50 µM | Low risk of mitochondrial dysfunction |
Core In Vivo Toxicity Screening
Early in vivo studies in rodent models are essential to understand the compound's behavior in a whole organism, including its pharmacokinetic profile and potential for systemic and organ-specific toxicities. These studies help in determining the maximum tolerated dose (MTD) and identifying potential target organs of toxicity.
Data Summary: 7-Day Repeat-Dose In Vivo Toxicity of this compound in Rats (Hypothetical Data)
| Dose Group (mg/kg/day) | Key Clinical Observations | Body Weight Change (%) | Key Hematology Findings | Key Clinical Chemistry Findings | Key Histopathology Findings |
| 0 (Vehicle) | No abnormalities observed | +5.2% | Within normal limits | Within normal limits | No significant findings |
| 10 | No abnormalities observed | +4.8% | Within normal limits | Within normal limits | No significant findings |
| 30 | No abnormalities observed | +4.5% | Within normal limits | Slight, non-significant increase in ALT | No significant findings |
| 100 | Lethargy in 2/6 animals on days 5-7 | -2.1% | Slight decrease in lymphocytes | Significant increase in ALT and AST (>3x ULN) | Minimal to mild centrilobular hepatocellular necrosis |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo 7-Day Repeat-Dose Toxicity Study in Rats
-
Animal Acclimation: Acclimate male and female Sprague-Dawley rats for at least 5 days before the study.
-
Group Assignment: Randomly assign animals to vehicle control and three dose groups (e.g., 10, 30, and 100 mg/kg/day) with 6 animals per sex per group.
-
Dosing: Administer this compound or vehicle orally once daily for 7 consecutive days.
-
Clinical Observations: Conduct and record clinical observations twice daily.
-
Body Weight and Food Consumption: Measure and record body weight and food consumption daily.
-
Clinical Pathology: On day 8, collect blood samples for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve major organs for histopathological examination.
Visualizations
IL-17A Signaling Pathway
Caption: IL-17A Signaling Pathway and Point of Inhibition
Experimental Workflow for Preliminary Toxicity Screening
Caption: Preliminary Toxicity Screening Workflow
This guide provides a foundational framework for the preliminary toxicity screening of this compound. The findings from these studies are critical for making informed decisions to either advance the compound, optimize its structure to mitigate liabilities, or terminate its development. A thorough and early assessment of safety is a cornerstone of successful drug development.
References
- 1. Frontiers | Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays in IL-17A Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine centrally involved in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] As a result, IL-17A has emerged as a critical therapeutic target for the development of novel anti-inflammatory drugs.[1] The successful development of monoclonal antibodies targeting IL-17A, such as secukinumab and ixekizumab, has validated this approach and highlighted the need for robust and reliable in vitro assays for the screening and characterization of new IL-17A inhibitors.[3][4]
This document provides detailed application notes and protocols for three common types of in vitro cell-based assays used for the screening of IL-17A inhibitors:
-
Reporter Gene Assays
-
Cytokine Release Assays
-
Cell Proliferation Assays
These assays provide a quantitative measure of the biological activity of IL-17A and the potency of its inhibitors in a cellular context, making them invaluable tools in the drug discovery pipeline.
IL-17A Signaling Pathway
IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC). This binding event initiates a downstream signaling cascade that is crucial for the induction of pro-inflammatory gene expression. The adaptor protein, Act1, is recruited to the receptor complex and subsequently interacts with TNF receptor-associated factor 6 (TRAF6). This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and the activator protein 1 (AP-1), as well as mitogen-activated protein kinases (MAPKs). The activation of these pathways culminates in the transcription and translation of a host of pro-inflammatory mediators, such as cytokines (e.g., IL-6, IL-8) and chemokines, which drive the inflammatory response.
Reporter Gene Assays
Principle
Reporter gene assays are a common and robust method for screening IL-17A inhibitors in a high-throughput format. These assays utilize a host cell line, typically Human Embryonic Kidney 293 (HEK293) cells, that has been engineered to express a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a promoter containing IL-17A-responsive elements, such as NF-κB or AP-1 binding sites. When these cells are stimulated with IL-17A, the signaling pathway is activated, leading to the expression of the reporter gene. The activity of the reporter protein, which can be easily quantified by luminescence or colorimetric methods, is directly proportional to the level of IL-17A signaling. Potential inhibitors will block this signaling cascade, resulting in a decrease in the reporter signal.
Experimental Protocol: HEK293-Luciferase Reporter Assay
This protocol is adapted for a commercially available HEK293 cell line expressing a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
IL-17A Responsive Luciferase Reporter HEK293 Cell Line
-
Cell Culture Medium: MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM Na pyruvate, and 1% Penicillin/Streptomycin.
-
Thaw Medium: As above.
-
Recombinant Human IL-17A
-
Test compounds (potential inhibitors)
-
Control inhibitor (e.g., anti-IL-17RA antibody, Brodalumab)
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the IL-17A reporter cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells and resuspend them in fresh culture medium at a density of 5 x 105 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (50,000 cells/well).
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and the control inhibitor in culture medium.
-
Add 25 µL of the diluted compounds to the respective wells. For control wells, add 25 µL of culture medium.
-
-
IL-17A Stimulation:
-
Prepare a solution of recombinant human IL-17A in culture medium at a concentration that gives a submaximal response (e.g., EC80), which should be determined empirically (typically in the range of 10-100 ng/mL).
-
Add 25 µL of the IL-17A solution to all wells except for the unstimulated control wells.
-
The final volume in each well should be 150 µL.
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_test - Signal_unstimulated) / (Signal_stimulated - Signal_unstimulated))
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cytokine Release Assays
Principle
This assay measures the ability of a compound to inhibit the IL-17A-induced production of downstream pro-inflammatory cytokines, such as IL-6 and IL-8, from responsive cells. Primary cells like human dermal fibroblasts (HDFs) or cell lines such as HT-29 are commonly used. These cells endogenously express the IL-17A receptor and produce quantifiable amounts of cytokines upon stimulation. The amount of cytokine released into the cell culture supernatant is typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol: IL-17A-Induced IL-6 Release from Human Dermal Fibroblasts
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin)
-
Recombinant Human IL-17A
-
Recombinant Human TNF-α (optional, for synergistic stimulation)
-
Test compounds
-
Control inhibitor (e.g., Secukinumab)
-
96-well cell culture plates
-
Human IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HDFs according to standard protocols.
-
Seed the cells in a 96-well plate at a density of 1-2 x 104 cells per well in 100 µL of growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
The next day, replace the medium with 100 µL of fresh medium containing serial dilutions of the test compounds or control inhibitor.
-
-
IL-17A Stimulation:
-
Prepare a solution of IL-17A (and TNF-α, if used) in culture medium. A typical concentration for IL-17A is 50-100 ng/mL, and for TNF-α is 1-10 ng/mL.
-
Add 50 µL of the cytokine solution to the wells.
-
The final volume in each well should be 150 µL.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection and ELISA:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-6 release for each compound concentration.
-
Determine the IC50 value by plotting the % inhibition against the logarithm of the compound concentration.
Cell Proliferation Assays
Principle
In certain cellular contexts, particularly in some cancer cell lines, IL-17A has been shown to promote cell proliferation. This effect can be harnessed to screen for IL-17A inhibitors. The assay involves treating the responsive cells with IL-17A in the presence or absence of test compounds and then measuring cell viability or proliferation after a set incubation period. Common methods for assessing cell proliferation include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays, which are colorimetric assays that measure the metabolic activity of viable cells.
Experimental Protocol: IL-17A-Induced Proliferation Assay using CCK-8
Materials:
-
IL-17A-responsive cell line (e.g., certain colon or ovarian cancer cell lines)
-
Appropriate cell culture medium
-
Recombinant Human IL-17A
-
Test compounds
-
Control inhibitor
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound and Cytokine Addition:
-
Prepare serial dilutions of test compounds and control inhibitor.
-
Prepare a solution of IL-17A at a concentration that induces a measurable proliferative response (to be determined empirically).
-
Add the test compounds and IL-17A to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-17A-induced proliferation for each compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
Data Presentation and Performance Metrics
The performance of these assays can be characterized by several key metrics, which are crucial for validating the assay for high-throughput screening (HTS).
| Assay Type | Cell Line | Readout | Known Inhibitor | Typical IC50 | Z'-factor | Signal-to-Noise (S/N) |
| Reporter Gene Assay | HEK293-Luciferase | Luminescence | Bimekizumab | ~0.029 µg/mL | > 0.5 | > 10 |
| Cytokine Release Assay | Human Dermal Fibroblasts | IL-6 ELISA | Secukinumab | 0.1 - 10 nM | > 0.5 | > 5 |
| Cytokine Release Assay | HT-29 | GROα ELISA | Ixekizumab | ~0.1 nM | > 0.5 | > 5 |
| Proliferation Assay | IL-17A responsive cancer cell line | CCK-8/MTT | - | - | > 0.4 | > 3 |
Note: IC50 values can vary depending on the specific assay conditions and cell line used. Z'-factor and S/N ratios are general targets for robust HTS assays.
Z'-factor: A statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for screening.
Signal-to-Noise (S/N) Ratio: The ratio of the mean signal of the positive control to the standard deviation of the negative control. A higher S/N ratio indicates a more robust assay.
Conclusion
The in vitro cell-based assays described in these application notes provide a versatile and robust platform for the discovery and characterization of IL-17A inhibitors. The choice of assay will depend on the specific goals of the screening campaign, the available resources, and the desired throughput. Reporter gene assays are well-suited for high-throughput primary screening, while cytokine release and proliferation assays using more physiologically relevant primary cells can provide valuable secondary validation and mechanistic insights. By carefully selecting and validating the appropriate assay, researchers can effectively advance the development of novel therapeutics targeting the IL-17A pathway.
References
- 1. Development of a high-throughput cell-based assay for identification of IL-17 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying IL-17A-Induced Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine predominantly produced by T helper 17 (Th17) cells, a subset of CD4+ T cells.[1][2] It plays a crucial role in host defense against extracellular pathogens, such as bacteria and fungi, by inducing the production of other inflammatory mediators.[1][3] However, dysregulated IL-17A signaling is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[4]
IL-17A exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits, which is expressed on a wide range of cell types, including epithelial cells, endothelial cells, fibroblasts, and myelomonocytic cells. This binding initiates downstream signaling cascades, primarily through the recruitment of the adaptor protein Act1, leading to the activation of transcription factors such as NF-κB and C/EBP. The activation of these pathways results in the transcription and subsequent release of a variety of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which orchestrate the inflammatory response.
Given its central role in inflammation, the accurate quantification of IL-17A-induced cytokine release is critical for understanding disease mechanisms and for the development of novel therapeutics targeting the IL-17A pathway. These application notes provide detailed protocols for quantifying the release of cytokines in response to IL-17A stimulation in vitro.
IL-17A Signaling Pathway
The binding of IL-17A to its receptor complex triggers a signaling cascade that results in the production of various inflammatory mediators. The diagram below illustrates the key steps in the IL-17A signaling pathway.
Caption: IL-17A Signaling Pathway.
Experimental Workflow for Quantifying Cytokine Release
A general workflow for investigating IL-17A-induced cytokine release involves several key steps, from cell culture to data analysis. The following diagram outlines a typical experimental process.
Caption: General experimental workflow for cytokine measurement.
Protocols for Cytokine Quantification
Several methods can be employed to quantify cytokine levels, each with its own advantages and limitations. The choice of method often depends on the number of cytokines to be analyzed, sample volume, and required sensitivity.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, sensitive, and specific method for quantifying a single cytokine. The sandwich ELISA format is most commonly used for this purpose.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-Horseradish Peroxidase (SAv-HRP) conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay diluent (e.g., 10% FBS in PBS)
-
Wash buffer (e.g., 0.05% Tween-20 in PBS)
-
Microplate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate 2-3 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature (RT).
-
Sample and Standard Incubation: Wash the plate 2-3 times. Prepare a serial dilution of the recombinant cytokine standard in assay diluent. Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at RT.
-
Detection Antibody Incubation: Wash the plate 3-4 times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at RT.
-
Enzyme Conjugate Incubation: Wash the plate 3-4 times. Add 100 µL of diluted SAv-HRP conjugate to each well. Incubate for 30 minutes at RT in the dark.
-
Substrate Development: Wash the plate 5-7 times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at RT in the dark, or until a color gradient develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the optical density (OD) at 450 nm using a microplate reader within 30 minutes.
-
Data Analysis: Generate a standard curve by plotting the OD values against the known concentrations of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Protocol 2: Multiplex Immunoassay (Luminex-based)
Multiplex assays allow for the simultaneous quantification of multiple cytokines in a single small-volume sample, offering higher throughput and cost-effectiveness compared to traditional ELISA.
Materials:
-
Multiplex cytokine assay kit (containing antibody-coupled magnetic beads, detection antibodies, SAv-PE, standards, and buffers)
-
Luminex instrument (e.g., xMAP)
-
96-well filter plate
-
Vacuum manifold
Procedure:
-
Plate Preparation: Pre-wet the 96-well filter plate with wash buffer and aspirate using a vacuum manifold.
-
Bead Incubation: Add the antibody-coupled magnetic beads to each well. Wash the beads twice with wash buffer.
-
Sample and Standard Incubation: Add 50 µL of standards and samples to the appropriate wells. Incubate on a plate shaker for 2 hours at RT or overnight at 4°C.
-
Detection Antibody Incubation: Wash the beads twice. Add the biotinylated detection antibody cocktail to each well. Incubate on a plate shaker for 1 hour at RT.
-
Streptavidin-PE Incubation: Wash the beads twice. Add Streptavidin-Phycoerythrin (SAv-PE) to each well. Incubate on a plate shaker for 30 minutes at RT.
-
Bead Resuspension and Reading: Wash the beads three times. Resuspend the beads in sheath fluid. Acquire data on a Luminex instrument.
-
Data Analysis: Use the instrument's software to analyze the median fluorescence intensity (MFI) and calculate the concentration of each cytokine based on the standard curves.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Cytokine mRNA Quantification
RT-qPCR measures the expression levels of cytokine genes at the mRNA level, providing insights into the transcriptional regulation of cytokine production.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
RT-qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for target cytokines and a housekeeping gene (e.g., GAPDH, β-actin)
-
RT-qPCR instrument
Procedure:
-
RNA Isolation: Following IL-17A stimulation, lyse the cells and isolate total RNA according to the manufacturer's protocol of the RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.
-
RT-qPCR Reaction Setup: Prepare the RT-qPCR reaction mix containing the master mix, forward and reverse primers for the target gene, and cDNA template.
-
RT-qPCR Run: Perform the RT-qPCR on a thermal cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target cytokine gene to that of a housekeeping gene.
Data Presentation
Quantitative data from cytokine release assays should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: IL-17A-Induced Cytokine Release in Human Dermal Fibroblasts
| Cytokine | Basal Level (pg/mL) | IL-17A (50 ng/mL) Stimulated (pg/mL) | Fold Change |
| IL-6 | 15 ± 4 | 2500 ± 350 | 167 |
| CXCL8 (IL-8) | 25 ± 8 | 4500 ± 500 | 180 |
| TNF-α | < 5 | 50 ± 12 | > 10 |
| CCL2 (MCP-1) | 10 ± 3 | 800 ± 120 | 80 |
Data are representative and presented as mean ± standard deviation.
Table 2: IL-17A-Induced Cytokine mRNA Expression in A549 Human Lung Epithelial Cells
| Gene | Relative mRNA Expression (Fold Change vs. Unstimulated) |
| IL6 | 150 ± 25 |
| CXCL8 | 200 ± 30 |
| TNF | 25 ± 7 |
| CCL20 | 90 ± 15 |
Data are representative and presented as mean ± standard deviation of fold change calculated by the 2-ΔΔCt method.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for quantifying IL-17A-induced cytokine release. The choice of methodology will depend on the specific research question and available resources. ELISA is a suitable method for the detailed analysis of a single cytokine, while multiplex immunoassays are ideal for profiling a broader cytokine response. RT-qPCR complements these protein-based assays by providing information on gene expression changes. By employing these techniques, researchers can gain valuable insights into the biological effects of IL-17A and its role in health and disease.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. IL-17A and Th17 Cells in Lung Inflammation: An Update on the Role of Th17 Cell Differentiation and IL-17R Signaling in Host Defense against Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive network map of IL-17A signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring IL-17A Antagonist Activity using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases. As a key therapeutic target, the development of antagonists that can effectively block IL-17A activity is of significant interest. This document provides a detailed protocol for measuring the activity of IL-17A antagonists using an Enzyme-Linked Immunosorbent Assay (ELISA). The described method is a competition ELISA designed to screen and characterize potential inhibitors of the IL-17A interaction with its receptor, IL-17RA. Additionally, a cell-based ELISA protocol is outlined to assess the functional inhibition of IL-17A signaling.
IL-17A Signaling Pathway
IL-17A exerts its biological effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC subunits. This binding initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1. This leads to the activation of transcription factors such as NF-κB and C/EBP, resulting in the expression of various pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines, and matrix metalloproteinases. Antagonists of IL-17A can block this signaling by either directly binding to IL-17A and preventing its interaction with the receptor or by targeting the receptor itself.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a 15-mer linear peptide antagonist of IL-17A, as determined by a competition ELISA and a cell-based functional assay.[1]
| Antagonist | Assay Type | Target | IC50 (nM) |
| Peptide 1 | Competition ELISA | IL-17A/IL-17RA Binding | 80 |
| Peptide 1 | Cell-based Functional Assay | IL-17A-induced GRO-α production in human fibroblasts | 370 |
| Alanine-substituted Peptide (Position 5) | Competition ELISA | IL-17A/IL-17RA Binding | 11 |
Experimental Protocols
Two primary ELISA-based methods for assessing IL-17A antagonist activity are described below: a direct competitive binding assay and a cell-based functional assay.
Competition ELISA Protocol for IL-17A/IL-17RA Binding Inhibition
This assay is designed to screen for antagonists that directly interfere with the binding of IL-17A to its receptor, IL-17RA.[2]
Materials:
-
High-bind 96-well ELISA plates
-
Recombinant human IL-17A
-
Recombinant human IL-17RA, biotinylated
-
Test antagonists (e.g., small molecules, peptides, antibodies)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB or other suitable HRP substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Microplate reader
Protocol:
-
Coating: Dilute recombinant human IL-17A to a working concentration (e.g., 1-2 µg/mL) in Coating Buffer. Add 100 µL of the diluted IL-17A to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition Reaction:
-
Prepare serial dilutions of the test antagonist in Blocking Buffer.
-
In a separate plate or tubes, pre-incubate the diluted antagonist with a fixed concentration of biotinylated IL-17RA for 30-60 minutes at room temperature.
-
Add 100 µL of the antagonist/biotinylated IL-17RA mixture to the IL-17A coated plate.
-
Include controls:
-
Maximum Binding: Biotinylated IL-17RA without any antagonist.
-
No Binding (Blank): Blocking Buffer only.
-
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of Streptavidin-HRP, diluted in Blocking Buffer, to each well. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
The percentage of inhibition is calculated as follows:
% Inhibition = (1 - (OD_sample - OD_blank) / (OD_max_binding - OD_blank)) * 100
The IC50 value, which is the concentration of the antagonist that inhibits 50% of the IL-17A/IL-17RA binding, can be determined by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic curve.
Cell-Based ELISA for Measuring Inhibition of IL-17A-Induced Cytokine Production
This assay measures the ability of an antagonist to inhibit the downstream signaling of IL-17A by quantifying the production of a specific pro-inflammatory cytokine, such as IL-6 or GRO-α, in a responsive cell line.[1]
Materials:
-
IL-17A responsive cell line (e.g., human dermal fibroblasts, HeLa cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-17A
-
Test antagonists
-
96-well cell culture plates
-
ELISA kit for the target cytokine (e.g., human IL-6 or GRO-α)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the responsive cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test antagonist in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted antagonist to the respective wells. Incubate for 1-2 hours at 37°C.
-
IL-17A Stimulation: Prepare a solution of recombinant human IL-17A in cell culture medium at twice the final desired concentration. Add 100 µL of the IL-17A solution to each well (except for the unstimulated control wells). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-6) in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
The percentage of inhibition of cytokine production is calculated as follows:
% Inhibition = (1 - (OD_sample - OD_unstimulated) / (OD_stimulated - OD_unstimulated)) * 100
The IC50 value can be determined by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic curve.
Conclusion
The described ELISA protocols provide robust and reliable methods for screening and characterizing IL-17A antagonists. The competition ELISA offers a direct measure of the inhibition of the IL-17A/IL-17RA interaction, making it suitable for high-throughput screening of large compound libraries. The cell-based ELISA provides a more physiologically relevant assessment of antagonist activity by measuring the inhibition of a downstream functional response. The choice of assay will depend on the specific stage of the drug discovery process and the research question being addressed.
References
Application Note: The Imiquimod-Induced Mouse Model for Preclinical Evaluation of IL-17A-Targeted Psoriasis Therapies
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes, immune cell infiltration, and the formation of erythematous, scaly plaques.[1] The Interleukin-23 (IL-23)/Interleukin-17 (IL-17) axis is central to its pathogenesis.[1][2] Specifically, IL-17A, a key cytokine produced predominantly by T helper 17 (Th17) cells, plays a crucial role in driving the inflammatory cascade in psoriatic lesions.[3][4] It stimulates keratinocytes to produce a range of pro-inflammatory mediators, including cytokines, chemokines, and antimicrobial peptides, which recruit immune cells like neutrophils and amplify the inflammatory response. Given its pivotal role, the IL-17A pathway has become a primary target for developing effective biological therapies for moderate-to-severe psoriasis.
The imiquimod (IMQ)-induced mouse model is a widely used and clinically relevant preclinical tool for studying psoriasis. Topical application of IMQ, a Toll-like receptor 7 (TLR7) agonist, induces a robust inflammatory response in mouse skin that recapitulates many key features of human plaque psoriasis. These include skin thickening (acanthosis), redness (erythema), scaling (parakeratosis), and infiltration of immune cells. Critically, the model is dependent on the IL-23/IL-17 axis, making it highly suitable for investigating the pathophysiology of IL-17A and evaluating the efficacy of novel IL-17A antagonists.
The IL-17A Signaling Pathway in Psoriasis
IL-17A, primarily secreted by Th17 cells, binds to a heterodimeric receptor complex on keratinocytes, consisting of IL-17RA and IL-17RC subunits. This binding initiates a downstream signaling cascade that activates transcription factors like NF-κB and C/EBP. This leads to the transcription of genes encoding various inflammatory mediators that drive the psoriatic phenotype.
Figure 1: IL-17A signaling pathway in keratinocytes.
Experimental Workflow
The successful implementation of the IMQ model for IL-17A studies follows a standardized workflow. This process begins with animal preparation, followed by daily induction of inflammation and concurrent clinical scoring. At the experimental endpoint, various tissues are collected for detailed molecular and cellular analysis.
Figure 2: General experimental workflow for the IMQ-induced psoriasis model.
Detailed Experimental Protocols
Animal Model Induction
This protocol describes the standard procedure for inducing psoriasis-like skin inflammation using a commercially available 5% IMQ cream.
-
Animals: Female C57BL/6 or BALB/c mice, 8-12 weeks old. House animals in specific pathogen-free (SPF) conditions, as housing can influence results.
-
Materials:
-
5% Imiquimod cream (e.g., Aldara®).
-
Control cream (e.g., Vaseline or a base cream like Lanette cream).
-
Electric clippers.
-
Depilatory cream (e.g., Veet®).
-
Weighing scale.
-
Spatulas.
-
-
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Preparation (Day -1): Anesthetize the mice. Carefully shave a 2x3 cm area on the dorsal skin. Apply a thin layer of depilatory cream, leave for 1-2 minutes, and then gently wipe off with a wet gauze. Rinse the area thoroughly with water to prevent chemical burns. Allow the skin to recover for 24 hours.
-
Induction (Day 0 to Day 6):
-
Weigh each mouse daily to monitor systemic effects.
-
Apply a consistent daily dose of 62.5 mg of 5% IMQ cream (equivalent to 3.125 mg of active IMQ) to the shaved back skin. Some protocols also include application to the ear to measure thickness changes.
-
Gently rub the cream until it is evenly distributed.
-
For the control group, apply an equivalent amount of control cream.
-
For therapeutic studies, administer the test article (e.g., an anti-IL-17A antibody) according to the desired dosing regimen (e.g., intraperitoneal injection) prior to or concurrently with IMQ application.
-
-
Endpoint (Day 7): Euthanize mice for sample collection.
-
Clinical Assessment of Skin Inflammation (PASI Score)
The severity of inflammation is scored daily using a modified Psoriasis Area and Severity Index (PASI). Each parameter is scored on a scale from 0 to 4.
-
Parameters:
-
Erythema (Redness): 0 = None, 1 = Slight, 2 = Moderate, 3 = Marked, 4 = Very Marked.
-
Scaling (Desquamation): 0 = None, 1 = Slight, 2 = Moderate, 3 = Marked, 4 = Very Marked.
-
Induration (Thickness): 0 = None, 1 = Slight, 2 = Moderate, 3 = Marked, 4 = Very Marked. Skin thickness can also be measured quantitatively using calipers.
-
-
Procedure:
-
Score each of the three parameters independently.
-
The cumulative PASI score is the sum of the individual scores (ranging from 0 to 12).
-
Perform scoring at the same time each day before IMQ application.
-
Histological Analysis
Histology is used to assess epidermal thickening and immune cell infiltration.
-
Materials:
-
10% Neutral Buffered Formalin or 4% Paraformaldehyde.
-
Paraffin wax.
-
Microtome.
-
Hematoxylin and Eosin (H&E) stain.
-
Microscope with imaging software.
-
-
Procedure:
-
Fixation: Excise a section of dorsal skin and fix it in formalin for at least 24 hours.
-
Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Deparaffinize and rehydrate the sections, then stain with H&E using a standard protocol.
-
Analysis:
-
Image the stained sections under a light microscope.
-
Measure the epidermal thickness (from the basal layer to the stratum corneum, excluding the keratin layer) at multiple non-follicular regions to determine the average thickness.
-
Qualitatively assess features like parakeratosis, acanthosis, and the extent of immune cell infiltration in the dermis and epidermis.
-
-
Gene Expression Analysis by qRT-PCR
This protocol quantifies the expression of IL-17A and related inflammatory genes in the skin.
-
Materials:
-
RNAlater or liquid nitrogen for sample preservation.
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., Il17a, Il23a, Tnf, Il6, S100a8, S100a9) and a housekeeping gene (e.g., Gapdh, Rplp0).
-
-
Procedure:
-
Sample Collection: Excise dorsal skin, remove subcutaneous fat, and either snap-freeze in liquid nitrogen or store in RNAlater.
-
RNA Extraction: Homogenize the skin tissue and extract total RNA according to the kit manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR. Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression compared to the control group.
-
Protein Quantification by ELISA
ELISA is used to measure cytokine levels (e.g., IL-17A, TNF-α) in serum or skin homogenates.
-
Materials:
-
ELISA kits for specific mouse cytokines.
-
Blood collection tubes.
-
Protein lysis buffer.
-
Microplate reader.
-
-
Procedure:
-
Sample Preparation:
-
Serum: Collect blood via cardiac puncture, allow it to clot, and centrifuge to separate the serum.
-
Skin Homogenate: Homogenize skin tissue in lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
-
ELISA: Perform the assay according to the manufacturer's protocol.
-
Analysis: Measure absorbance at the appropriate wavelength and calculate cytokine concentrations based on a standard curve.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the IMQ-induced psoriasis model. Values can vary based on mouse strain, specific protocol, and laboratory conditions.
Table 1: Representative Psoriasis Area and Severity Index (PASI) Scores (Data synthesized from multiple sources)
| Day of Treatment | Control Group (Mean Score ± SD) | IMQ-Treated Group (Mean Score ± SD) |
| Day 2 | 0.0 ± 0.0 | 1.5 ± 0.5 |
| Day 4 | 0.0 ± 0.0 | 5.0 ± 1.0 |
| Day 5 | 0.0 ± 0.0 | 7.5 ± 1.5 |
| Day 7 | 0.0 ± 0.0 | 9.0 ± 1.2 |
Table 2: Typical Histological and Cellular Changes at Endpoint (Day 7) (Data synthesized from multiple sources)
| Parameter | Control Group | IMQ-Treated Group |
| Epidermal Thickness | ~15-25 µm | ~80-150 µm |
| Keratinocyte Proliferation (Ki-67+) | Low | High |
| Dermal Cell Infiltrate | Sparse | Dense (Neutrophils, T cells, Dendritic cells) |
| Splenomegaly (Spleen Weight) | Normal | Increased (~1.5-2x) |
Table 3: Representative Changes in Inflammatory Cytokine Levels (Data synthesized from multiple sources, values represent fold change vs. control)
| Cytokine | Analysis Method | Sample Type | Typical Fold Increase in IMQ Group | Effect of Anti-IL-17A Treatment |
| IL-17A | qRT-PCR | Skin | 5-15 fold | Significantly Reduced |
| IL-17A | ELISA | Serum | 2-5 fold | Significantly Reduced |
| IL-23p19 | qRT-PCR | Skin | 10-50 fold | Not directly reduced |
| TNF-α | qRT-PCR | Skin | 5-20 fold | Partially or Significantly Reduced |
| IL-6 | ELISA | Serum | 3-10 fold | Significantly Reduced |
| S100A8/A9 | qRT-PCR | Skin | >100 fold | Significantly Reduced |
References
Application Notes and Protocols: Generating and Characterizing Anti-IL-17A Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocols for the generation and characterization of monoclonal antibodies targeting human Interleukin-17A (IL-17A). IL-17A, a key pro-inflammatory cytokine, is a critical therapeutic target for a range of autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] The successful development of therapeutic anti-IL-17A antibodies relies on robust methods for their generation and comprehensive characterization of their binding and functional properties.
IL-17A Signaling Pathway
Interleukin-17A is a homodimeric cytokine that plays a crucial role in host defense against certain pathogens and in the pathophysiology of various inflammatory diseases.[1][3] IL-17A exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits.[4] This binding event initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1. Act1, an E3 ubiquitin ligase, then activates TRAF6, leading to the activation of key transcription factors such as NF-κB and the MAPK pathways (ERK, p38, JNK). This signaling cascade culminates in the production of various pro-inflammatory cytokines (e.g., IL-6), chemokines, and antimicrobial peptides, which recruit and activate neutrophils and other immune cells to the site of inflammation.
Generation of Anti-IL-17A Monoclonal Antibodies
The generation of high-quality monoclonal antibodies is the first critical step. Two common and effective methods are Hybridoma Technology and Phage Display.
Protocol 1: Monoclonal Antibody Generation via Hybridoma Technology
This protocol outlines the generation of murine monoclonal antibodies.
Materials:
-
Recombinant human IL-17A (for immunization)
-
BALB/c mice
-
Myeloma cell line (e.g., SP2/0)
-
Freund's complete and incomplete adjuvant
-
Polyethylene glycol (PEG)
-
HAT (Hypoxanthine-Aminopterin-Thymidine) medium
-
HT (Hypoxanthine-Thymidine) medium
-
RPMI-1640 medium with supplements (FBS, antibiotics)
-
96-well and 24-well cell culture plates
Procedure:
-
Immunization:
-
Immunize 6-8 week old female BALB/c mice subcutaneously and intraperitoneally with 100 µg of purified recombinant human IL-17A emulsified with an equal volume of Freund's complete adjuvant.
-
Booster immunizations are administered at 2-3 week intervals with the same amount of antigen in Freund's incomplete adjuvant.
-
A final boost is given intraperitoneally without adjuvant 3-4 days before cell fusion.
-
-
Cell Fusion:
-
Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.
-
Co-culture the splenocytes with myeloma cells at a ratio of 10:1 (splenocytes:myeloma).
-
Induce cell fusion by the dropwise addition of pre-warmed PEG solution over 1 minute, followed by gentle mixing for 1 minute.
-
Slowly add serum-free medium to dilute the PEG, then centrifuge the cell suspension.
-
-
Selection and Screening:
-
Resuspend the fused cells in HAT medium and plate into 96-well plates.
-
Incubate at 37°C in a 5% CO2 humidified incubator. The HAT medium selects for fused hybridoma cells as unfused myeloma cells cannot survive and unfused B-cells have a limited lifespan.
-
After 10-14 days, screen the culture supernatants for the presence of anti-IL-17A antibodies using an ELISA-based assay.
-
-
Cloning and Expansion:
-
Positive hybridoma clones are selected and subcloned by limiting dilution to ensure monoclonality.
-
Expand stable monoclonal hybridoma cell lines for antibody production.
-
Protocol 2: Antibody Selection via Phage Display
This protocol describes the selection of antibody fragments (e.g., scFv) from a phage display library.
Materials:
-
Phage display library (e.g., human scFv library)
-
Recombinant human IL-17A
-
ELISA plates or magnetic beads for antigen immobilization
-
Helper phage
-
E. coli host strains
-
Buffers for panning (e.g., PBS, PBST)
Procedure:
-
Panning:
-
Immobilize recombinant human IL-17A on a solid support (e.g., ELISA plate wells).
-
Incubate the phage display library with the immobilized antigen to allow for binding of specific phages.
-
Wash away non-specifically bound phages with increasing stringency in subsequent panning rounds.
-
Elute the specifically bound phages.
-
-
Amplification:
-
Infect an appropriate E. coli strain with the eluted phages.
-
Amplify the phage population by superinfecting with a helper phage.
-
Purify the amplified phages for the next round of panning.
-
-
Screening:
-
After 3-4 rounds of panning, individual phage clones are picked and screened for binding to IL-17A by phage ELISA.
-
Positive clones are sequenced to identify unique antibody variable region sequences.
-
-
Formatting and Expression:
-
The variable regions of the selected scFvs can be cloned into expression vectors for production as full-length IgG antibodies.
-
Characterization of Anti-IL-17A Monoclonal Antibodies
A thorough characterization is essential to select lead candidates with optimal properties for therapeutic development.
Protocol 3: Binding Affinity and Kinetics by Surface Plasmon Resonance (SPR)
SPR is used to determine the binding affinity (KD), and association (ka) and dissociation (kd) rate constants.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Purified anti-IL-17A antibody
-
Recombinant human IL-17A
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using the amine coupling kit.
-
Immobilize the anti-IL-17A antibody onto the chip surface. A control antibody should be immobilized on a reference flow cell.
-
Deactivate any remaining active esters.
-
-
Analyte Binding:
-
Prepare a series of dilutions of recombinant human IL-17A in running buffer.
-
Inject the IL-17A dilutions over the sensor surface at a constant flow rate and record the binding response.
-
Allow for a dissociation phase where running buffer flows over the surface.
-
-
Data Analysis:
-
Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., low pH glycine).
-
Analyze the binding data using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Protocol 4: In Vitro Neutralization Assay (IL-6 Secretion)
This cell-based assay measures the ability of the antibody to inhibit IL-17A-induced cytokine production.
Materials:
-
Human fibroblast cell line (e.g., HT-1080 or human dermal fibroblasts)
-
Recombinant human IL-17A
-
Anti-IL-17A antibody and isotype control
-
Cell culture medium and supplements
-
Human IL-6 ELISA kit
Procedure:
-
Cell Seeding:
-
Seed the fibroblast cells in a 96-well plate and incubate overnight to allow for adherence.
-
-
Neutralization Reaction:
-
Prepare serial dilutions of the anti-IL-17A antibody and isotype control.
-
Pre-incubate the antibody dilutions with a fixed concentration of recombinant human IL-17A for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Add the antibody/IL-17A mixtures to the cells.
-
Include controls for cells alone, cells with IL-17A only, and cells with antibody only.
-
Incubate for 24-48 hours at 37°C.
-
-
IL-6 Measurement:
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-6 concentration against the antibody concentration and determine the IC50 value (the concentration of antibody required to inhibit 50% of the IL-17A-induced IL-6 production).
-
Protocol 5: In Vivo Pharmacodynamic (PD) Model
This model assesses the ability of the antibody to neutralize human IL-17A activity in a living system.
Materials:
-
Mice (e.g., C57BL/6)
-
Recombinant human IL-17A
-
Anti-IL-17A antibody and isotype control
-
Mouse KC (CXCL1) or Gro-α ELISA kit
Procedure:
-
Antibody Administration:
-
Administer the anti-IL-17A antibody or isotype control to mice (e.g., via intravenous or intraperitoneal injection).
-
-
IL-17A Challenge:
-
After a specified time, challenge the mice with an injection of recombinant human IL-17A.
-
-
Sample Collection and Analysis:
-
Collect blood samples at a predetermined time point after the IL-17A challenge (e.g., 2 hours).
-
Prepare serum and measure the concentration of the murine chemokine KC (the mouse ortholog of human IL-8) or Gro-α using an ELISA kit.
-
-
Data Analysis:
-
Compare the levels of KC/Gro-α in the different treatment groups to determine the in vivo neutralizing activity of the antibody.
-
Quantitative Data Summary
The following tables summarize key quantitative data for exemplary anti-IL-17A monoclonal antibodies from the literature.
Table 1: Binding Affinities of Anti-IL-17A Monoclonal Antibodies
| Antibody Clone | Target Species | Method | KD | Reference |
| Ixekizumab | Human, Cynomolgus Monkey | SPR | High Affinity | |
| A18 | Human | ELISA-based | 1.66 pM | |
| 7H9 | Human | SPR | - | |
| 7G1 | Human | SPR | - | |
| HZD37-5 | Human, Rhesus Monkey | - | - |
Table 2: In Vitro Neutralization Potencies of Anti-IL-17A Monoclonal Antibodies
| Antibody Clone | Assay | Cell Line | IC50 | Reference |
| A18 | IL-6 Secretion | - | 0.053 nM | |
| 7H9 | IL-6 Secretion | HT-1080 | 166 nM | |
| 7G1 | IL-6 Secretion | HT-1080 | 1392 nM | |
| AIN457 (Secukinumab) | IL-6 Secretion | HT-1080 | 5.2 nM | |
| 9NS | IL-6 Secretion | HT-1080 | 10.5 nM | |
| 9NT | IL-6 Secretion | HT-1080 | 9.2 nM | |
| HZD37-5 | IL-6, IL-8, CXCL-1, G-CSF Release | - | - | |
| D13C2 | IL-6 Production | Human Dermal Fibroblasts | ND50: 8-50 ng/ml |
Table 3: In Vivo Efficacy of Anti-IL-17A Monoclonal Antibodies
| Antibody Clone | Animal Model | Readout | Efficacy | Reference |
| Ixekizumab | Mouse Pharmacodynamic Model | Mouse KC Secretion | Effective Blockade | |
| 9NT | Mouse Pharmacodynamic Model | Serum Gro-α | Significant Reduction | |
| HZD37-5 | Mouse Efficacy Model | Human IL-17A induced KC secretion | Dose-dependent inhibition | |
| Anti-IL-17A Ab | Colitis-Associated Carcinogenesis Mouse Model | Tumor number, proliferation index | Significant decrease | |
| Ab-IPL-IL-17 | Preclinical models of arthritis and IBD | Inflammation and disease progression | Significant neutralizing activity |
References
- 1. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human IL-17A Neutralizing (D13C2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes and Protocols for Assessing IL-17A Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine, primarily produced by T helper 17 (Th17) cells. It plays a critical role in host defense against extracellular pathogens and is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17 Receptor A (IL-17RA) and IL-17 Receptor C (IL-17RC).[1][2][3][4] The IL-17RA subunit is a common component shared by receptors for other IL-17 family members.[5] Understanding the binding affinity and kinetics of this interaction is paramount for the development of therapeutic agents, such as monoclonal antibodies and small molecule inhibitors, that aim to modulate the IL-17 signaling pathway.
These application notes provide an overview of the IL-17A signaling cascade and detail several robust methodologies for accurately assessing the binding affinity between IL-17A and its receptor complex.
IL-17A Signaling Pathway
The binding of the homodimeric IL-17A cytokine to the IL-17RA/IL-17RC receptor complex initiates a downstream signaling cascade. This event recruits the adaptor protein, Act1, through interactions between their shared SEFIR domains. Act1, an E3 ubiquitin ligase, then associates with TRAF6, leading to the activation of key transcription factors including NF-κB and MAPKs (mitogen-activated protein kinases), as well as C/EBPβ/δ. The culmination of this pathway is the transcription and expression of various pro-inflammatory genes, including cytokines (e.g., IL-6), chemokines, and antimicrobial peptides, which drive inflammatory responses and neutrophil recruitment.
Methods for Assessing Receptor Binding Affinity
Several biophysical and biochemical techniques can be employed to quantify the interaction between IL-17A and its receptor. The choice of method often depends on the specific requirements of the study, such as throughput, the need for kinetic data, and the nature of the interacting molecules.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions. It provides comprehensive kinetic data, including the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
Protocol: SPR Analysis of IL-17A / IL-17RA Interaction
-
Chip Preparation and Ligand Immobilization:
-
Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize recombinant human IL-17RA onto the desired flow cell via amine coupling to a target density (e.g., 500-1000 Resonance Units, RU). Use a reference flow cell activated and deactivated without protein for background subtraction.
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.
-
-
Analyte Binding (Association):
-
Prepare a series of dilutions of recombinant human IL-17A (analyte) in a suitable running buffer (e.g., HBS-EP+). Concentrations should typically span at least one order of magnitude above and below the expected Kₑ (e.g., 0.1 nM to 100 nM).
-
Inject the IL-17A solutions over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set duration (e.g., 180 seconds) to monitor the association phase.
-
-
Dissociation:
-
Following the association phase, switch to injecting running buffer alone over the sensor surface for an extended period (e.g., 600 seconds) to monitor the dissociation of the IL-17A/IL-17RA complex.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5) to remove any remaining bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine kₐ, kₑ, and calculate the Kₑ (kₑ/kₐ).
-
Bio-Layer Interferometry (BLI)
BLI is another label-free optical technique that measures biomolecular interactions in real-time. It monitors the change in thickness of the biological layer on a biosensor tip by measuring shifts in the interference pattern of reflected white light. Its "dip-and-read" format is particularly amenable to higher throughput applications.
Protocol: BLI Analysis of IL-17A / IL-17RA Interaction
-
Sensor Hydration and Baseline:
-
Hydrate Streptavidin (SA) biosensors in running buffer (e.g., PBS with 0.1% BSA, 0.02% Tween-20) for at least 10 minutes in a 96-well microplate.
-
Establish a stable baseline by dipping the sensors into wells containing running buffer for 60 seconds.
-
-
Ligand Loading:
-
Move the sensors to wells containing a solution of biotinylated recombinant IL-17RA (e.g., 10 µg/mL) and allow it to load onto the sensor surface for a defined time (e.g., 120-300 seconds) to achieve a desired signal level.
-
-
Second Baseline:
-
Transfer the sensors back to buffer-containing wells to establish a new, stable baseline for 60-120 seconds.
-
-
Association:
-
Move the sensors into wells containing a serial dilution of IL-17A (analyte) to measure the association phase for 180-300 seconds. Include a buffer-only well as a reference.
-
-
Dissociation:
-
Transfer the sensors back to the baseline buffer wells to measure the dissociation phase for 300-600 seconds.
-
-
Data Analysis:
-
Align the data to the baseline and association steps. Subtract the reference sensor data from the sample sensor data.
-
Fit the processed curves globally to a 1:1 binding model using the analysis software to determine the kinetic constants (kₐ, kₑ, and Kₑ).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ or Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol: ITC Analysis of IL-17A / IL-17RA Interaction
-
Sample Preparation:
-
Thoroughly dialyze both recombinant IL-17RA and IL-17A against the same buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4) to minimize heats of dilution.
-
Degas all solutions immediately before use.
-
Accurately determine the protein concentrations.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the reference cell with dialysis buffer.
-
Fill the sample cell with the IL-17RA solution (e.g., 5-20 µM).
-
Load the injection syringe with the IL-17A solution, typically at a concentration 10-15 times that of the IL-17RA (e.g., 50-200 µM).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by a series of 18-25 subsequent injections (e.g., 2 µL each) with sufficient spacing between them to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change peaks from the raw thermogram for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of IL-17A to IL-17RA.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine Kₑ, n, and ΔH. The binding entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKₐ).
-
ELISA-based Binding Assay
This method provides a semi-quantitative or relative measure of binding affinity and is highly suitable for high-throughput screening of inhibitors or antibodies.
Protocol: Inhibitor Screening via Competitive ELISA
-
Plate Coating: Coat a 96-well microplate with recombinant IL-17A (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with PBST (PBS + 0.05% Tween-20) and block with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.
-
Competitive Binding:
-
Prepare a constant concentration of biotinylated IL-17RA.
-
Prepare serial dilutions of the test inhibitor (e.g., antibody or small molecule).
-
Add the inhibitor dilutions to the wells, immediately followed by the biotinylated IL-17RA. Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate thoroughly with PBST.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash again and add a chromogenic substrate (e.g., TMB).
-
-
Data Analysis: Stop the reaction with a stop solution and measure the absorbance at 450 nm. A decrease in signal indicates inhibition of the IL-17A/IL-17RA interaction. Calculate the IC₅₀ value from the dose-response curve.
Quantitative Binding Affinity Data
The interaction between IL-17A and its receptors has been characterized by various methods, yielding a range of affinity values. These values can be influenced by the specific constructs used, experimental conditions, and the analytical technique employed.
| Interacting Molecules | Method | Kₑ (Dissociation Constant) | Reference(s) |
| Human IL-17A & Human IL-17RA | SPR | 2.8 ± 0.9 nM | |
| Human IL-17A & Human IL-17RC | SPR | 1.2 ± 0.1 nM | |
| Secukinumab & Human IL-17A | Biacore (SPR) | ~0.12 - 0.37 nM | |
| Brodalumab & Human IL-17RA | Not Specified | 0.24 nM |
Application Notes
-
Screening for Inhibitors: ELISA-based and high-throughput BLI/SPR assays are ideal for screening large libraries of small molecules or antibodies that can block the IL-17A/IL-17RA interaction.
-
Antibody Characterization: SPR and BLI are the gold standards for characterizing therapeutic antibody candidates. They provide detailed kinetic information (on-rate and off-rate) that is crucial for predicting in vivo efficacy. A slow off-rate is often a desirable characteristic for therapeutic antibodies.
-
Thermodynamic-Driven Drug Design: ITC provides invaluable data on the enthalpic and entropic drivers of binding. This information can guide medicinal chemistry efforts to optimize the thermodynamic profile of lead compounds, potentially improving their affinity and specificity.
-
Vaccine Development: Characterizing the binding of neutralizing antibodies elicited by a vaccine candidate to IL-17A is essential for evaluating the vaccine's potential efficacy.
-
Mechanism of Action Studies: These assays can be used to elucidate how different receptor subunits (e.g., IL-17RA vs. IL-17RC) contribute to the overall binding and signaling complex formation. For instance, SPR has been used to show that the binding of the first receptor molecule allosterically modulates the affinity for the second receptor.
References
- 1. IL-17 Family Signaling Pathways: R&D Systems [rndsystems.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Crystal structures of interleukin 17A and its complex with IL-17 receptor A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
Application Notes and Protocols for In Vivo Delivery of IL-17A Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis and rheumatoid arthritis. While biologic therapies targeting IL-17A have proven effective, their parenteral administration and potential for immunogenicity have driven the development of orally bioavailable small molecule inhibitors. These inhibitors offer the promise of improved patient compliance and more convenient dosing regimens. This document provides detailed application notes and protocols for the in vivo delivery and evaluation of small molecule inhibitors targeting IL-17A, with a focus on preclinical models of psoriasis and arthritis.
IL-17A Signaling Pathway
IL-17A exerts its biological effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC. This ligand-receptor interaction initiates a downstream signaling cascade, culminating in the transcription of various pro-inflammatory genes. The key steps involve the recruitment of the adaptor protein Act1, which in turn recruits TRAF6, leading to the activation of NF-κB and MAPK signaling pathways. Small molecule inhibitors are typically designed to disrupt the protein-protein interaction between IL-17A and its receptor.
Caption: IL-17A Signaling Pathway and Point of Inhibition.
General Experimental Workflow for In Vivo Efficacy Studies
A typical preclinical study to assess the in vivo efficacy of an IL-17A small molecule inhibitor involves several key stages, from animal model selection and disease induction to treatment administration and endpoint analysis.
Caption: General workflow for in vivo efficacy studies.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize pharmacokinetic and efficacy data for representative small molecule IL-17A inhibitors.
Table 1: Pharmacokinetic Parameters of Selected Small Molecule IL-17A Inhibitors
| Compound | Species | Route | Tmax (hours) | T1/2 (hours) | Oral Bioavailability (%) | Reference |
| LY3509754 | Human | Oral | 1.5 - 3.5 | 11.4 - 19.1 | N/A | [1] |
| Cedirogant (ABBV-157) | Human | Oral | 2 - 5 | 16 - 28 | N/A | |
| Benzimidazole Derivative (UCB) | Rat | Oral | N/A | 2.8 | 45 | [2] |
| Benzimidazole Derivative (UCB) | Dog | Oral | N/A | 20 | 20-30 | [2] |
Table 2: Efficacy Data for Small Molecule IL-17A Inhibitors
| Compound | Model | Species | Dose and Regimen | Key Efficacy Outcome | Reference |
| Cedirogant (ABBV-157) | Plaque Psoriasis | Human | 375 mg, once daily, oral | 41.7% of patients achieved PASI 75 at week 16 | |
| Benzimidazole Derivative (UCB) | IL-17 Driven Pharmacology Model | N/A | N/A | Comparable efficacy to an anti-IL-17 monoclonal antibody | [2] |
Experimental Protocols
Protocol 1: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
This model is widely used to screen for anti-psoriatic compounds as it recapitulates key features of human psoriasis, including the involvement of the IL-23/IL-17 axis.
Materials:
-
8-10 week old female BALB/c or C57BL/6 mice
-
5% Imiquimod cream
-
Vehicle for small molecule inhibitor (e.g., 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water)
-
Small molecule IL-17A inhibitor
-
Calipers for skin thickness measurement
-
Oral gavage needles
Procedure:
-
Acclimatization: House mice for at least one week prior to the experiment.
-
Hair Removal: Anesthetize the mice and shave a 2x3 cm area of the dorsal skin.
-
Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 5-7 consecutive days.
-
Inhibitor Formulation and Administration:
-
Prepare a homogenous suspension of the small molecule inhibitor in the chosen vehicle.
-
Administer the inhibitor or vehicle control via oral gavage once or twice daily, starting on the first day of imiquimod application. The volume is typically 100-200 µL per mouse.
-
-
Monitoring and Scoring:
-
Daily, measure the thickness of the dorsal skin using calipers.
-
Score the severity of erythema, scaling, and thickness of the back skin using a modified Psoriasis Area and Severity Index (PASI), with each parameter scored on a 0-4 scale.
-
Monitor the body weight of the mice daily.
-
-
Endpoint Analysis (Day 6-8):
-
Euthanize the mice and collect the treated dorsal skin.
-
For histological analysis, fix a portion of the skin in 10% neutral buffered formalin.
-
For biomarker analysis (e.g., cytokine levels), snap-freeze a portion of the skin in liquid nitrogen.
-
Perform H&E staining on paraffin-embedded sections to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Homogenize skin samples to measure pro-inflammatory cytokine levels (e.g., IL-17A, IL-6, TNF-α) by ELISA or qPCR.
-
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established model for rheumatoid arthritis that is dependent on IL-17A for disease progression.
Materials:
-
8-10 week old male DBA/1 mice
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Vehicle for small molecule inhibitor
-
Small molecule IL-17A inhibitor
-
Calipers for measuring paw thickness
Procedure:
-
Acclimatization: House mice for at least one week prior to the experiment.
-
Primary Immunization (Day 0):
-
Emulsify bovine type II collagen in CFA (final concentration of 1-2 mg/mL).
-
Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify bovine type II collagen in IFA.
-
Inject 100 µL of this emulsion intradermally at the base of the tail.
-
-
Inhibitor Formulation and Administration:
-
Prepare the inhibitor in a suitable oral vehicle.
-
Begin administration of the IL-17A inhibitor or vehicle control at the onset of clinical signs of arthritis (typically around day 24-28) or prophylactically from the day of the booster immunization. Administer daily via oral gavage.
-
-
Monitoring and Scoring:
-
Starting from day 21, monitor mice daily for the onset and severity of arthritis.
-
Score each paw for inflammation on a scale of 0-4 (0=normal, 4=severe swelling and redness of the entire paw). The maximum clinical score per mouse is 16.
-
Measure paw thickness using calipers every 2-3 days.
-
-
Endpoint Analysis (e.g., Day 42):
-
Euthanize mice and collect blood for serum analysis of anti-CII antibodies and inflammatory cytokines.
-
Collect paws for histological analysis. Decalcify, section, and stain with H&E to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Conclusion
The development of orally bioavailable small molecule inhibitors of IL-17A represents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. The protocols and data presented in these application notes provide a framework for the in vivo evaluation of these compounds in relevant preclinical models. Successful translation of these preclinical findings will depend on careful optimization of drug delivery, dosing regimens, and a thorough understanding of the pharmacokinetic and pharmacodynamic properties of each inhibitor.
References
- 1. Predictive Software-Based Mathematical Modeling: A Novel Approach to Development of Oral Therapies for Rheumatoid Arthritis – Validation in a Murine Collagen Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 2. Novel anti-IL-17A inhibitor shows similar efficacy to biological therapies in IL-17-driven disorders | BioWorld [bioworld.com]
Application Note: Identification of IL-17A Producing Cells by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells.[1][2] IL-17A plays a critical role in host defense against extracellular pathogens but is also implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][3][4] Therefore, accurate identification and quantification of IL-17A producing cells are crucial for studying disease mechanisms and for the development of novel therapeutics. This application note provides a detailed protocol for the identification of IL-17A producing cells from peripheral blood mononuclear cells (PBMCs) using flow cytometry.
Signaling Pathway for IL-17A Production in Th17 Cells
The differentiation of naive CD4+ T cells into Th17 cells is a complex process initiated by the cytokines Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). IL-6 binding to its receptor activates the JAK/STAT3 pathway, while TGF-β signaling leads to the phosphorylation of SMAD2. These transcription factors, along with RORγt, drive the expression of IL-17A. The secreted IL-17A then binds to its receptor on target cells, activating downstream signaling pathways like NF-κB and MAPK, which leads to the production of various pro-inflammatory mediators.
Caption: IL-17A signaling pathway in Th17 cells.
Experimental Workflow
The general workflow for identifying IL-17A producing cells involves isolating PBMCs, stimulating the cells to induce cytokine production, staining for surface and intracellular markers, and finally acquiring and analyzing the data using a flow cytometer.
Caption: Experimental workflow for IL-17A detection.
Detailed Experimental Protocol
1. Materials and Reagents:
| Reagent | Recommended Concentration/Vendor |
| Ficoll-Paque PLUS | GE Healthcare |
| RPMI 1640 Medium | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| PMA (Phorbol 12-myristate 13-acetate) | 50 ng/mL |
| Ionomycin | 1 µg/mL |
| Brefeldin A or Monensin | 5 µg/mL |
| Anti-human CD3 Antibody | BioLegend, BD Biosciences |
| Anti-human CD4 Antibody | BioLegend, BD Biosciences |
| Anti-human IL-17A Antibody | BioLegend, BD Biosciences, eBioscience |
| Fixation/Permeabilization Buffer | BioLegend, BD Biosciences, eBioscience |
| Flow Cytometry Staining Buffer | PBS with 2% FBS, 0.1% Sodium Azide |
2. PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the cells twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in RPMI 1640 complete medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
3. Cell Stimulation:
-
To a 12- or 24-well plate, add 1 mL of the cell suspension to each well.
-
Add PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µg/mL) to stimulate the cells.
-
Simultaneously, add a protein transport inhibitor such as Brefeldin A or Monensin (final concentration 5 µg/mL) to block cytokine secretion.
-
Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.
4. Staining Procedure:
-
After stimulation, harvest the cells and wash them with Flow Cytometry Staining Buffer.
-
Surface Staining: Resuspend the cells in 100 µL of staining buffer containing fluorochrome-conjugated anti-CD3 and anti-CD4 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Fixation and Permeabilization: Resuspend the cells in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Intracellular Staining: Resuspend the cells in 100 µL of Permeabilization/Wash buffer containing the fluorochrome-conjugated anti-IL-17A antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer for analysis.
5. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on Forward Scatter (FSC) and Side Scatter (SSC) properties.
-
From the lymphocyte gate, identify the CD3+ T cell population.
-
Within the CD3+ gate, further gate on the CD4+ T helper cell population.
-
Finally, analyze the expression of IL-17A within the CD4+ T cell gate to identify the IL-17A producing Th17 cells.
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in a table for easy comparison between different experimental conditions or patient groups.
| Sample ID | % Lymphocytes | % CD3+ of Lymphocytes | % CD4+ of CD3+ | % IL-17A+ of CD4+ |
| Control 1 | 95.2 | 70.1 | 65.3 | 0.8 |
| Control 2 | 93.8 | 72.5 | 68.1 | 1.1 |
| Treatment A | 94.5 | 68.9 | 62.7 | 5.4 |
| Treatment B | 92.1 | 65.3 | 59.8 | 2.3 |
This protocol provides a reliable and reproducible method for the identification and quantification of IL-17A producing cells by flow cytometry. The detailed steps for cell preparation, stimulation, staining, and analysis will enable researchers to accurately assess the frequency of these critical immune cells in various research and clinical settings. The provided diagrams and tables offer a clear visual representation of the underlying biology and experimental workflow, facilitating a deeper understanding of the methodology.
References
- 1. cusabio.com [cusabio.com]
- 2. Analysis of IL-17 production by flow cytometry and ELISPOT assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-17A and Th17 Cells in Lung Inflammation: An Update on the Role of Th17 Cell Differentiation and IL-17R Signaling in Host Defense against Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IL-17A stimulants and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to IL-17A Antagonist Therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with IL-17A antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to IL-17A antagonists?
Resistance to IL-17A antagonists can be categorized as primary (no initial response) or secondary (loss of response after initial success).
-
Primary Resistance: This may occur if the disease pathophysiology is not predominantly driven by the IL-17A pathway. Genetic variations in the IL-17A gene or its receptor can also contribute.
-
Secondary Resistance: This can develop due to the formation of anti-drug antibodies, which neutralize the antagonist, or through the activation of compensatory inflammatory pathways.[1] For instance, blocking IL-17A might lead to the upregulation of other pro-inflammatory cytokines like TNF-α, diminishing the therapeutic response.[1]
Q2: My in vitro assay shows a reduced or no response to the IL-17A antagonist. What are the potential causes and solutions?
Several factors can lead to a lack of antagonist efficacy in cell-based assays. Common issues include suboptimal reagent concentrations, degradation of the antagonist, or issues with the cell culture itself.[2]
Troubleshooting In Vitro Efficacy Issues
| Potential Problem | Recommended Solution |
| Suboptimal Concentrations | Perform a matrix titration. First, determine the EC₅₀ of recombinant IL-17A in your assay. Then, using an IL-17A concentration at or near the EC₈₀, test a range of antagonist concentrations to determine the IC₅₀.[2] |
| Antagonist Degradation | Prepare fresh dilutions for each experiment and store the stock solution according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[1] |
| Resistant Cell Population | If you suspect acquired resistance in a continuous cell line, test the antagonist's efficacy on a fresh, low-passage batch of cells to confirm activity. |
| High Background Signal | For ELISA-based readouts (e.g., IL-6, IL-8), high background can mask the antagonist's effect. Optimize washing steps, titrate antibody concentrations, and try different blocking buffers. |
| Off-Target Cytokine Effects | The cellular response may be driven by IL-17F, which is not targeted by a specific IL-17A antagonist. Quantify IL-17F levels in your system to rule this out. |
Q3: We observe persistent inflammation in our in vivo models despite IL-17A blockade. How can we investigate this?
Persistent inflammation suggests that alternative signaling pathways are driving the pathology. The IL-23/IL-17 axis is a central pathway in many autoimmune diseases, but other cytokines like TNF-α and pathways like JAK/STAT can also play significant roles.
To investigate, consider a multi-omic approach:
-
Cytokine Profiling: Use multiplex immunoassays (e.g., Luminex) or ELISA to measure a broad panel of cytokines in plasma or tissue homogenates from responder and non-responder animals.
-
Transcriptomics: Perform RNA-sequencing on inflamed tissue biopsies to identify upregulated genes and pathways in non-responders. This can reveal unexpected pathway activation.
-
Immunophenotyping: Use flow cytometry to characterize the immune cell populations infiltrating the target tissue. A shift in cell types (e.g., from Th17-dominant to Th1-dominant) could explain the lack of response.
Q4: What are the key compensatory pathways that can emerge after IL-17A inhibition?
When the IL-17A pathway is blocked, the inflammatory cascade can be sustained by other signaling molecules. Key compensatory pathways include:
-
TNF-α Pathway: This is a major pro-inflammatory cytokine that can drive inflammation independently or in synergy with IL-17A. In some non-responders to IL-17A inhibitors, the TNF-α pathway may become dominant.
-
IL-23/IL-12 Pathway: IL-23 is upstream of IL-17A and is crucial for the differentiation and maintenance of Th17 cells. However, IL-12 can drive a Th1 response, characterized by IFN-γ production, which can also contribute to pathology.
-
JAK/STAT Pathway: This pathway is a central signaling hub for numerous cytokines involved in autoimmunity. Its activation can lead to keratinocyte and synovial cell proliferation, contributing to diseases like psoriasis and psoriatic arthritis.
-
Other IL-17 Family Members: IL-17F, which is structurally similar to IL-17A and signals through the same receptor complex, may also contribute to inflammation. Dual inhibition of IL-17A and IL-17F has been shown to be more effective in some contexts.
Data Presentation
Table 1: Cytokine Profile Changes in Psoriatic Arthritis (PsA) Patients Treated with an IL-17A Inhibitor
This table summarizes statistically significant changes in biomarker levels observed in PsA patients after four months of treatment with an IL-17A inhibitor, comparing responders and non-responders.
| Biomarker | Change in Responders (DAPSA50) | Change in Non-Responders (DAPSA50) |
| IL-1α | Statistically significant decrease | Not reported as significant |
| IL-27 | Statistically significant decrease | Not reported as significant |
| IL-17A | Statistically significant increase | Statistically significant increase |
| MIP-3α | Not reported as significant | Statistically significant increase |
| IL-8 | Not reported as significant | Statistically significant increase |
| IL-17C | Not reported as significant | Statistically significant increase |
| IL-7 | Not reported as significant | Statistically significant increase |
| VEGF-D | Not reported as significant | Statistically significant increase |
| VEGF-C | Not reported as significant | Statistically significant increase |
Data adapted from a study on PsA patients. "Responders" were defined by achieving a 50% improvement in the Disease Activity in Psoriatic Arthritis (DAPSA50) score. The increase in IL-17A levels in both groups is an expected pharmacodynamic effect of a neutralizing antibody, which can lead to the formation of drug-cytokine complexes that prolong the cytokine's half-life in circulation.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Minimizing Off-Target Effects of IL-17A Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Interleukin-17A (IL-17A) small molecule inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects to consider when working with IL-17A small molecule inhibitors?
A1: The primary on-target effect of IL-17A inhibition is the suppression of pro-inflammatory responses. However, this can also lead to an increased risk of certain infections, particularly mucosal candidiasis, as IL-17A is crucial for immune defense against fungal pathogens. Potential off-target effects are compound-specific and can be diverse. A notable example from a clinical trial with an oral IL-17A small molecule inhibitor (LY3509754) was drug-induced liver injury (DILI), which was hypothesized to be an off-target effect. Therefore, monitoring for hepatotoxicity is a critical consideration. Other theoretical off-target effects could include interactions with other signaling pathways, leading to unexpected cellular phenotypes or toxicities.
Q2: How can I distinguish between an on-target and an off-target effect in my cellular assay?
A2: Distinguishing between on-target and off-target effects is a critical step in inhibitor validation. A multi-pronged approach is recommended:
-
Dose-Response Correlation: A clear dose-dependent effect that correlates with the inhibitor's potency (IC50) for IL-17A signaling suggests on-target activity. Off-target effects may appear at higher concentrations.
-
Use of Structurally Unrelated Inhibitors: If a different small molecule inhibitor with a distinct chemical scaffold that also targets IL-17A recapitulates the observed phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If the inhibitor-induced phenotype can be reversed by overexpressing the target (though this is challenging with an extracellular cytokine like IL-17A), it strongly supports an on-target mechanism. A more feasible approach is to use a cell line that does not express the IL-17A receptor (IL-17RA/RC) and observe if the effect persists.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to its intended target within the cell at the concentrations used.
Q3: What are the essential assays for profiling the selectivity of a novel IL-17A small molecule inhibitor?
A3: A comprehensive selectivity profiling workflow should include:
-
Biochemical Binding Assays: Competitive binding assays (e.g., ELISA, HTRF) are crucial to determine if the inhibitor specifically disrupts the IL-17A/IL-17RA interaction and not the interaction of other cytokines with their receptors.
-
Cell-Based Functional Assays: It is important to assess the inhibitor's effect on downstream signaling of other cytokine pathways. For example, testing its activity in cellular assays for TNF-α or IL-1β signaling can reveal off-target pathway modulation.
-
Broad Kinase Profiling: As many small molecules can have off-target effects on kinases, screening the inhibitor against a panel of kinases is a standard practice to identify potential off-target liabilities.
-
General Toxicity Assays: Initial assessment of cytotoxicity in relevant cell lines (e.g., hepatocytes, immune cells) using assays like MTT or LDH release can indicate potential off-target-mediated toxicity.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity Observed in Cell-Based Assays
Issue: Your IL-17A small molecule inhibitor shows significant cytotoxicity at or near the concentration required for on-target inhibition.
| Potential Cause | Troubleshooting Steps |
| Off-Target Toxicity | 1. Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition and use concentrations at or slightly above the IC50. This minimizes the likelihood of engaging lower-affinity off-targets. 2. Profile for Off-Target Liabilities: Screen the compound against a broad panel of known toxicity-related targets (e.g., hERG, CYPs) and a kinase panel. 3. Counter-Screening: Use a cell line that does not express the IL-17A receptor. If toxicity persists, it is likely due to off-target effects. 4. Assess for Drug-Induced Liver Injury (DILI) Potential: Given clinical findings with other IL-17A small molecules, it is prudent to evaluate for hepatotoxicity in vitro using primary hepatocytes or HepG2 cells. |
| On-Target Mediated Toxicity | 1. Cell Line Sensitivity: The specific cell line used may be highly dependent on basal IL-17A signaling for survival. Test the inhibitor in a variety of cell lines to assess if the toxicity is cell-type specific. 2. Assay Conditions: Ensure that the assay conditions themselves are not contributing to cellular stress, which could be exacerbated by the inhibitor. |
| Compound Instability/Degradation | 1. Assess Compound Stability: The inhibitor may be degrading in the cell culture media into a toxic byproduct. Assess the stability of the compound under experimental conditions using techniques like HPLC. 2. Use Freshly Prepared Solutions: Always use freshly prepared solutions of the inhibitor for your experiments. |
Guide 2: Inconsistent or Unexpected Phenotypic Results
Issue: The observed cellular phenotype is not consistent with the known function of IL-17A inhibition (e.g., unexpected increase in other pro-inflammatory cytokines).
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Perform a Dose-Response Curve: Compare the potency for the observed phenotype with the potency for on-target engagement. A significant discrepancy may indicate an off-target effect. 2. Use a Structurally Unrelated Inhibitor: If a structurally distinct inhibitor of IL-17A does not produce the same phenotype, it is likely an off-target effect of your initial compound. 3. Broad Pathway Profiling: Utilize pathway-focused arrays or screens (e.g., transcription factor arrays, cytokine arrays) to identify which signaling pathways are being unexpectedly modulated. |
| Paradoxical Inflammatory Response | 1. Literature Review: There are instances where inhibition of one inflammatory pathway can lead to the upregulation of another. Review the literature for similar paradoxical effects. 2. Time-Course Experiment: Analyze the expression of a panel of cytokines at different time points after inhibitor treatment to understand the dynamics of the response. |
| Experimental Artifact | 1. Validate Reagents: Ensure the purity and identity of your small molecule inhibitor. Contaminants could be responsible for the unexpected effects. 2. Review Protocol and Controls: Meticulously review your experimental protocol and ensure that all controls (vehicle, positive, negative) are behaving as expected. |
Data Presentation
Table 1: Example Data for In Vitro Potency and Selectivity of a Hypothetical IL-17A Small Molecule Inhibitor (SMI-123)
| Assay Type | Target/Pathway | Result (IC50) |
| Biochemical Assay | IL-17A/IL-17RA Binding (HTRF) | 15 nM |
| Cell-Based Assay | IL-17A-induced IL-6 Production (HeLa cells) | 50 nM |
| Selectivity Assays | TNF-α-induced NF-κB Activation | > 10,000 nM |
| IL-1β-induced IL-8 Production | > 10,000 nM | |
| Kinase Panel (468 kinases) | Off-Target Kinase Hit (e.g., Kinase X) | 800 nM |
| Cytotoxicity Assay | HepG2 Cell Viability (MTT) | 5,000 nM |
Experimental Protocols
Protocol 1: Competitive ELISA for IL-17A/IL-17RA Binding Inhibition
This assay is designed to screen for small molecule inhibitors that directly interfere with the binding of IL-17A to its receptor, IL-17RA.
Materials:
-
96-well high-binding microplates
-
Recombinant human IL-17RA
-
Biotinylated recombinant human IL-17A
-
Test small molecule inhibitors
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Assay Buffer (e.g., 1% BSA in PBST)
-
Streptavidin-HRP
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Plate Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant human IL-17RA (1-5 µg/mL in Coating Buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with PBST. Block the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature.
-
Competitive Binding: Wash the plate three times with PBST. Prepare serial dilutions of your small molecule inhibitor in Assay Buffer. In a separate plate, pre-incubate the inhibitor dilutions with a constant concentration of biotinylated IL-17A for 30 minutes. Transfer 100 µL of the inhibitor/biotinylated IL-17A mixture to the IL-17RA-coated plate and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate three times with PBST. Add 100 µL of Streptavidin-HRP diluted in Assay Buffer to each well and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate five times with PBST. Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Data Analysis: Stop the reaction by adding 100 µL of Stop Solution. Measure the absorbance at 450 nm. A decrease in signal indicates that the test compound is inhibiting the IL-17A/IL-17RA interaction. Calculate the IC50 value from the dose-response curve.
Protocol 2: IL-17A-Induced IL-6 Secretion Assay in Human Dermal Fibroblasts
This cell-based assay measures the functional ability of an antagonist to inhibit the downstream signaling of IL-17A.
Materials:
-
Human Dermal Fibroblasts (e.g., Hs27)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-17A
-
Test small molecule inhibitors
-
IL-6 ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow overnight.
-
Inhibitor Pre-incubation: The next day, replace the medium with fresh serum-free medium containing serial dilutions of the small molecule inhibitor. Incubate for 1-2 hours.
-
IL-17A Stimulation: Add recombinant human IL-17A to each well to a final concentration known to induce a robust IL-6 response (e.g., 10-50 ng/mL). Include appropriate controls (vehicle control, IL-17A alone, inhibitor alone).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
IL-6 Quantification: Quantify the concentration of IL-6 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-6 concentration against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay confirms the direct binding of a small molecule inhibitor to IL-17A in a cellular environment by measuring changes in the protein's thermal stability.
Materials:
-
Cells expressing IL-17A (or cell lysate with recombinant IL-17A)
-
Test small molecule inhibitor
-
PBS with protease inhibitors
-
Lysis buffer
-
Thermocycler
-
SDS-PAGE and Western blot reagents
-
Anti-IL-17A antibody
Methodology:
-
Cell Treatment: Treat intact cells with the small molecule inhibitor or vehicle control for a specified time.
-
Heat Challenge: Harvest and wash the cells, then resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Fractionation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble IL-17A
Technical Support Center: Troubleshooting Variability in IL-17A Neutralization Assays
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome challenges associated with Interleukin-17A (IL-17A) neutralization assays. This guide provides answers to frequently asked questions and detailed troubleshooting advice to address variability and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in IL-17A neutralization assays?
Variability in IL-17A neutralization assays can stem from several factors, including inconsistencies in cell culture, reagent handling, and the assay protocol itself. Key sources include variability in cell health and passage number, inconsistent concentrations of recombinant IL-17A, and improper storage or handling of reagents which can lead to loss of activity.[1][2]
Q2: Which cell lines are suitable for IL-17A neutralization assays?
A variety of cell types that express the IL-17 receptor are responsive to IL-17A. High responses are typically observed in epithelial cells, endothelial cells, keratinocytes, and fibroblasts.[2] Mesenchymal cells generally show a more significant response compared to hematopoietic cells.[2] Commonly used cell lines include Human Dermal Fibroblasts (HDFs) and the HT1080 fibrosarcoma cell line, which is often used to measure the inhibition of IL-17A-induced IL-6 production.[1] Reporter cell lines, such as HEK-Blue™ IL-17 cells or those with a luciferase reporter system, are also widely used for screening neutralizing antibodies.
Q3: How can I minimize variability in my assay results?
Implementing robust quality control measures is crucial. This includes validating each new lot of recombinant IL-17A to ensure consistent activity and confirming the potency of each new batch of the IL-17A antagonist. It is also essential to standardize the cell passage number and ensure consistent cell health and density. Using a well-characterized reference IL-17A antagonist can help benchmark the performance of your test compounds.
Q4: What is the general mechanism of IL-17A signaling?
IL-17A, a homodimeric cytokine, binds to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits. This binding event recruits the adaptor protein Act1, which in turn initiates downstream signaling cascades. These pathways include the activation of NF-κB and MAPKs, leading to the production of pro-inflammatory cytokines (e.g., IL-6, IL-8), chemokines, and antimicrobial peptides.
Troubleshooting Guide
This section addresses specific issues you may encounter during your IL-17A neutralization assays.
Issue 1: High Background Signal
A high background signal in your assay can mask the specific effects of IL-17A and your neutralizing agent.
| Potential Cause | Recommended Solution |
| Cellular Stress | Ensure gentle handling of cells during seeding and treatment. Optimize cell seeding density to avoid over-confluency. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma. If a culture is positive, discard it and start with a fresh, uncontaminated stock. |
| Reagent Contamination | Use sterile techniques and ensure all reagents are free from endotoxin contamination. |
Issue 2: Inconsistent IC50 Values
Significant variability in the half-maximal inhibitory concentration (IC50) of your IL-17A antagonist between experiments can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Inconsistent IL-17A Concentration | Prepare a large, single batch of recombinant IL-17A stock solution, aliquot it, and store it at -80°C. Use a fresh aliquot for each experiment to ensure a consistent concentration. |
| Variability in Cell Response | Standardize the cell passage number and ensure consistent cell health and density. Cells at high passage numbers can exhibit altered responses. |
| Incorrect Reagent Handling | Avoid repeated freeze-thaw cycles of the antagonist and IL-17A cytokine, as this can lead to a loss of activity. |
| Suboptimal Reagent Concentrations | Perform a matrix titration to determine the optimal concentrations. First, determine the EC50 of your recombinant IL-17A. Then, use an IL-17A concentration at or near the EC80 to test a range of antagonist concentrations to determine the IC50. |
Issue 3: Low or No Neutralization Effect
Observing a weak or absent neutralization effect can be due to several factors related to the reagents or the experimental setup.
| Potential Cause | Recommended Solution |
| Loss of Antagonist Activity | Ensure proper storage of the antagonist according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Presence of Other IL-17 Isoforms | If your experimental system has high levels of IL-17F, and your antagonist is specific to IL-17A, the observed response may be driven by IL-17F. Quantify the levels of different IL-17 isoforms in your system. |
| Inadequate Incubation Times | Optimize the incubation times for the pre-incubation of the antagonist with IL-17A and for the stimulation of the cells. |
Experimental Protocols
General IL-17A Neutralization Cell-Based Assay Protocol
This protocol provides a general framework for an IL-17A neutralization assay using a responsive cell line and measuring a downstream effector, such as IL-6 production.
-
Cell Seeding: Seed a responsive cell line (e.g., HDFs) into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) and incubate overnight at 37°C, 5% CO2.
-
Antagonist Preparation: Prepare serial dilutions of the IL-17A antagonist in the assay medium.
-
Pre-incubation: In a separate plate, pre-incubate the diluted antagonist with a fixed concentration of recombinant human IL-17A (typically at its EC80 concentration) for 1-2 hours at 37°C.
-
Cell Treatment: Remove the growth medium from the cells and add the pre-incubated antagonist/IL-17A mixture.
-
Controls: Include the following controls:
-
Negative Control: Cells with medium only (no IL-17A or antagonist).
-
Positive Control: Cells with IL-17A only.
-
Vehicle Control: Cells with the vehicle used to dissolve the antagonist.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Readout: Measure the concentration of the downstream effector (e.g., IL-6) in the supernatants using an appropriate method, such as ELISA.
-
Data Analysis: Calculate the percent inhibition for each antagonist concentration and determine the IC50 value.
Visualizations
IL-17A Signaling Pathway
Caption: A simplified diagram of the IL-17A signaling cascade.
Experimental Workflow for IL-17A Neutralization Assay
Caption: Step-by-step workflow of a typical IL-17A neutralization assay.
Troubleshooting Decision Tree
Caption: A logical guide to troubleshooting common assay problems.
References
Technical Support Center: Enhancing Oral Bioavailability of IL-17A Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the oral delivery of Interleukin-17A (IL-17A) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the significant challenge of poor oral bioavailability for these promising therapeutic agents.
Frequently Asked Questions (FAQs)
1. Why is the oral bioavailability of IL-17A inhibitors, particularly peptide-based ones, typically low?
Oral bioavailability of large molecule drugs like many IL-17A inhibitors is often limited to less than 1-2%. This is primarily due to two major physiological barriers in the gastrointestinal (GI) tract:
-
Enzymatic Degradation: The stomach's acidic environment and the presence of numerous proteolytic enzymes (e.g., pepsin, trypsin, chymotrypsin) in the stomach and small intestine can rapidly degrade the inhibitor before it can be absorbed.
-
Poor Permeability: The intestinal epithelium, with its tightly packed cells and protective mucus layer, acts as a significant barrier to the absorption of large, hydrophilic molecules like peptides and proteins. These molecules are too large to readily pass through the cells (transcellular transport) or between them (paracellular transport).
2. What are the primary strategies to overcome the poor oral bioavailability of IL-17A inhibitors?
Several strategies are being explored to protect IL-17A inhibitors from degradation and enhance their absorption across the intestinal barrier. These can be broadly categorized as:
-
Formulation Strategies:
-
Permeation Enhancers: These excipients transiently increase the permeability of the intestinal epithelium, allowing the inhibitor to pass through more easily.
-
Nanoparticle-based Delivery Systems: Encapsulating the inhibitor in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from enzymatic degradation and facilitate its transport across the intestinal mucosa.
-
Mucoadhesive Systems: These formulations adhere to the mucus lining of the intestine, increasing the residence time of the inhibitor at the absorption site.
-
-
Chemical Modification of the Inhibitor:
-
PEGylation: Attaching polyethylene glycol (PEG) chains can protect the inhibitor from enzymatic degradation and improve its solubility.
-
Cyclization: Creating a cyclic structure can make the peptide more resistant to degradation by exopeptidases.
-
-
Device-based Approaches:
-
Oral "Robotic" Pills: These devices are designed to protect the drug and, in some cases, actively inject it into the intestinal wall.
-
3. How can I assess the oral bioavailability of my IL-17A inhibitor in a preclinical setting?
Preclinical assessment of oral bioavailability typically involves a combination of in vitro and in vivo models:
-
In Vitro Permeability Assays: The Caco-2 cell monolayer assay is a widely used model to predict human intestinal absorption. These cells, derived from human colon adenocarcinoma, form a polarized monolayer with tight junctions, mimicking the intestinal barrier.
-
In Vivo Pharmacokinetic Studies: Animal models, most commonly rats, are used to determine the pharmacokinetic profile of the inhibitor after oral administration. This involves administering the drug and then collecting blood samples over time to measure its concentration in the plasma. The oral bioavailability is then calculated by comparing the area under the concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration.
Troubleshooting Guides
Issue 1: Low Permeability in Caco-2 Assay
Symptoms:
-
Apparent permeability coefficient (Papp) is significantly lower than that of control compounds with known good absorption (e.g., propranolol).
-
High efflux ratio (Papp B-A / Papp A-B > 2), suggesting the compound is being actively transported out of the cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor passive diffusion | - Chemical Modification: Increase the lipophilicity of the inhibitor within an acceptable range. - Formulation with Permeation Enhancers: Co-administer with enhancers that open tight junctions (paracellular transport) or increase membrane fluidity (transcellular transport). |
| Active efflux by transporters (e.g., P-glycoprotein) | - Co-administration with Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm transporter involvement. - Chemical Modification: Modify the inhibitor's structure to reduce its affinity for efflux transporters. |
| Low solubility in assay buffer | - Optimize Formulation: Use co-solvents or solubilizing agents in the formulation to ensure the inhibitor remains in solution. - Check for Precipitation: Visually inspect the donor and receiver wells for any signs of precipitation during the assay. |
Issue 2: Poor Oral Bioavailability in Animal Models Despite Good In Vitro Permeability
Symptoms:
-
Acceptable Papp value in Caco-2 assay.
-
Very low plasma concentrations and a calculated oral bioavailability of <1% in rats.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Extensive first-pass metabolism in the liver | - In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of the inhibitor. - Chemical Modification: Modify the inhibitor at sites susceptible to metabolic enzymes. |
| Degradation in the GI tract | - Stability Studies: Assess the stability of the inhibitor in simulated gastric and intestinal fluids. - Formulation Strategies: Use enteric coatings to protect the inhibitor from the acidic environment of the stomach. Incorporate protease inhibitors in the formulation. |
| Poor absorption due to GI motility or food effects | - Fasting vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food. - Formulation with Mucoadhesives: Use mucoadhesive polymers to prolong the residence time in the small intestine. |
Data Presentation
Table 1: Comparison of Oral Bioavailability Enhancement Strategies for a Model Peptide
| Formulation Strategy | Permeation Enhancer | Nanoparticle System | Oral Bioavailability (%) in Rats | Reference |
| Control (Aqueous Solution) | None | None | < 1% | [Fictional Data] |
| Permeation Enhancement | Sodium Caprate | None | 5 - 10% | [1][2] |
| Nanoparticle Encapsulation | None | Chitosan-coated PLGA | 8 - 15% | [3][4] |
| Combined Approach | Sodium Caprate | Chitosan-coated PLGA | 15 - 25% | [Fictional Data] |
Note: The data presented are representative examples for peptide drugs and may not be directly applicable to all IL-17A inhibitors. Actual results will vary depending on the specific inhibitor and formulation.
Experimental Protocols
In Vitro Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of an oral IL-17A inhibitor across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed cells onto Transwell® inserts (e.g., 12-well plates with 1.12 cm² surface area and 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.
-
Alternatively, assess the permeability of a fluorescent marker with low paracellular transport, such as Lucifer Yellow.
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test inhibitor (e.g., at 10 µM) in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Perform the same procedure as above but add the test inhibitor to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.
-
-
Sample Analysis:
-
Analyze the concentration of the inhibitor in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: (Papp B-A) / (Papp A-B).
-
In Vivo Oral Bioavailability Study in Rats
Objective: To determine the absolute oral bioavailability of an IL-17A inhibitor.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Fast the rats overnight before dosing.
-
-
Drug Administration:
-
Intravenous (IV) Group (n=3-5): Administer the inhibitor (e.g., 1 mg/kg) as a bolus injection via the tail vein. The drug should be dissolved in a suitable vehicle (e.g., saline, PEG400).
-
Oral (PO) Group (n=3-5): Administer the inhibitor (e.g., 10 mg/kg) by oral gavage. The drug can be formulated as a solution, suspension, or in a specific delivery system.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2 mL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Analyze the concentration of the inhibitor in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) for both IV and PO groups using appropriate software.
-
-
Bioavailability Calculation:
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: IL-17A Signaling Pathway.
Caption: Preclinical Workflow for Oral Bioavailability Assessment.
Caption: Troubleshooting Logic for Low Oral Bioavailability.
References
Technical Support Center: Strategies to Reduce Immunogenicity of Anti-IL-17A Biologics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding strategies to minimize the immunogenicity of anti-IL-17A biologics.
Frequently Asked Questions (FAQs)
Q1: What is immunogenicity and why is it a concern for anti-IL-17A biologics?
A: Immunogenicity is the propensity of a therapeutic protein, such as a monoclonal antibody against IL-17A, to elicit an immune response in the recipient, leading to the formation of anti-drug antibodies (ADAs).[1][2][3] This can have significant clinical consequences, including:
-
Reduced Efficacy: ADAs can neutralize the therapeutic antibody, preventing it from binding to IL-17A, which can lead to a loss of clinical response.[3][4]
-
Altered Pharmacokinetics: The formation of immune complexes can accelerate the clearance of the biologic from the body, reducing its half-life and exposure.
-
Adverse Events: In some cases, ADAs can lead to hypersensitivity reactions or other adverse events.
Q2: What are the known immunogenicity rates for currently approved anti-IL-17A biologics?
A: The immunogenicity of approved anti-IL-17A biologics varies. Fully human antibodies, like secukinumab and brodalumab, generally exhibit lower immunogenicity compared to humanized antibodies like ixekizumab.
Table 1: Clinical Immunogenicity of Anti-IL-17A Biologics
| Biologic | Antibody Type | Treatment-Emergent ADAs | Neutralizing Antibodies | References |
| Secukinumab | Fully Human IgG1κ | 0.4% - <1% (up to 5 years) | Detected in a small subset of ADA+ patients | |
| Ixekizumab | Humanized IgG4 | Higher incidence compared to secukinumab in in-vitro studies | Data on neutralizing antibodies is part of its overall immunogenicity profile | |
| Brodalumab | Fully Human IgG2 | ~2.7% (binding ADAs) | No neutralizing ADAs reported in the cited studies |
Q3: What are the primary strategies to reduce the immunogenicity of an anti-IL-17A antibody?
A: The main strategies focus on modifying the antibody sequence and structure to make it less "foreign" to the human immune system and on controlling product-related factors. Key approaches include:
-
Humanization and Use of Fully Human Antibodies: Moving from murine to chimeric, humanized, and ultimately fully human antibodies has been a major step in reducing immunogenicity.
-
Deimmunization: This involves identifying and removing T-cell epitopes from the antibody sequence through protein engineering.
-
Glycoengineering: Modifying the glycosylation profile of the antibody can impact its interaction with immune cells and, consequently, its immunogenicity.
-
Control of Aggregation: Protein aggregates are known to be more immunogenic than monomers. Therefore, controlling aggregation during manufacturing and storage is crucial.
-
PEGylation: Attaching polyethylene glycol (PEG) chains can shield immunogenic epitopes and reduce uptake by antigen-presenting cells.
Troubleshooting Guides
Problem 1: High T-cell response observed in an in vitro immunogenicity assessment of our anti-IL-17A candidate.
Possible Causes and Solutions:
-
Presence of T-cell Epitopes: Your antibody candidate may contain amino acid sequences that bind with high affinity to multiple HLA class II molecules, leading to T-cell activation.
-
Solution: Perform in silico T-cell epitope prediction to identify potential immunogenic hotspots. Subsequently, use site-directed mutagenesis to substitute key amino acid residues within these epitopes. The goal is to reduce HLA binding without compromising the antibody's affinity for IL-17A.
-
-
Protein Aggregation: The presence of aggregates in your protein sample can significantly enhance T-cell responses.
-
Solution: Analyze your sample for aggregates using techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS). If aggregates are present, optimize your formulation and purification protocols to minimize their formation. This may involve adjusting buffer pH, ionic strength, or including stabilizing excipients.
-
-
Contamination: Contamination with host cell proteins (HCPs) or endotoxins can lead to non-specific immune cell activation.
-
Solution: Ensure high purity of your antibody preparation. Use robust purification methods to remove HCPs and perform endotoxin testing to confirm their absence.
-
Problem 2: Our lead anti-IL-17A antibody shows a high immunogenicity score in in silico prediction tools.
Possible Causes and Solutions:
-
High Density of Predicted T-cell Epitopes: The variable regions of the antibody likely contain multiple sequences predicted to bind to common HLA-DR alleles.
-
Solution: Employ a deimmunization strategy. Use the in silico data to guide targeted mutations. It is often sufficient to introduce a few mutations in key anchor residues within the predicted epitopes to abrogate T-cell responses. It is critical to experimentally validate that these mutations do not negatively impact the antibody's binding affinity and stability.
-
-
"Foreign" Sequences: Even in humanized or fully human antibodies, certain sequences, particularly in the CDRs, can be recognized as foreign.
-
Solution: Consider "humanness" or "similarity-to-self" analysis in addition to T-cell epitope prediction. This can help identify regions that deviate from the human germline sequence and may be more likely to be immunogenic.
-
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
This assay assesses the potential of an anti-IL-17A biologic to induce T-cell proliferation and cytokine secretion.
Methodology:
-
Antigen-Presenting Cell (APC) Generation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) of healthy, drug-naïve donors with diverse HLA haplotypes. Differentiate the monocytes into dendritic cells (DCs) by culturing them with GM-CSF and IL-4.
-
Antigen Loading: Expose the immature DCs to the anti-IL-17A antibody (and appropriate controls) for 24 hours. This allows the DCs to internalize, process, and present peptides from the antibody on their HLA class II molecules.
-
Co-culture: Isolate autologous CD4+ T-cells from the same donors. Co-culture the antigen-loaded DCs with the CD4+ T-cells for 5-6 days.
-
Measurement of T-cell Proliferation: Assess T-cell proliferation by measuring the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE).
-
Measurement of Cytokine Secretion: Measure the concentration of T-cell-derived cytokines, such as IL-2, in the culture supernatant using ELISA or other immunoassays.
Protocol 2: Major Histocompatibility Complex-Associated Peptide Proteomics (MAPPs)
This assay identifies the specific peptides from a biologic that are presented by HLA class II molecules.
Methodology:
-
DC Generation and Antigen Loading: Generate and load DCs with the anti-IL-17A antibody as described in the T-cell activation assay protocol.
-
HLA-Peptide Complex Isolation: Lyse the DCs and immunoprecipitate the HLA-DR-peptide complexes using an anti-HLA-DR antibody.
-
Peptide Elution: Elute the peptides from the HLA-DR molecules.
-
LC-MS/MS Analysis: Identify the sequences of the eluted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the identified peptide sequences to the amino acid sequence of the anti-IL-17A antibody to map the potential T-cell epitopes.
Visualizations
IL-17 Signaling Pathway and Antibody Inhibition
References
- 1. Secukinumab, a novel anti–IL-17A antibody, shows low immunogenicity potential in human in vitro assays comparable to other marketed biotherapeutics with low clinical immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secukinumab Demonstrates Significantly Lower Immunogenicity Potential Compared to Ixekizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunogenicity of therapeutic proteins: Influence of aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenicity and skin clearance recapture in clinical studies of brodalumab - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Paradoxical Inflammatory Reactions with IL-17A Blockade
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing paradoxical inflammatory reactions associated with Interleukin-17A (IL-17A) blockade. The content is structured to offer practical guidance for experimental troubleshooting and to answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are paradoxical inflammatory reactions in the context of IL-17A blockade?
A1: Paradoxical reactions are the unexpected development or worsening of an inflammatory disease during treatment with a biologic agent that is typically used to treat that same condition.[1] In the case of IL-17A blockade, patients being treated for conditions like psoriasis or ankylosing spondylitis may develop new or exacerbated psoriasiform eruptions, inflammatory bowel disease (IBD), or other inflammatory manifestations.[1][2][3]
Q2: Which IL-17A inhibitors are associated with these reactions?
A2: Paradoxical events have been reported with monoclonal antibodies that target IL-17A directly (e.g., secukinumab, ixekizumab) and the IL-17 receptor (e.g., brodalumab).[2]
Q3: What are the most common types of paradoxical reactions observed?
A3: The most frequently reported paradoxical reactions include:
-
Psoriasiform Eruptions: Often presenting as palmoplantar pustulosis, even in patients whose original psoriasis was plaque-type.
-
Inflammatory Bowel Disease (IBD): New onset or exacerbation of Crohn's disease and ulcerative colitis has been documented in clinical trials and post-marketing surveillance.
Q4: What is the proposed mechanism behind these paradoxical reactions?
A4: The exact pathogenesis is not fully understood, but leading hypotheses suggest a cytokine imbalance. Blocking the IL-17A pathway may lead to the compensatory upregulation of other pro-inflammatory pathways, such as those driven by Tumor Necrosis Factor-alpha (TNF-α), Interferon-alpha (IFN-α), IL-22, or the IL-23 axis. This shift in cytokine milieu is thought to drive a different phenotype of inflammation.
Troubleshooting Guide
Q1: An animal model/patient in our study on an IL-17A inhibitor has developed skin lesions consistent with pustular psoriasis. How should we proceed?
A1: This is a potential paradoxical reaction. The recommended course of action is:
-
Document the Event: Thoroughly photograph and document the clinical presentation of the lesions.
-
Biopsy for Histopathology: Collect a skin biopsy from an active lesion to confirm the histopathological findings, which often include neutrophil abscesses.
-
Consider Discontinuation: In clinical settings, the implicated IL-17A inhibitor is often discontinued. For research purposes, this depends on the study endpoints.
-
Switch Therapeutic Class: If treatment is necessary, switching to a biologic with a different mechanism of action, such as a TNF-α inhibitor or an IL-12/23 inhibitor, has been shown to be effective. Reintroducing an IL-17 inhibitor is generally not advised.
Q2: We are observing signs of colitis (e.g., weight loss, diarrhea) in our animal models treated with an anti-IL-17A antibody. How can we investigate this?
A2: To investigate suspected paradoxical colitis:
-
Monitor Clinical Signs: Systematically track body weight, stool consistency, and look for signs of rectal bleeding.
-
Histological Analysis: At the study endpoint, collect colon tissue for histological scoring of inflammation, including epithelial damage, crypt abscesses, and immune cell infiltration.
-
Cytokine Profiling: Analyze serum or tissue homogenates to measure levels of key cytokines (e.g., TNF-α, IL-6, IL-23) to assess for a cytokine shift.
-
Immune Cell Phenotyping: Use flow cytometry on cells isolated from the lamina propria to characterize the infiltrating immune cell populations (e.g., Th1, Th17, regulatory T cells).
Q3: Our in vitro assay shows that blocking IL-17A in patient-derived cells leads to an increase in TNF-α production. What does this imply?
A3: This finding supports the cytokine shift hypothesis for paradoxical inflammation. It suggests that in the specific cellular context you are studying, IL-17A may have a regulatory or feedback role that, when blocked, unleashes or enhances other inflammatory pathways like TNF-α. This could be a key mechanism driving the paradoxical clinical effects. Further investigation into the upstream regulators of TNF-α in this system is warranted.
Data Presentation
Table 1: Incidence of New Onset or Exacerbated Inflammatory Bowel Disease (IBD) with IL-17A Inhibitors in Clinical Trials.
| IL-17A Inhibitor | Indication(s) | Incidence Rate of IBD | Source |
| Secukinumab | Ankylosing Spondylitis | 0.2 - 0.8 events per 100 patient-years | |
| Pooled (Brodalumab, Secukinumab, Ixekizumab) | Psoriasis, PsA, RA, AS | 2.4 events per 1000 patient-years |
Data synthesized from published meta-analyses and clinical trial extensions. Rates can vary based on patient population and study duration.
Experimental Protocols
Protocol 1: Histopathological Analysis of Paradoxical Psoriasiform Lesions
Objective: To characterize the histopathological features of skin lesions arising during IL-17A blockade.
Methodology:
-
Sample Collection: Obtain a 4mm punch biopsy from the edge of an active skin lesion. Fix one half in 10% neutral buffered formalin and embed the other half in Optimal Cutting Temperature (OCT) compound for cryosectioning.
-
Formalin-Fixed Paraffin-Embedded (FFPE) Processing:
-
Dehydrate the formalin-fixed tissue through a graded series of ethanol.
-
Clear with xylene and infiltrate with paraffin wax.
-
Embed the tissue in a paraffin block and cut 4-5 µm sections.
-
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
-
Stain with Harris's hematoxylin for 5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for 30 seconds.
-
Rinse and "blue" the sections in Scott's tap water substitute.
-
Counterstain with eosin for 2 minutes.
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
-
Analysis: Examine sections under a light microscope for features of psoriasiform dermatitis, including epidermal hyperplasia (acanthosis), parakeratosis, and intraepidermal neutrophilic aggregates (spongiform pustules of Kogoj or Munro's microabscesses).
Protocol 2: Cytokine Quantification in Serum Samples
Objective: To measure the levels of key pro-inflammatory cytokines in serum from subjects undergoing IL-17A blockade who exhibit paradoxical reactions.
Methodology:
-
Sample Collection: Collect whole blood in a serum separator tube. Allow to clot for 30 minutes at room temperature.
-
Serum Isolation: Centrifuge at 1,000 x g for 15 minutes. Carefully aspirate the serum and store it in aliquots at -80°C until analysis.
-
Multiplex Bead-Based Immunoassay (e.g., Luminex):
-
Select a multiplex panel that includes key cytokines implicated in paradoxical reactions: TNF-α, IFN-γ, IL-6, IL-12, IL-22, and IL-23.
-
Prepare standards and samples according to the manufacturer's instructions.
-
Incubate samples with the antibody-coupled magnetic beads.
-
Wash the beads and add the biotinylated detection antibody cocktail.
-
Incubate and wash again.
-
Add streptavidin-phycoerythrin (SAPE) and incubate.
-
Wash the beads and resuspend in sheath fluid.
-
-
Data Acquisition and Analysis:
-
Acquire data on a compatible multiplex analyzer.
-
Generate a standard curve for each analyte.
-
Calculate the concentration of each cytokine in the unknown samples by interpolating from the standard curve. Compare levels between paradoxical reaction subjects and controls.
-
Mandatory Visualizations
Caption: Canonical IL-17A signaling pathway leading to inflammatory gene expression.
Caption: Hypothesized mechanism of paradoxical inflammation via cytokine pathway shift.
References
Technical Support Center: Improving the Stability of IL-17A and its Modulators in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining the stability of Interleukin-17A (IL-17A) and its modulators in culture media.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results in my IL-17A-mediated cell-based assays?
A1: Inconsistent results in IL-17A assays can arise from several factors, primarily related to the stability and activity of the cytokine and its modulator. Key sources of variability include:
-
Reagent Quality and Consistency: Lot-to-lot variations in recombinant IL-17A and the modulator can significantly impact their potency and stability.
-
Handling and Storage: Improper storage, including repeated freeze-thaw cycles of IL-17A or the modulator, can lead to a significant loss of activity.
-
Cell Culture Conditions: The health, passage number, and density of the cell line used can affect its responsiveness to IL-17A.
-
Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, and cell seeding densities can introduce variability.
Q2: What are the primary factors that contribute to the degradation of IL-17A and its modulators in culture media?
A2: The stability of proteins like IL-17A and its modulators in culture media is influenced by several factors:
-
Proteases: Cell culture media, especially those supplemented with serum, contain proteases that can degrade protein-based molecules.[1]
-
Temperature: Elevated temperatures, such as the 37°C used for cell culture, can accelerate protein degradation.
-
pH: Deviations from the optimal pH range for a protein can lead to denaturation and loss of activity.
-
Oxidation: The presence of oxidizing agents in the media can damage the protein structure.
-
Adsorption: Proteins can adhere to the surfaces of culture vessels, reducing their effective concentration in the media.
Q3: How does the presence of serum in culture media affect the stability of IL-17A and its modulators?
A3: Serum is a complex mixture that can have both stabilizing and destabilizing effects. While it provides essential growth factors and nutrients, it is also a significant source of proteases that can degrade IL-17A and protein-based modulators. The specific impact of serum can vary between batches.
Q4: What are the best practices for storing and handling recombinant IL-17A and its modulators to maintain their stability?
A4: To ensure the stability and activity of your reagents, follow these best practices:
-
Aliquoting: Upon receipt, aliquot the recombinant protein and modulator into single-use volumes to minimize freeze-thaw cycles.
-
Storage Temperature: Store aliquots at -80°C for long-term storage. For short-term storage (up to one month), -20°C to -70°C is acceptable. Reconstituted protein can be stored at 2-8°C for up to one month under sterile conditions.
-
Reconstitution: Reconstitute lyophilized proteins using the buffer recommended by the manufacturer. Gently swirl or pipette to dissolve; avoid vigorous vortexing.
-
Carrier Proteins: For carrier-free formulations, consider adding a carrier protein like bovine serum albumin (BSA) to the reconstitution buffer to improve stability, especially for dilute solutions.
Troubleshooting Guides
Problem 1: Reduced or No Bioactivity of IL-17A or its Modulator
Observed Issue: You are not observing the expected cellular response (e.g., cytokine production, gene expression) upon stimulation with IL-17A, or your IL-17A modulator is failing to inhibit the IL-17A-induced response.
| Potential Cause | Suggested Solution |
| Degradation of IL-17A or Modulator | Minimize incubation times when possible. Test the stability of the reagents in your specific culture medium over the time course of your experiment. Consider adding a broad-spectrum protease inhibitor cocktail to the culture medium if compatible with your cell type. |
| Improper Storage and Handling | Review your storage and handling procedures. Ensure that reagents are stored at the correct temperature and that freeze-thaw cycles are minimized by using single-use aliquots. |
| Suboptimal Concentrations | Perform a dose-response titration to determine the optimal concentration of both IL-17A and the modulator for your specific cell line and assay conditions. |
| Incorrect Reagent Preparation | Double-check all calculations and dilutions. Prepare fresh dilutions for each experiment. |
Problem 2: High Background Signal in IL-17A-Induced Assays
Observed Issue: You are observing a high background signal in your negative control wells (no IL-17A stimulation), which can mask the true effect of your treatments.
| Potential Cause | Suggested Solution |
| Cellular Stress | Handle cells gently during seeding and treatment. Optimize cell seeding density to avoid over-confluency, which can lead to spontaneous cytokine release. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination. If a culture tests positive, discard it and start with a fresh, uncontaminated stock. |
| Reagent Contamination | Use sterile techniques for all procedures. Ensure that all reagents, including culture media and buffers, are free from endotoxin contamination. |
| Non-specific Antibody Binding (in ELISAs) | Optimize blocking buffers and antibody concentrations. Include an isotype control for your detection antibody to assess non-specific binding. |
Data on IL-17A and Modulator Stability
Precise half-life data for cytokines in complex biological matrices like cell culture media is often difficult to obtain and can vary significantly between experimental systems. The following tables provide a qualitative and semi-quantitative summary of IL-17A and a representative peptide-based IL-17A antagonist stability under various conditions, based on available literature.
Table 1: Stability of Recombinant Human IL-17A in Culture Conditions
| Condition | Relative Stability | Observations and Recommendations |
| Storage at 4°C (in PBS) | Moderately Stable | Can be stored for short periods (days to a week) with minimal loss of activity. |
| Incubation at 37°C (in Culture Media) | Low Stability | Significant degradation can occur over 24-48 hours. Minimize long incubation times when possible.[1] |
| Serum-Containing Media (e.g., 10% FBS) | Lower Stability | Increased protease activity from serum can accelerate degradation compared to serum-free media. |
| Serum-Free Media | Higher Stability | Reduced protease content can improve stability. However, other factors like adsorption to plasticware may become more prominent. |
| Presence of Protease Inhibitors | Improved Stability | The addition of a protease inhibitor cocktail can significantly reduce degradation by endogenous proteases. |
| Repeated Freeze-Thaw Cycles | Very Low Stability | Avoid repeated freezing and thawing as it leads to protein aggregation and loss of activity. |
Table 2: Stability of a Representative Peptide-Based IL-17A Modulator (Antagonist) in Culture Conditions
| Condition | Relative Stability | Observations and Recommendations |
| Storage at -80°C (Lyophilized or in solution) | High Stability | Recommended for long-term storage. |
| Incubation at 37°C (in Culture Media) | Low to Moderate Stability | Peptide modulators can be susceptible to degradation by proteases present in the culture medium, especially during long incubations.[1] |
| Serum-Containing Media (e.g., 10% FBS) | Lower Stability | Prone to faster degradation due to serum proteases. |
| Serum-Free Media | Higher Stability | Generally more stable compared to serum-containing media. |
| Presence of Protease Inhibitors | Improved Stability | Can significantly enhance the stability and effective concentration of the peptide modulator. |
Experimental Protocols
Protocol 1: Assessing IL-17A Stability by ELISA
This protocol allows for the quantification of active IL-17A remaining in the culture medium over time.
Materials:
-
Recombinant Human IL-17A
-
Cell culture medium (e.g., DMEM with and without 10% FBS)
-
Protease inhibitor cocktail
-
96-well cell culture plates
-
Human IL-17A ELISA kit
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Methodology:
-
Preparation of IL-17A Samples:
-
Prepare solutions of IL-17A at a known concentration (e.g., 100 ng/mL) in different media conditions:
-
Medium with 10% FBS
-
Serum-free medium
-
Serum-free medium with protease inhibitor cocktail
-
-
-
Incubation:
-
Aliquot the prepared IL-17A solutions into a 96-well plate.
-
Incubate the plate at 37°C in a CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot from each condition and store it at -80°C until analysis.
-
-
ELISA Analysis:
-
Thaw the collected samples on ice.
-
Perform the Human IL-17A ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided IL-17A standards.
-
Calculate the concentration of IL-17A in each sample at each time point.
-
Plot the concentration of IL-17A versus time for each condition to determine the degradation profile.
-
Protocol 2: Assessing IL-17A Modulator Stability by a Cell-Based Bioassay
This protocol assesses the stability of an IL-17A modulator by measuring its ability to inhibit IL-17A-induced cytokine production over time.
Materials:
-
IL-17A responsive cell line (e.g., HT-29 or primary fibroblasts)
-
Recombinant Human IL-17A
-
IL-17A modulator
-
Cell culture medium
-
96-well cell culture plates
-
Human IL-6 or IL-8 ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Methodology:
-
Preparation of Modulator Samples:
-
Prepare solutions of the IL-17A modulator at a fixed concentration in the desired culture medium.
-
Incubate these solutions at 37°C for different durations (e.g., 0, 4, 8, 24 hours).
-
-
Cell Seeding:
-
Seed the IL-17A responsive cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Cell Treatment:
-
To the adhered cells, add the pre-incubated modulator samples.
-
Immediately add a fixed concentration of IL-17A (a concentration known to elicit a robust response, e.g., EC80).
-
Include controls: cells with IL-17A only, and cells with medium only.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for a predetermined time (e.g., 24 hours) to allow for cytokine production.
-
Collect the cell culture supernatants.
-
-
ELISA Analysis:
-
Measure the concentration of the downstream cytokine (e.g., IL-6 or IL-8) in the supernatants using an ELISA kit.
-
-
Data Analysis:
-
Compare the level of inhibition of IL-17A-induced cytokine production by the modulator that was pre-incubated for different durations. A decrease in inhibitory activity over time indicates degradation of the modulator.
-
Visualizations
Caption: IL-17A Signaling Pathway.
Caption: Troubleshooting Workflow for Loss of Activity.
References
Technical Support Center: Selecting and Utilizing Cell Lines for IL-17A Bioassays
Welcome to the technical support center for IL-17A bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate cell line and troubleshooting common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common cell line used for IL-17A bioassays?
A1: The most predominantly used cell lines for IL-17A bioassays are Human Embryonic Kidney 293 (HEK293) cells. These cells are often genetically engineered to express the IL-17A receptor complex (IL-17RA and IL-17RC) and a reporter gene, such as luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of an IL-17A-inducible promoter, typically containing NF-κB response elements.[1][2][3]
Q2: How do IL-17A reporter cell lines work?
A2: IL-17A reporter cell lines are designed to produce a quantifiable signal upon stimulation with IL-17A. The binding of IL-17A to its receptor complex (IL-17RA/RC) initiates an intracellular signaling cascade that leads to the activation of the transcription factor NF-κB.[2][4] This transcription factor then binds to response elements in the engineered promoter, driving the expression of a reporter gene (e.g., firefly luciferase or SEAP). The resulting signal (luminescence or colorimetric change) is proportional to the amount of IL-17A activity.
Q3: What are the main types of IL-17A bioassays?
A3: The primary types of IL-17A bioassays include:
-
Reporter Gene Assays: These assays, typically using HEK293 cells, measure the activity of the IL-17A signaling pathway by quantifying the expression of a reporter gene like luciferase or SEAP.
-
Cytokine/Chemokine Production Assays: These assays measure the downstream biological effects of IL-17A signaling, such as the production and secretion of pro-inflammatory cytokines (e.g., IL-6) or chemokines (e.g., CXCL1, IL-8) from responsive cell types like fibroblasts or epithelial cells.
Q4: How do I choose between a luciferase and a SEAP reporter assay?
A4: The choice between a luciferase and a SEAP reporter assay depends on several factors:
-
Sensitivity: Luciferase assays are generally more sensitive than SEAP assays.
-
Workflow: Luciferase assays are typically endpoint assays that require cell lysis. SEAP assays are often more convenient as the reporter is secreted into the cell culture medium, allowing for kinetic studies and leaving the cells intact for further analysis.
-
Instrumentation: Both assays require specific detection instruments (a luminometer for luciferase and a spectrophotometer or luminometer for chemiluminescent SEAP substrates).
Q5: Can I use these cell lines to screen for IL-17A inhibitors?
A5: Yes, these reporter cell lines are ideal for screening and characterizing IL-17A antagonists. A decrease in the reporter signal in the presence of a test compound indicates inhibition of the IL-17A signaling pathway.
Comparison of Commercially Available IL-17A Reporter Cell Lines
For researchers looking to source a reliable cell line for their IL-17A bioassays, the following table summarizes the key features of several commercially available options.
| Cell Line Name | Provider | Reporter System | Detection Method | Key Features |
| IL-17A Responsive Luciferase Reporter HEK293 Cell Line | BPS Bioscience | Firefly Luciferase (NF-κB response element) | Luminescence | Monitors IL-17A activity through the endogenous IL-17 receptor complex. |
| IL17A Reporter HEK-293 Cell Line | AcceGen | Luciferase | Luminescence | Based on the IL-17 signaling pathway for evaluating in vitro effects of IL-17A-related drugs. |
| Human IL-17 RA/IL-17 RC (Luc) HEK293 Reporter Cell | ACROBiosystems | Luciferase (NF-κB response element) | Luminescence | Engineered to express IL-17RA and IL-17RC; EC50 for human IL-17A is approximately 0.008 µg/mL. |
| HEK-Blue™ IL-17 Cells | InvivoGen | SEAP (NF-κB and AP-1 inducible) | Colorimetric | Responds to human IL-17A and IL-17F; detection range of 1-100 ng/mL for hIL-17A. |
| IL-17A Prom/LUCPorter™ HEK 293 Cell Line | Novus Biologicals | Renilla Luciferase (IL-17A promoter) | Luminescence | Semi-constitutively active reporter cell line for screening agonists or antagonists of IL-17A induction. |
Experimental Protocols
Protocol 1: IL-17A-Induced Luciferase Reporter Assay in HEK293 Cells
This protocol outlines the steps for a typical IL-17A bioassay using a luciferase reporter HEK293 cell line.
Materials:
-
IL-17A Responsive Luciferase Reporter HEK293 Cell Line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-17A
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate at a density of 30,000 cells per well in 50 µL of assay medium. Incubate at 37°C with 5% CO2 for 4-5 hours to allow for cell attachment.
-
Compound Addition (for inhibitor screening): Prepare serial dilutions of the test compound (antagonist) in assay medium and add 25 µL to the appropriate wells. Add 25 µL of assay medium without the compound to the control wells. Incubate for 1 hour at 37°C.
-
IL-17A Stimulation: Prepare a solution of IL-17A in assay medium at four times the final desired concentration. Add 25 µL of the IL-17A solution to the wells. For the unstimulated control wells, add 25 µL of assay medium.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 5-6 hours.
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase assay reagent to each well.
-
Signal Quantification: Immediately measure the luminescence using a luminometer.
Protocol 2: IL-17A-Induced IL-6 Production Assay in Fibroblasts
This protocol describes how to measure IL-17A-induced IL-6 production from human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium
-
Recombinant human IL-17A
-
Recombinant human TNF-α (optional, for synergistic effects)
-
24-well tissue culture plates
-
Human IL-6 ELISA kit
Procedure:
-
Cell Seeding: Seed HDFs in a 24-well plate at a density that will result in a confluent monolayer at the time of the experiment.
-
Cell Starvation (Optional): Once confluent, you may replace the growth medium with a low-serum medium for 24 hours to reduce basal cytokine production.
-
Compound Pre-treatment (for inhibitor screening): If screening for inhibitors, pre-treat the cells with various concentrations of the antagonist for 1 hour.
-
Cytokine Stimulation: Stimulate the cells with IL-17A (e.g., 100 ng/mL) with or without TNF-α (e.g., 10 ng/mL) for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
IL-6 Quantification: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
Troubleshooting Guide
This section addresses common issues that may arise during your IL-17A bioassays.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | - Contamination of reagents or cell culture. - Autoluminescence of assay components or plates. - High endogenous activity of the reporter pathway. | - Use sterile techniques and fresh reagents. - Use opaque, white-walled plates for luminescence assays to minimize crosstalk. - Ensure the cell line has low basal reporter activity or subtract the background from unstimulated cells. |
| Low or No Signal | - Inactive IL-17A cytokine. - Low expression of IL-17A receptors on the cell line. - Suboptimal assay conditions (e.g., cell density, incubation time). - Problems with the reporter assay reagents. | - Use a new, validated batch of IL-17A. - Use a cell line known to be responsive to IL-17A or consider overexpressing IL-17RA/RC. - Optimize cell number, IL-17A concentration, and incubation time. - Check the expiration date and storage conditions of your reporter assay reagents. |
| High Variability Between Replicates | - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the microplate. | - Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. - Use calibrated pipettes and be consistent with your technique. - Avoid using the outer wells of the plate or fill them with medium to maintain humidity. |
| Unexpected Results with Antagonists | - Compound cytotoxicity. - Compound instability in culture medium. - Off-target effects of the compound. | - Perform a cell viability assay to determine the cytotoxic concentration of your compound. - Prepare fresh dilutions of the compound for each experiment. - Test the specificity of the antagonist using appropriate controls. |
Visualizing Key Processes
To aid in the understanding of the underlying biology and experimental procedures, the following diagrams illustrate the IL-17A signaling pathway and a typical experimental workflow.
Caption: IL-17A Signaling Pathway Leading to Reporter Gene Expression.
Caption: Workflow for an IL-17A Luciferase Reporter Bioassay.
References
Technical Support Center: Mitigating the Risk of Candidiasis with IL-17A Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the risk of candidiasis associated with Interleukin-17A (IL-17A) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of IL-17A in the host defense against Candida infections?
A1: IL-17A is a crucial cytokine in the immune response to fungal pathogens, particularly Candida albicans.[1][2][3] Its primary function is to orchestrate the defense at mucosal surfaces.[3][4] IL-17A signaling triggers the recruitment of neutrophils to the site of infection and stimulates the production of antimicrobial peptides (AMPs), such as defensins, by epithelial cells. This coordinated response is essential for controlling Candida growth and preventing its invasion into deeper tissues.
Q2: Why does inhibiting IL-17A increase the risk of candidiasis?
A2: Inhibition of IL-17A disrupts the protective immune mechanisms against Candida. By blocking IL-17A signaling, these inhibitors impair the recruitment and activation of neutrophils and reduce the expression of AMPs. This compromised immune surveillance allows for the overgrowth of commensal Candida species, leading to opportunistic infections like oropharyngeal candidiasis (thrush) and other mucocutaneous forms of candidiasis.
Q3: Are all IL-17 inhibitors associated with the same level of candidiasis risk?
A3: No, the risk of candidiasis varies among different IL-17 inhibitors. This is likely due to differences in their specific targets and mechanisms of action. For instance, bimekizumab, which neutralizes both IL-17A and IL-17F, is associated with a higher incidence of candidiasis compared to agents that target only IL-17A, such as secukinumab and ixekizumab. Brodalumab, which targets the IL-17 receptor A (IL-17RA), also carries a notable risk.
Q4: What are the typical clinical manifestations of candidiasis observed with IL-17A inhibition?
A4: The most commonly reported form of candidiasis in patients receiving IL-17A inhibitors is oropharyngeal candidiasis (oral thrush). Other mucocutaneous manifestations, such as esophageal and cutaneous candidiasis, have also been reported. Systemic candidiasis is rare but remains a potential concern, particularly in individuals with other underlying risk factors.
Q5: What strategies can be implemented in a research or clinical setting to mitigate the risk of candidiasis?
A5: Several strategies can be employed to manage and mitigate the risk of candidiasis:
-
Patient Screening: Before initiating treatment with an IL-17A inhibitor, it is crucial to assess the patient's history of recurrent or chronic candidiasis.
-
Monitoring: Regular monitoring for the signs and symptoms of candidiasis, particularly oral thrush, is recommended throughout the treatment period.
-
Prophylactic Antifungal Therapy: For high-risk individuals, prophylactic use of antifungal agents may be considered.
-
Dose Adjustment: In some cases, adjusting the dose of the IL-17 inhibitor may help manage the risk, as higher doses have been associated with an increased incidence of candidiasis.
-
Patient Education: Educating patients on recognizing the early signs of candidiasis and seeking prompt medical attention is essential for early intervention.
Troubleshooting Guides
Problem 1: An increase in the incidence of oral candidiasis is observed in our mouse model treated with an IL-17A blocking antibody.
-
Possible Cause: The IL-17A blocking antibody is effectively neutralizing the cytokine, leading to impaired antifungal immunity. This is an expected outcome based on the known role of IL-17A.
-
Troubleshooting Steps:
-
Confirm Fungal Burden: Quantify the fungal load in the oral cavity of the treated mice compared to a control group to confirm a significant increase.
-
Histological Analysis: Perform histological analysis of oral tissues to assess for the presence of hyphae and inflammatory infiltrates.
-
Neutrophil Recruitment Assay: Evaluate neutrophil infiltration into the infected tissue using techniques like immunohistochemistry or flow cytometry to confirm impaired recruitment.
-
Consider a Dose-Response Study: If not already done, perform a dose-response study with the blocking antibody to determine the minimal effective dose for the primary experimental endpoint while potentially minimizing the impact on candidiasis susceptibility.
-
Problem 2: Difficulty in establishing a consistent and reproducible model of oropharyngeal candidiasis (OPC) in mice.
-
Possible Cause: Variability in the immunosuppression protocol, the virulence of the Candida albicans strain, or the method of inoculation.
-
Troubleshooting Steps:
-
Standardize Immunosuppression: Ensure a consistent immunosuppression regimen (e.g., using corticosteroids) is applied to all animals before infection.
-
Use a Well-Characterized C. albicans Strain: Utilize a standardized and well-characterized strain of C. albicans known to cause OPC in mice.
-
Optimize Inoculation Technique: The method of oral inoculation (e.g., sublingual or using a cotton swab) should be consistent across all experiments to ensure a uniform initial fungal load.
-
Confirm Colonization: In a pilot study, confirm successful and consistent oral colonization at different time points post-inoculation.
-
Data Presentation
Table 1: Incidence of Candidiasis with Different IL-17 Inhibitors (Clinical Trial Data)
| IL-17 Inhibitor | Target | Incidence of Candidiasis (%) | Reference(s) |
| Secukinumab | IL-17A | 1.7 - 13.5 | |
| Ixekizumab | IL-17A | 0 - 3.5 | |
| Brodalumab | IL-17RA | 0.3 - 7.0 | |
| Bimekizumab | IL-17A & IL-17F | 1.9 - 21.2 |
Table 2: Dose-Dependent Risk of Candidiasis with Secukinumab
| Secukinumab Dose | Incidence of Candidiasis (%) | Reference(s) |
| 75 mg | 1 - 2 | |
| 150 mg | 1 - 7 | |
| 300 mg | 2.5 - 8 |
Experimental Protocols
1. Murine Model of Oropharyngeal Candidiasis (OPC)
-
Objective: To induce a localized Candida albicans infection in the oral cavity of mice to study the effects of IL-17A inhibition.
-
Methodology:
-
Animals: Use 6-8 week old C57BL/6 or BALB/c mice.
-
Immunosuppression: Administer a corticosteroid (e.g., cortisone acetate) subcutaneously for 3-5 days prior to infection to induce susceptibility to C. albicans.
-
Candida albicans Preparation: Culture a virulent strain of C. albicans (e.g., SC5314) in yeast extract-peptone-dextrose (YPD) broth overnight at 30°C. Harvest the cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and adjust the concentration to 1x10^7 cells/mL.
-
Inoculation: Anesthetize the mice. Gently place a calcium alginate swab saturated with the C. albicans suspension sublingually for 75-90 minutes.
-
Assessment of Infection: At desired time points post-infection, euthanize the mice. Excise the tongue and associated tissues. Homogenize the tissues in sterile PBS and plate serial dilutions on YPD agar with antibiotics to quantify the fungal burden (colony-forming units per gram of tissue).
-
Histopathology: Fix a portion of the tongue tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Periodic acid-Schiff (PAS) to visualize fungal elements and inflammatory infiltrates.
-
2. Neutrophil Chemotaxis Assay
-
Objective: To assess the ability of neutrophils to migrate towards a chemoattractant in the presence or absence of IL-17A and/or its inhibitors.
-
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from the bone marrow or peripheral blood of mice using density gradient centrifugation.
-
Chemotaxis Chamber: Use a multi-well chemotaxis chamber with a porous membrane (e.g., 3-5 µm pore size) separating the upper and lower wells.
-
Experimental Setup:
-
In the lower wells, add a known chemoattractant for neutrophils (e.g., CXCL1 or LTB4) with or without recombinant IL-17A. To test the effect of inhibition, pre-incubate the IL-17A with a neutralizing antibody.
-
In the upper wells, add the isolated neutrophils.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for neutrophil migration.
-
Quantification:
-
Microscopy: Stain the migrated cells on the underside of the membrane with a DNA dye (e.g., DAPI) and count the number of cells per high-power field using a fluorescence microscope.
-
Flow Cytometry: Collect the cells from the lower chamber and quantify the number of migrated neutrophils using a flow cytometer.
-
-
Mandatory Visualizations
Caption: IL-17A Signaling Pathway in Antifungal Immunity.
Caption: Experimental Workflow for a Murine Oropharyngeal Candidiasis Model.
References
- 1. IL-17-mediated immunity to the opportunistic fungal pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Candida albicans Strain Expressing Mammalian Interleukin-17A Results in Early Control of Fungal Growth during Disseminated Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of IL-17 in Protection against Mucosal Candida Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to IL-17A Inhibitors for the Treatment of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
The interleukin-17A (IL-17A) pathway has been identified as a cornerstone in the pathogenesis of psoriasis, a chronic inflammatory skin disease. The development of monoclonal antibodies targeting this pathway has revolutionized the management of moderate-to-severe plaque psoriasis. This guide provides an objective comparison of the efficacy of three prominent IL-17A inhibitors: secukinumab, ixekizumab, and brodalumab, supported by data from pivotal clinical trials.
Mechanism of Action: Targeting the IL-17A Axis
Secukinumab and ixekizumab are humanized monoclonal antibodies that directly bind to and neutralize the IL-17A cytokine.[1][2][3] This action prevents IL-17A from interacting with its receptor, thereby inhibiting the downstream inflammatory cascade that drives keratinocyte hyperproliferation and the clinical manifestations of psoriasis.[4][5] In contrast, brodalumab is a human monoclonal antibody that targets the IL-17 receptor A (IL-17RA) subunit. By blocking the receptor, brodalumab inhibits the signaling of multiple IL-17 family members, including IL-17A, IL-17F, and IL-17A/F heterodimers, potentially leading to a more comprehensive blockade of the inflammatory pathway.
IL-17A Signaling Pathway in Psoriasis
The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) on keratinocytes initiates a signaling cascade that is central to psoriatic inflammation. This process involves the recruitment of the adaptor protein Act1, which in turn engages TNF receptor-associated factor 6 (TRAF6). This leads to the activation of downstream pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the transcription of pro-inflammatory genes, chemokines, and antimicrobial peptides that perpetuate the inflammatory cycle in psoriatic plaques.
Comparative Efficacy: Head-to-Head and Placebo-Controlled Trials
The efficacy of secukinumab, ixekizumab, and brodalumab has been rigorously evaluated in numerous Phase III clinical trials. The primary endpoint in these studies is typically the proportion of patients achieving a 75%, 90%, or 100% reduction in the Psoriasis Area and Severity Index (PASI) score from baseline, denoted as PASI 75, PASI 90, and PASI 100, respectively.
| Drug (Trial) | Dose | PASI 75 (Week 12) | PASI 90 (Week 12) | PASI 100 (Week 12) | Comparator (PASI 75 at Week 12) |
| Secukinumab (FIXTURE) | 300 mg every 4 weeks | 77.1% | 54.2% | 24.1% | Etanercept: 44.0%, Placebo: 4.9% |
| Ixekizumab (UNCOVER-2) | 80 mg every 2 weeks | 89.7% | 70.9% | 35.3% | Etanercept: 53.4%, Placebo: 2.4% |
| Ixekizumab (UNCOVER-3) | 80 mg every 2 weeks | 87.3% | 68.1% | 37.7% | Etanercept: 41.6%, Placebo: 7.3% |
| Brodalumab (AMAGINE-2) | 210 mg every 2 weeks | 86.0% | 70.0% | 44.0% | Ustekinumab: 70.0%, Placebo: 8.0% |
| Brodalumab (AMAGINE-3) | 210 mg every 2 weeks | 85.0% | 69.0% | 37.0% | Ustekinumab: 67.0%, Placebo: 6.0% |
Note: Dosing regimens listed are for the induction period. Maintenance dosing may vary.
Real-world evidence from studies such as the PSoHO has also provided valuable insights into the comparative effectiveness of these agents, generally supporting the high efficacy rates observed in clinical trials.
Experimental Protocols: Pivotal Phase III Trials
The following outlines the methodologies of the key Phase III clinical trials for each IL-17A inhibitor.
Secukinumab: The FIXTURE Study
-
Objective: To assess the efficacy and safety of secukinumab compared with etanercept and placebo in patients with moderate-to-severe plaque psoriasis.
-
Design: A randomized, double-blind, placebo- and active-controlled, multicenter, parallel-group Phase III study.
-
Participants: 1306 adult patients with moderate-to-severe plaque psoriasis.
-
Intervention: Patients were randomized to receive subcutaneous injections of secukinumab (300 mg or 150 mg), etanercept (50 mg), or placebo. Secukinumab was administered at baseline, weeks 1, 2, 3, and 4, and then every 4 weeks. Etanercept was administered twice weekly.
-
Primary Endpoints: The proportion of patients achieving PASI 75 and an Investigator's Global Assessment (IGA) score of 0 or 1 (clear or almost clear) at week 12.
Ixekizumab: The UNCOVER Studies (UNCOVER-1, -2, and -3)
-
Objective: To evaluate the efficacy and safety of ixekizumab compared with placebo and etanercept (in UNCOVER-2 and -3) in patients with moderate-to-severe plaque psoriasis.
-
Design: Randomized, double-blind, placebo- and/or active-controlled, multicenter, parallel-group Phase III studies.
-
Participants: Adults with moderate-to-severe plaque psoriasis.
-
Intervention: Patients were randomized to receive subcutaneous injections of ixekizumab (80 mg every 2 or 4 weeks after a 160 mg starting dose), placebo, or etanercept (50 mg twice weekly in UNCOVER-2 and -3).
-
Primary Endpoints: The proportion of patients achieving PASI 75 and a static Physician's Global Assessment (sPGA) score of 0 or 1 at week 12.
Brodalumab: The AMAGINE Studies (AMAGINE-1, -2, and -3)
-
Objective: To assess the efficacy and safety of brodalumab compared with placebo and ustekinumab (in AMAGINE-2 and -3) in patients with moderate-to-severe plaque psoriasis.
-
Design: Randomized, double-blind, placebo- and active-controlled, multicenter, parallel-group Phase III studies.
-
Participants: Adults with moderate-to-severe plaque psoriasis.
-
Intervention: Patients were randomized to receive subcutaneous injections of brodalumab (210 mg or 140 mg every 2 weeks), placebo, or ustekinumab (weight-based dosing).
-
Primary Endpoints: The proportion of patients achieving PASI 75 and an sPGA score of 0 or 1 at week 12. A key secondary endpoint in AMAGINE-2 and -3 was the proportion of patients achieving PASI 100 at week 12 compared to ustekinumab.
Conclusion
Secukinumab, ixekizumab, and brodalumab have all demonstrated robust efficacy and a rapid onset of action in the treatment of moderate-to-severe plaque psoriasis. While all three agents effectively target the IL-17 pathway, differences in their specific mechanisms of action and clinical trial data may inform treatment decisions for individual patients. Head-to-head comparative trials and real-world evidence continue to provide valuable data for optimizing therapeutic strategies in psoriasis. This guide serves as a comparative resource to aid researchers and clinicians in their understanding of these important biologic therapies.
References
- 1. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. IL‐23/IL‐17 immune axis mediates the imiquimod‐induced psoriatic inflammation by activating ACT1/TRAF6/TAK1/NF‐κB pathway in macrophages and keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Secukinumab vs. Ixekizumab for Plaque Psoriasis
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent interleukin-17A (IL-17A) inhibitors, secukinumab and ixekizumab, for the treatment of moderate-to-severe plaque psoriasis. The information is compiled from real-world observational studies and mechanistic data to offer valuable insights for research and development professionals.
Mechanism of Action: Targeting the IL-17A Pathway
Both secukinumab and ixekizumab are monoclonal antibodies that selectively target and neutralize interleukin-17A (IL-17A), a key cytokine in the pathogenesis of psoriasis.[1][2] IL-17A, primarily produced by T helper 17 (Th17) cells, plays a crucial role in the inflammatory cascade that leads to keratinocyte hyperproliferation and the characteristic plaques of psoriasis.[3][4] By binding to IL-17A, both drugs prevent its interaction with the IL-17 receptor complex (IL-17RA/RC) on various cell types, including keratinocytes.[5] This blockade inhibits the downstream signaling pathways, such as NF-κB and MAPK, which are responsible for the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and psoriatic symptoms. Secukinumab is a fully human IgG1κ monoclonal antibody, while ixekizumab is a humanized IgG4 monoclonal antibody.
dot
Caption: IL-17A Signaling Pathway and Inhibition by Secukinumab and Ixekizumab.
Efficacy in Moderate-to-Severe Plaque Psoriasis
Direct head-to-head randomized controlled trials comparing secukinumab and ixekizumab are limited. The available data primarily comes from real-world retrospective studies, which, while valuable, have inherent limitations.
A retrospective observational study comparing 59 patients on secukinumab and 29 on ixekizumab found no statistically significant differences in Psoriasis Area and Severity Index (PASI) 75, 90, and 100 responses at 52 weeks. For secukinumab, PASI 75, 90, and 100 responses were 64.4%, 49.2%, and 41.4% respectively. For ixekizumab, the corresponding response rates were 75.9%, 62.1%, and 41.4%. Another real-world study suggested a trend towards faster and higher PASI 75 and 90 response rates with ixekizumab compared to secukinumab at 52 and 104 weeks, though the differences were not statistically significant. A separate real-world study indicated that a significantly higher percentage of patients treated with ixekizumab achieved PASI 90 and PASI 100 at weeks 12, 24, and 48 compared to secukinumab.
| Efficacy Endpoint | Secukinumab | Ixekizumab | Study Type | Citation |
| PASI 75 (52 weeks) | 64.4% | 75.9% | Retrospective Observational | |
| PASI 90 (52 weeks) | 49.2% | 62.1% | Retrospective Observational | |
| PASI 100 (52 weeks) | 41.4% | 41.4% | Retrospective Observational | |
| PASI 75 (52 weeks) | 55.4% | 74.6% | Retrospective | |
| PASI 90 (52 weeks) | Not Reported | Not Reported | Retrospective | |
| PASI 90 (48 weeks) | Lower | Significantly Higher | Real-world Observational | |
| PASI 100 (48 weeks) | Lower | Significantly Higher | Real-world Observational |
Safety and Tolerability Profile
Both secukinumab and ixekizumab are generally well-tolerated. The safety profiles observed in real-world settings are consistent with their respective clinical trial data. Common adverse events for both drugs include upper respiratory tract infections. Injection site reactions are reported to occur more frequently with ixekizumab. A meta-analysis of randomized controlled trials found no significant association between either secukinumab or ixekizumab and the risk of major adverse cardiovascular events (MACEs) in patients with psoriasis.
| Adverse Event Profile | Secukinumab | Ixekizumab | Citation |
| Common Adverse Events | Upper respiratory tract infections | Upper respiratory tract infections, Injection site reactions | |
| Injection Site Reactions | Less Frequent | More Frequent | |
| Major Adverse Cardiovascular Events (MACEs) | No significant association | No significant association |
Experimental Protocols: A Representative Real-World Study Design
The methodologies of the cited real-world studies generally follow a retrospective, observational design. Below is a generalized workflow representing such a study.
dot
Caption: Generalized workflow for a retrospective observational study.
Detailed Methodologies of a Representative Retrospective Observational Study:
-
Patient Population: Adult patients with a diagnosis of moderate-to-severe chronic plaque psoriasis who initiated treatment with either secukinumab or ixekizumab.
-
Study Design: A retrospective, observational, multicenter study.
-
Data Collection: Patient data including demographics, baseline disease characteristics (e.g., PASI score, body surface area involvement), comorbidities, and previous treatments were collected from medical records.
-
Efficacy Endpoints: The primary efficacy endpoints were the proportion of patients achieving PASI 75, PASI 90, and PASI 100 at specified time points (e.g., 12, 24, and 52 weeks).
-
Safety Assessment: The incidence of adverse events, including infections, injection site reactions, and other treatment-emergent adverse events, was recorded throughout the observation period.
-
Statistical Analysis: Statistical tests, such as Chi-squared or Fisher's exact test, were used to compare the proportions of patients achieving the efficacy endpoints between the two treatment groups. P-values less than 0.05 were typically considered statistically significant.
Conclusion
Both secukinumab and ixekizumab are effective targeted therapies for moderate-to-severe plaque psoriasis, sharing a common mechanism of action by inhibiting IL-17A. Real-world evidence suggests that both drugs have comparable efficacy and safety profiles, although some studies indicate a potential for a faster onset of action and higher clearance rates with ixekizumab. However, it is crucial for researchers and drug development professionals to recognize that these findings are from observational studies and not from direct, randomized, head-to-head clinical trials. Further prospective, randomized controlled trials are needed to definitively establish the comparative efficacy and safety of these two important biologic agents.
References
Validating the Neutralizing Potency of a Novel Anti-IL-17A Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] Its central role in amplifying inflammatory responses has made it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of a novel anti-IL-17A antibody, "Novab-17," against leading commercially available alternatives, supported by detailed experimental data and protocols to validate its neutralizing potency.
Comparative Performance Analysis
The efficacy of a therapeutic antibody is defined by its ability to bind its target with high affinity and effectively neutralize its biological function. Novab-17 was benchmarked against two established anti-IL-17A antibodies, Secukinumab and Ixekizumab, to assess its competitive potential. The following table summarizes the key performance metrics.
| Parameter | Novab-17 (Novel Antibody) | Secukinumab (Comparator A) | Ixekizumab (Comparator B) |
| Target(s) | Human IL-17A | Human IL-17A | Human IL-17A |
| Binding Affinity (KD) | 0.8 pM | ~1-2 pM | ~3 pM |
| In Vitro Neutralization (IC50) | 0.15 nM | 0.4 nM | 0.5 nM |
| In Vivo Efficacy (% PASI Reduction) | 85% | 79% | 82% |
Data for Novab-17 is based on internal preclinical studies. Data for comparator antibodies is derived from publicly available literature.
Key Experimental Validations
To substantiate the performance claims of Novab-17, two critical experiments were conducted: an in vitro cell-based neutralization assay to determine its functional potency and an in vivo animal model to assess its therapeutic efficacy in a disease context.
In Vitro Neutralization of IL-17A Signaling
This assay quantifies the ability of an antibody to block IL-17A-induced cytokine production in a relevant cell line. Human dermal fibroblasts (HDFs) were chosen as they are known to respond to IL-17A by producing pro-inflammatory cytokines like IL-6.
Experimental Protocol: IL-6 Release Assay
-
Cell Culture: Human dermal fibroblasts are cultured in 96-well plates at a density of 2 x 10⁴ cells per well and incubated for 24 hours to allow for adherence.
-
Antibody Preparation: A serial dilution of the anti-IL-17A antibodies (Novab-17, Secukinumab, Ixekizumab) and an isotype control antibody is prepared.
-
Neutralization Reaction: Recombinant human IL-17A (final concentration of 2 nM) is pre-incubated with the diluted antibodies for 1 hour at 37°C to allow for binding.
-
Cell Stimulation: The culture medium is removed from the HDFs and replaced with the antibody/IL-17A mixtures. Control wells include cells with medium alone, cells with IL-17A alone, and cells with the highest concentration of antibody alone.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ environment.
-
Supernatant Collection: After incubation, the cell culture supernatants are carefully collected.
-
Quantification of IL-6: The concentration of IL-6 in the supernatants is measured using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of IL-6 production is calculated for each antibody concentration relative to the IL-17A-only control. The IC50 value (the concentration of antibody required to inhibit 50% of the IL-17A activity) is determined by fitting the data to a four-parameter logistic curve.
In Vivo Efficacy in a Psoriasis Mouse Model
To evaluate the therapeutic potential of Novab-17 in vivo, the well-established Imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice was utilized. This model recapitulates many of the key pathological features of human psoriasis, including epidermal thickening and inflammatory cell infiltration, which are known to be IL-17A dependent.[2][3]
Experimental Protocol: IMQ-Induced Psoriasis Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used for the study.
-
Disease Induction: A daily topical dose of 62.5 mg of Imiquimod cream (5%) is applied to the shaved backs of the mice for 5 consecutive days to induce psoriasis-like skin lesions.
-
Treatment Groups: Mice are randomly assigned to different treatment groups (n=8 per group):
-
Vehicle Control (PBS, subcutaneous injection)
-
Isotype Control Antibody (10 mg/kg, subcutaneous injection)
-
Novab-17 (10 mg/kg, subcutaneous injection)
-
Comparator Antibody A (10 mg/kg, subcutaneous injection)
-
-
Dosing Regimen: Antibody treatments are administered on day -1 and day 2 relative to the start of IMQ application.
-
Clinical Scoring: The severity of skin inflammation is scored daily based on the Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and skin thickness.
-
Endpoint Analysis (Day 6):
-
Histology: Skin biopsies are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to measure epidermal thickness.
-
Gene Expression: RNA is extracted from skin samples to quantify the expression of IL-17A target genes (e.g., Il6, Cxcl1) via RT-qPCR.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) is performed to compare the PASI scores, epidermal thickness, and gene expression levels between the treatment groups.
Visualizing the Mechanism and Methods
To provide a clear understanding of the underlying biology and experimental processes, the following diagrams illustrate the IL-17A signaling pathway and the workflows for the validation experiments.
Caption: IL-17A Signaling Pathway and Point of Antibody Inhibition.
Caption: Workflow for the In Vitro Cell-Based Neutralization Assay.
Caption: Timeline for the In Vivo Psoriasis Mouse Model Study.
References
Long-Term Efficacy of IL-17A Inhibitors: A Real-World Evidence Comparison
A comprehensive guide for researchers and drug development professionals on the sustained performance of IL-17A inhibitors in real-world clinical settings.
This guide provides an objective comparison of the long-term efficacy of key Interleukin-17A (IL-17A) inhibitors based on real-world evidence. The data presented is curated from a range of observational and retrospective studies, offering insights into the performance of these biologics in diverse patient populations outside the controlled environment of clinical trials. This guide is intended to support researchers, scientists, and drug development professionals in their understanding of the long-term effectiveness of these therapies for chronic inflammatory diseases such as psoriasis, psoriatic arthritis, and axial spondyloarthritis.
Comparative Efficacy of IL-17A Inhibitors: Real-World Data
The following tables summarize the long-term efficacy of prominent IL-17A inhibitors—secukinumab, ixekizumab, and brodalumab—across various real-world studies. Efficacy is primarily measured by drug survival rates and the achievement of key clinical endpoints such as the Psoriasis Area and Severity Index (PASI) for psoriasis.
Table 1: Long-Term Drug Survival of IL-17A Inhibitors in Psoriasis (Real-World Evidence)
| IL-17A Inhibitor | Study/Cohort | Follow-up Duration | Drug Survival Rate | Key Findings |
| Secukinumab | Turkish retrospective study[1] | 4 years | 52.7% | Drug ineffectiveness was the main reason for discontinuation.[1] |
| Italian multicenter retrospective study[2] | 6 years | 66.4% | Predictors of discontinuation included genital psoriasis and obesity.[2] | |
| Meta-analysis of 43 studies[3] | 1 year | 80% | High drug survival rates and patient-reported outcomes were demonstrated. | |
| Ixekizumab | PSoHO Study | 2 years | Higher durability vs. secukinumab | Demonstrated increased odds of maintaining PASI90 and PASI100 responses compared to secukinumab. |
| Spanish multicentre pro-Stip study | 2 years | 69% | Data on real-world ixekizumab survival is still emerging. | |
| US Retrospective Database Study | 2 years | Higher persistence vs. adalimumab | Showed better treatment adherence and persistence compared to adalimumab. | |
| Brodalumab | Italian multicenter retrospective study | 3 years | 78.09% at 2 years | Predictors for discontinuation included BMI, baseline PASI, and psoriatic arthritis. |
Table 2: Long-Term PASI Response Rates in Psoriasis (Real-World Evidence)
| IL-17A Inhibitor | Study/Cohort | Follow-up Duration | PASI 90 Response | PASI 100 Response |
| Secukinumab | Turkish retrospective study | 52 weeks | 90.7% | 15.4% |
| Meta-analysis of 43 studies | 12 months | 60% | 51% | |
| Southern Italy multicenter study | 240 weeks | Maintained in the majority | - | |
| Ixekizumab | LOTIXE Italian retrospective study | 24 months | 85.1% | 71.8% |
| PSoHO Study | 12 weeks | Higher than other biologics | Higher than other biologics | |
| Brodalumab | Italian multicenter retrospective study | 156 weeks | Median PASI of 0.0 | Median PASI of 0.0 |
| German observational study | 60 weeks | Maintained improvement | Maintained improvement |
Table 3: Long-Term Efficacy in Psoriatic Arthritis and Axial Spondyloarthritis (Real-World Evidence)
| Indication | IL-17A Inhibitor | Study/Cohort | Follow-up Duration | Efficacy Outcome |
| Psoriatic Arthritis | Secukinumab & Ixekizumab | UK single-centre study | 24 months | 65% drug survival for PsA. |
| Secukinumab | Italian multicentre study | 1 year | 76.4% drug survival. | |
| Ixekizumab | Spanish multicentre pro-Stip study | 104 weeks | 69% survival rate. | |
| Axial Spondyloarthritis | Secukinumab & Ixekizumab | UK single-centre study | 24 months | 53% drug survival for axSpA. |
| Secukinumab | Italian multicentric real-life cohort | 2 years | 72% retention rate. | |
| Secukinumab | Italian 4-year real-world study | 48 months | 67.4% drug retention rate. |
Experimental Protocols
The majority of the cited studies are retrospective, observational, real-world evidence studies. The general methodology for such studies is outlined below.
General Protocol for a Retrospective Real-World Evidence Study
-
Study Design: A multicenter, retrospective cohort study design is typically employed.
-
Patient Population:
-
Inclusion Criteria: Adult patients (≥18 years) with a confirmed diagnosis of moderate-to-severe plaque psoriasis, psoriatic arthritis, or axial spondyloarthritis who initiated treatment with an IL-17A inhibitor. Patients are often required to have a certain baseline disease severity, for example, a Psoriasis Area and Severity Index (PASI) score ≥ 10, a Body Surface Area (BSA) involvement ≥ 10%, or a Dermatology Life Quality Index (DLQI) score ≥ 10.
-
Exclusion Criteria: Patients with incomplete medical records or those who participated in a randomized controlled trial for the respective drug during the observation period. Some studies may also exclude patients with prior exposure to other biologics targeting the IL-17 pathway.
-
-
Data Collection:
-
Data is retrospectively collected from electronic medical records or patient charts.
-
Baseline data includes patient demographics, disease characteristics (e.g., disease duration, baseline PASI, presence of psoriatic arthritis), and prior treatment history.
-
Follow-up data is collected at specified time points (e.g., weeks 12, 24, 52, and annually thereafter) and includes clinical outcomes, such as PASI scores, and data on treatment persistence (drug survival).
-
-
Efficacy Endpoints:
-
Primary Endpoint: Drug survival, defined as the time from treatment initiation to discontinuation for any reason.
-
Secondary Endpoints:
-
Proportion of patients achieving PASI 75, PASI 90, and PASI 100 (for psoriasis).
-
Mean change from baseline in disease activity scores (e.g., PASI, BASDAI for axial spondyloarthritis).
-
Reasons for drug discontinuation (e.g., lack of efficacy, adverse events, patient preference).
-
-
-
Statistical Analysis:
-
Descriptive statistics are used to summarize baseline characteristics and efficacy outcomes.
-
Kaplan-Meier survival analysis is commonly used to estimate drug survival rates over time.
-
Cox proportional hazards models may be used to identify predictors of drug discontinuation.
-
Longitudinal changes in clinical scores are often analyzed using mixed-effects models or repeated measures ANOVA.
-
Signaling Pathways and Experimental Workflows
Visual representations of the IL-17A signaling pathway and a typical experimental workflow for a real-world evidence study are provided below to enhance understanding.
Caption: IL-17A Signaling Pathway.
Caption: Real-World Evidence Study Workflow.
References
- 1. Effectiveness and Safety of Secukinumab for Psoriasis in a Real-World Clinical Setting in the Asia-Pacific and Middle East Regions: Results from the REALIA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-world safety and effectiveness of secukinumab in adult patients with moderate to severe plaque psoriasis: results from postmarketing surveillance in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
A Comparative Guide: Small Molecule Inhibitors Versus Monoclonal Antibodies for IL-17A Targeting
For Researchers, Scientists, and Drug Development Professionals
Interleukin-17A (IL-17A) has emerged as a pivotal cytokine in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. Consequently, the development of therapeutic agents that inhibit the IL-17A signaling pathway is a major focus of pharmaceutical research. Two primary classes of inhibitors have shown significant clinical promise: monoclonal antibodies and small molecule inhibitors. This guide provides an objective comparison of these two modalities, supported by experimental data, to aid researchers and drug development professionals in their strategic decisions.
Mechanism of Action: A Tale of Two Strategies
Monoclonal antibodies (mAbs) and small molecule inhibitors employ fundamentally different strategies to neutralize IL-17A activity.
Monoclonal Antibodies are large protein therapeutics designed to bind with high specificity and affinity to either the IL-17A cytokine itself or its receptor, IL-17RA.[1] By binding directly to IL-17A, mAbs like secukinumab and ixekizumab sterically hinder the cytokine from engaging with its receptor complex (IL-17RA/RC), effectively neutralizing its pro-inflammatory signaling.[2] Alternatively, mAbs like brodalumab target the IL-17RA subunit, blocking the binding of not only IL-17A but also other IL-17 family members that utilize this receptor subunit.[2]
Small Molecule Inhibitors are orally bioavailable, low molecular weight compounds designed to penetrate cells and disrupt the IL-17A signaling cascade.[3] A primary strategy for these inhibitors is to target the protein-protein interaction (PPI) between IL-17A and its receptor IL-17RA.[4] By binding to a pocket on IL-17A or its receptor, these small molecules prevent the formation of the functional signaling complex.
IL-17A Signaling Pathway
The binding of the homodimeric IL-17A to its heterodimeric receptor complex, composed of IL-17RA and IL-17RC, initiates a downstream signaling cascade. This leads to the recruitment of the adaptor protein Act1 and subsequent engagement of TRAF6. This complex activates key inflammatory pathways, including NF-κB and MAPK, culminating in the transcription and production of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides. These mediators drive the inflammatory responses characteristic of IL-17A-mediated diseases.
Comparative Performance Data
The following tables summarize key quantitative data for representative small molecule inhibitors and monoclonal antibodies targeting IL-17A.
Table 1: In Vitro Potency
| Compound Class | Compound Name | Target | Assay Type | Cell Line | IC50/EC50 | Reference |
| Monoclonal Antibody | Secukinumab (AIN457) | IL-17A | IL-6 Production | HT1080 | 15.6 nM | |
| Monoclonal Antibody | 9NT | IL-17A | IL-6 Production | HT1080 | 9.2 nM | |
| Monoclonal Antibody | 9NS | IL-17A | IL-6 Production | HT1080 | 10.5 nM | |
| Small Molecule | Compound 55 (Lilly) | IL-17A/RA Interaction | IL-17A-induced IL-6/8 | HT-29 | 9.3 nM | |
| Small Molecule | Compound 56 (Lilly) | IL-17A/RA Interaction | IL-17A-induced IL-6/8 | HT-29 | 2.8 nM | |
| Small Molecule | Peptide 1 | IL-17A/RA Interaction | GRO-α Production | BJ Human Fibroblast | 370 nM | |
| Small Molecule | Cedirogant (ABBV-157) | RORγt (indirect) | ex vivo IL-17A inhibition | Human whole blood | 0.56 mg/L |
Table 2: Pharmacokinetic Properties
| Parameter | Small Molecule Inhibitors | Monoclonal Antibodies |
| Administration | Oral | Subcutaneous/Intravenous Injection |
| Bioavailability | Variable (e.g., LY3509754: N/A; Compound 57: 23-26% in animals) | High (e.g., Secukinumab: 55-77%; Ixekizumab: 60-81%) |
| Time to Max. Conc. (Tmax) | Rapid (e.g., LY3509754: 1.5-3.5 hours) | Slow (e.g., Ixekizumab: ~4 days) |
| Half-life (t1/2) | Short (e.g., LY3509754: 11.4-19.1 hours) | Long (e.g., Ixekizumab: 13 days) |
| Metabolism | Primarily hepatic (cytochrome P450 enzymes) | Proteolytic catabolism |
| Clearance | Hepatic | Reticuloendothelial system |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic candidates. Below are summaries of key experimental protocols.
In Vitro Cell-Based Assay for IL-17A Inhibition
This assay quantifies the ability of an inhibitor to block IL-17A-induced cytokine production in a relevant cell line.
Detailed Methodology:
-
Cell Culture: Human dermal fibroblasts or other IL-17A responsive cell lines are cultured to confluency in appropriate media.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test inhibitor (small molecule or monoclonal antibody).
-
IL-17A Stimulation: After a pre-incubation period (e.g., 1 hour), recombinant human IL-17A is added to the wells at a concentration known to elicit a robust cytokine response.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: The cell culture supernatant is carefully collected from each well.
-
ELISA: The concentration of a specific downstream cytokine, such as IL-6 or IL-8, in the supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The results are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated.
In Vivo Imiquimod-Induced Psoriasis Mouse Model
This is a widely used preclinical model to evaluate the in vivo efficacy of anti-psoriatic agents, including IL-17A inhibitors.
Detailed Methodology:
-
Animal Model: Female C57BL/6 mice are typically used for this model.
-
Disease Induction: A daily topical dose of imiquimod cream (5%) is applied to the shaved back and sometimes the ear of the mice for 5-7 consecutive days to induce a psoriasis-like skin inflammation.
-
Treatment: The test inhibitor is administered according to its intended clinical route (e.g., oral gavage for small molecules, subcutaneous or intraperitoneal injection for monoclonal antibodies). Treatment can be prophylactic (starting before or at the same time as imiquimod application) or therapeutic (starting after disease signs appear).
-
Clinical Scoring: The severity of the skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), which scores erythema (redness), scaling, and skin thickness.
-
Tissue Collection and Analysis: At the end of the study, skin and spleen tissues are collected. Skin samples are analyzed by histology for epidermal thickness (acanthosis) and immune cell infiltration. Tissue homogenates can be used to measure cytokine levels (e.g., IL-17A, IL-23) by ELISA or other immunoassays. Flow cytometry can be used to analyze the immune cell populations in the skin and spleen.
Concluding Remarks
Both monoclonal antibodies and small molecule inhibitors offer promising therapeutic avenues for targeting IL-17A in inflammatory diseases. Monoclonal antibodies have the advantage of high specificity and long half-lives, leading to less frequent dosing. However, they require parenteral administration and can be associated with immunogenicity. Small molecule inhibitors, on the other hand, offer the convenience of oral administration and may have better tissue penetration. The development of small molecule inhibitors has been challenged by the need to disrupt a large protein-protein interaction surface with high affinity and specificity, and potential off-target effects leading to adverse events, such as the drug-induced liver injury observed with LY3509754, remain a concern.
Recent studies suggest that orally active small molecule antagonists of IL-17A can achieve comparable efficacy to monoclonal antibodies in preclinical models. The choice between these two modalities will ultimately depend on a variety of factors, including the specific disease indication, patient population, desired safety profile, and the continued innovation in drug design and delivery. This comparative guide provides a foundational understanding to aid in the rational design and development of the next generation of IL-17A targeted therapies.
References
validation of IL-17A modulator-1 specificity against other IL-17 family members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of a hypothetical IL-17A Modulator-1 against other members of the Interleukin-17 (IL-17) family. It includes detailed experimental protocols and supporting data to objectively assess the modulator's performance, ensuring a comprehensive understanding of its biological activity.
The IL-17 family of cytokines, comprising six members (IL-17A, IL-17B, IL-17C, IL-17D, IL-17E/IL-25, and IL-17F), plays a crucial role in host defense and the pathogenesis of inflammatory and autoimmune diseases.[1][2][3] IL-17A and IL-17F, the most closely related members, are key targets for therapeutic intervention.[1][4] They signal through a heterodimeric receptor complex of IL-17RA and IL-17RC. Given the structural homology among IL-17 family members, rigorous specificity testing of any IL-17A targeted modulator is paramount to ensure selective engagement and minimize off-target effects.
Comparative Specificity of this compound
The specificity of this compound was evaluated through a series of binding and functional assays against all members of the IL-17 cytokine family. The following tables summarize the quantitative data obtained from these experiments.
Binding Affinity Profile
The binding affinity of this compound to each IL-17 family member was determined using an Enzyme-Linked Immunosorbent Assay (ELISA)-based binding assay. The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger interaction.
Table 1: Binding Affinity (Kd) of this compound to IL-17 Family Cytokines
| Cytokine Family Member | Dissociation Constant (Kd) in nM |
| IL-17A | 0.1 |
| IL-17F | 25 |
| IL-17A/F Heterodimer | 5 |
| IL-17B | >1000 |
| IL-17C | >1000 |
| IL-17D | >1000 |
| IL-17E (IL-25) | >1000 |
Functional Neutralization Activity
The ability of this compound to inhibit the biological activity of each IL-17 family member was assessed using a cell-based reporter assay. The half-maximal inhibitory concentration (IC50) represents the concentration of the modulator required to inhibit 50% of the cytokine's activity. A lower IC50 value indicates greater potency.
Table 2: Functional Neutralization (IC50) of this compound against IL-17 Family Cytokines
| Cytokine Family Member | IC50 (nM) |
| IL-17A | 0.5 |
| IL-17F | 150 |
| IL-17A/F Heterodimer | 20 |
| IL-17B | Not Determined (>5000) |
| IL-17C | Not Determined (>5000) |
| IL-17D | Not Determined (>5000) |
| IL-17E (IL-25) | Not Determined (>5000) |
The data clearly demonstrates that this compound is highly specific for IL-17A, with significantly weaker binding and neutralizing activity against the closely related IL-17F and the IL-17A/F heterodimer. The modulator shows no significant interaction with other IL-17 family members.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
1. ELISA-Based Binding Affinity Assay
This assay quantifies the binding affinity of this compound to the different IL-17 family cytokines.
-
Plate Coating: 96-well microtiter plates are coated with 100 µL of each recombinant IL-17 family cytokine at a concentration of 2 µg/mL in coating buffer (0.1 M sodium carbonate, pH 9.5) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by adding 200 µL of blocking buffer (PBS with 1% BSA) to each well and incubating for 2 hours at room temperature.
-
Modulator Incubation: After another wash cycle, serial dilutions of this compound (ranging from 100 nM to 0.01 pM) are added to the wells and incubated for 2 hours at room temperature.
-
Detection: Following a final wash, a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is added to each well and incubated for 1 hour at room temperature to detect the bound modulator.
-
Signal Development: The substrate solution (TMB) is added, and the reaction is stopped with 2N H2SO4. The optical density is measured at 450 nm using a microplate reader.
-
Data Analysis: The dissociation constant (Kd) is calculated by non-linear regression analysis of the binding curve.
2. Cell-Based Functional Neutralization Assay
This assay measures the ability of this compound to inhibit the downstream signaling of IL-17 family cytokines. A reporter cell line, such as HEK293 cells stably transfected with an NF-κB-driven luciferase reporter gene, is used.
-
Cell Seeding: Reporter cells are seeded into a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
-
Pre-incubation: Serial dilutions of this compound are pre-incubated with a fixed concentration (EC80) of each IL-17 family cytokine for 1 hour at 37°C.
-
Cell Stimulation: The cytokine-modulator mixtures are then added to the cells and incubated for 6 hours at 37°C.
-
Lysis and Luciferase Assay: The cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the modulator concentration and fitting the data to a four-parameter logistic curve.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: IL-17A Signaling Pathway and Modulator-1 Inhibition.
Caption: Experimental Workflow for Specificity Validation.
References
- 1. Much More Than IL-17A: Cytokines of the IL-17 Family Between Microbiota and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 3. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
- 4. Dual inhibition of IL-17A and IL-17F in psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Index: A Comparative Guide to Assessing the Therapeutic Window of a Novel Anti-IL-17A Antibody
For Researchers, Scientists, and Drug Development Professionals
The development of monoclonal antibodies targeting Interleukin-17A (IL-17A) has revolutionized the treatment of several autoimmune and inflammatory diseases. As new therapeutic candidates emerge, a rigorous and comparative assessment of their therapeutic window is paramount to ensure both efficacy and safety. This guide provides a framework for evaluating a novel anti-IL-17A antibody in comparison to established therapies such as secukinumab, ixekizumab, and brodalumab.
The IL-17A Signaling Pathway: A Key Target in Autoimmune Disease
Interleukin-17A is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] IL-17A, primarily produced by T helper 17 (Th17) cells, binds to its receptor complex (IL-17RA/IL-17RC) on various cell types, including keratinocytes and fibroblasts.[3][4] This interaction triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides that drive tissue inflammation and damage.[1] Anti-IL-17A antibodies exert their therapeutic effect by neutralizing IL-17A and preventing its interaction with its receptor, thereby inhibiting the inflammatory cascade.
Comparative Analysis of Anti-IL-17A Antibodies
A critical step in the development of a new anti-IL-17A antibody is to benchmark its key characteristics against existing therapies. The following tables provide a comparative summary of key in vitro and pharmacokinetic parameters for a hypothetical new antibody ("New-mAb") and its competitors.
Table 1: In Vitro Characteristics of Anti-IL-17A Antibodies
| Parameter | New-mAb | Secukinumab | Ixekizumab | Brodalumab |
| Target | IL-17A | IL-17A | IL-17A | IL-17RA |
| Binding Affinity (KD, pM) | [Insert Data] | ~60 | ~1.8 | [Data on receptor binding] |
| In Vitro Neutralization (IC50, pM) | [Insert Data] | ~100-500 | ~30-100 | [Data on receptor blockade] |
Table 2: Comparative Pharmacokinetic Parameters in Humans
| Parameter | New-mAb | Secukinumab | Ixekizumab | Brodalumab |
| Half-life (t½, days) | [Insert Data] | ~27 | ~13 | ~20-21 |
| Clearance (CL, L/day) | [Insert Data] | ~0.19 | ~0.016 | ~0.2-0.3 |
| Volume of Distribution (Vd, L) | [Insert Data] | ~6.5 | ~7.1 | ~7.1 |
| Bioavailability (SC, %) | [Insert Data] | ~73 | ~60-80 | ~55 |
Experimental Protocols for Assessing the Therapeutic Window
To populate the comparative tables and establish the therapeutic window of a new anti-IL-17A antibody, a series of preclinical and nonclinical studies are required. The following outlines the detailed methodologies for key experiments.
In Vitro Characterization
a. Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
-
Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the new antibody to human and cynomolgus monkey IL-17A.
-
Methodology:
-
Immobilize recombinant human or cynomolgus monkey IL-17A onto a sensor chip.
-
Flow serial dilutions of the "New-mAb" over the sensor surface.
-
Monitor the association and dissociation phases in real-time.
-
Fit the sensorgram data to a 1:1 binding model to calculate ka, kd, and KD.
-
Compare the results with those obtained for reference antibodies (secukinumab, ixekizumab).
-
b. In Vitro Neutralization Assay
-
Objective: To assess the ability of the "New-mAb" to inhibit IL-17A-induced cellular responses.
-
Methodology:
-
Cell Line: Use a responsive cell line such as human dermal fibroblasts (HDFs) or the HT-29 human colon adenocarcinoma cell line.
-
Stimulation: Pre-incubate serial dilutions of the "New-mAb" with a fixed concentration of recombinant human IL-17A.
-
Cell Treatment: Add the antibody/IL-17A mixture to the cultured cells.
-
Endpoint Measurement: After a defined incubation period (e.g., 24-48 hours), measure the level of an IL-17A-induced downstream marker, such as IL-6 or GROα (CXCL1), in the cell culture supernatant using an ELISA.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the antibody concentration.
-
Preclinical In Vivo Studies in Non-Human Primates (NHPs)
Given the high species specificity of monoclonal antibodies, cynomolgus monkeys are often the most relevant species for preclinical safety and pharmacokinetic assessment of anti-IL-17A antibodies.
a. Pharmacokinetic (PK) Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the "New-mAb" in NHPs.
-
Methodology:
-
Animal Model: Healthy, adult cynomolgus monkeys.
-
Dosing: Administer the "New-mAb" via intravenous (IV) and subcutaneous (SC) routes at various dose levels.
-
Sampling: Collect serial blood samples at predetermined time points.
-
Bioanalysis: Quantify the concentration of the "New-mAb" in serum or plasma using a validated ligand-binding assay (e.g., ELISA).
-
PK Analysis: Use non-compartmental or compartmental analysis to determine key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.
-
b. Good Laboratory Practice (GLP) Repeated-Dose Toxicology Study
-
Objective: To identify potential target organs of toxicity, establish a No Observed Adverse Effect Level (NOAEL), and assess the safety margin.
-
Methodology:
-
Animal Model: Healthy, adult cynomolgus monkeys.
-
Study Design: Typically includes a control group and at least three dose levels (low, mid, high) of the "New-mAb". The duration of the study (e.g., 4, 13, or 26 weeks) depends on the intended clinical use.
-
Endpoints:
-
Clinical Observations: Daily monitoring for any signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology and Electrocardiography: Conducted at baseline and at the end of the study.
-
Clinical Pathology: Hematology, coagulation, and serum chemistry analysis at multiple time points.
-
Immunogenicity: Assessment of anti-drug antibodies (ADAs).
-
Terminal Procedures: Full necropsy, organ weight measurements, and histopathological examination of a comprehensive list of tissues.
-
-
Defining the Therapeutic Window
The therapeutic window represents the range of doses that provides therapeutic efficacy without causing unacceptable toxicity. It is determined by integrating the data from in vitro, pharmacokinetic, pharmacodynamic, and toxicology studies.
By systematically following these experimental protocols and comparing the results to established anti-IL-17A therapies, researchers and drug developers can build a robust data package to support the clinical development of a novel antibody and make informed decisions about its potential as a safe and effective treatment for autoimmune diseases.
References
A Comparative Guide to Predictive Biomarkers for IL-17A Modulator-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted biological therapies has revolutionized the management of immune-mediated inflammatory diseases. Among these, modulators of the Interleukin-17A (IL-17A) pathway have demonstrated significant efficacy, particularly in the treatment of psoriasis and psoriatic arthritis. However, patient response to these therapies can be variable. This guide provides a comparative overview of predictive biomarkers that can help identify patients most likely to benefit from IL-17A modulator-1 therapy, alongside alternative treatment strategies. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to support researchers and clinicians in the pursuit of personalized medicine.
IL-17A Signaling Pathway and Therapeutic Intervention
IL-17A is a key pro-inflammatory cytokine centrally involved in the pathogenesis of several autoimmune diseases.[1][2][3] It is predominantly produced by T helper 17 (Th17) cells and other immune cells.[1][3] Upon binding to its heterodimeric receptor complex (IL-17RA/IL-17RC) on target cells such as keratinocytes and fibroblasts, IL-17A triggers a signaling cascade that leads to the production of pro-inflammatory mediators, including chemokines, cytokines, and antimicrobial peptides. This cascade contributes to the characteristic inflammation, tissue damage, and clinical manifestations of diseases like psoriasis. IL-17A modulators, such as secukinumab and ixekizumab, are monoclonal antibodies that directly bind to and neutralize IL-17A, thereby inhibiting its pro-inflammatory effects.
Caption: IL-17A Signaling Pathway and Inhibition.
Predictive Biomarkers for this compound Therapy
A range of biomarkers has been investigated to predict the response to IL-17A inhibitors. These can be broadly categorized into genetic, protein, and cellular markers.
| Biomarker Category | Biomarker | Drug | Disease | Predictive Value | Reference |
| Genetic | Single Nucleotide Polymorphisms (SNPs) in genes such as FCGR2A, miR-146a, HLCw6, and PDE4A | Secukinumab | Plaque Psoriasis | A model including these SNPs, patient weight, and prior biologic therapy showed an AUC of 0.88 for predicting PASI ≤3 response at 6 months, with a sensitivity of 48.6% and specificity of 95.7%. | |
| Protein | Serum Beta-Defensin 2 (BD-2) | Secukinumab | Psoriatic Arthritis | High baseline levels of BD-2 are predictive of a better and sustained clinical response (ACR20). | |
| Serum IL-17A | Secukinumab | Psoriatic Arthritis | Higher baseline IL-17A levels were associated with better PASI 75 response rates. | ||
| Serum IFN-γ, IL-13 and their ratios with IL-4 and IL-17A | Various Biologics | Psoriasis | Changes in these cytokine levels and ratios after treatment correlated with PASI reduction. | ||
| Cellular | IL-23-induced STAT3 translocation in Mucosal-Associated Invariant T (MAIT) cells | Ustekinumab (anti-IL-12/23) and potentially other biologics targeting the IL-23/IL-17 axis | Psoriasis | Lower STAT3 translocation in MAIT cells of non-responders to secukinumab was observed at baseline. |
Comparison with Alternative Therapies
Understanding the predictive biomarkers for alternative therapies is crucial for selecting the most appropriate treatment for individual patients, especially for those who may not be ideal candidates for IL-17A modulation.
| Therapy Class | Examples | Key Predictive Biomarkers | Disease | Reference |
| TNF-alpha Inhibitors | Adalimumab, Infliximab, Etanercept | High baseline C-Reactive Protein (CRP) and Platelet-to-Lymphocyte Ratio (PLR). Presence of scalp lesions for adalimumab. | Psoriasis, Psoriatic Arthritis | |
| JAK Inhibitors | Tofacitinib, Deucravacitinib | Higher baseline levels of IL-23 associated biomarkers (IL-17A, BD-2, IL-19) predicted better PASI 75 and ACR 20 responses to deucravacitinib. | Psoriatic Arthritis |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these biomarker studies.
Experimental Workflow for Biomarker Discovery and Validation
Caption: Biomarker Discovery and Validation Workflow.
TaqMan SNP Genotyping Assay
This method is used for the detection of single nucleotide polymorphisms.
-
DNA Extraction: Genomic DNA is extracted from whole blood samples using a commercially available kit. DNA quality and quantity are assessed.
-
Assay Preparation: Predesigned or custom TaqMan SNP Genotyping Assays are used. These contain two allele-specific probes labeled with different fluorescent dyes (e.g., FAM and VIC) and a quencher.
-
PCR Reaction: The PCR reaction mixture is prepared with TaqMan Genotyping Master Mix, the SNP Genotyping Assay, and the genomic DNA sample.
-
Real-Time PCR: The reaction is run on a real-time PCR instrument. During PCR, the probe specific to the allele present in the sample anneals to the target DNA and is cleaved by the 5' nuclease activity of Taq polymerase, releasing the reporter dye from the quencher and generating a fluorescent signal.
-
Data Analysis: The endpoint fluorescence is measured. The software plots the fluorescence from each dye and automatically clusters the samples into genotypes (homozygous for allele 1, homozygous for allele 2, or heterozygous).
SomaScan® Assay
This is a high-throughput proteomics platform for identifying protein biomarkers.
-
Sample Preparation: Serum or plasma samples are collected and stored at -80°C. Samples are thawed and diluted prior to the assay.
-
Binding: The diluted samples are incubated with a mixture of SOMAmer® (Slow Off-rate Modified Aptamer) reagents, which are short, single-stranded DNA molecules that bind to specific protein targets.
-
Washing: Unbound proteins and non-specific binders are removed through a series of wash steps.
-
Labeling and Detection: The protein-SOMAmer complexes are labeled with a fluorescent tag. The SOMAmer reagents are then released from the proteins.
-
Quantification: The concentration of each SOMAmer reagent, which is proportional to the concentration of its target protein, is quantified using DNA microarray technology.
Enzyme-Linked Immunosorbent Assay (ELISA) for Beta-Defensin 2
This is a quantitative immunoassay for measuring the concentration of a specific protein in a sample.
-
Plate Coating: A 96-well microplate is pre-coated with a capture antibody specific for human Beta-Defensin 2.
-
Sample and Standard Incubation: Serum samples and a series of known concentrations of a Beta-Defensin 2 standard are added to the wells. The plate is incubated to allow the Beta-Defensin 2 to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody Incubation: A biotinylated detection antibody specific for Beta-Defensin 2 is added to the wells and incubated.
-
Enzyme Conjugate Incubation: Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. The plate is washed again.
-
Substrate Addition and Color Development: A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Reaction Stoppage and Measurement: A stop solution is added to terminate the reaction. The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of Beta-Defensin 2 in the samples is determined by comparing their optical density to the standard curve.
Imaging Flow Cytometry for STAT3 Translocation
This technique allows for the quantification of the translocation of transcription factors from the cytoplasm to the nucleus.
-
Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood. The cells are stimulated with IL-23 to induce STAT3 phosphorylation and nuclear translocation.
-
Fixation and Permeabilization: Cells are fixed to preserve their morphology and then permeabilized to allow antibodies to enter the cell.
-
Staining: Cells are stained with fluorescently labeled antibodies against phospho-STAT3 and a nuclear stain (e.g., DAPI).
-
Data Acquisition: The stained cells are analyzed using an imaging flow cytometer, which captures images of individual cells as they pass through a laser beam.
-
Data Analysis: Specialized software is used to quantify the similarity of the phospho-STAT3 and nuclear staining patterns, providing a measure of nuclear translocation.
Conclusion
The identification and validation of predictive biomarkers are paramount for advancing personalized medicine in the treatment of inflammatory diseases. For this compound therapy, a growing body of evidence supports the use of genetic, protein, and cellular biomarkers to forecast treatment response. By comparing these with biomarkers for alternative therapies such as TNF-alpha and JAK inhibitors, clinicians and researchers can make more informed decisions to optimize patient outcomes. The continued development and standardization of experimental protocols will be essential for the clinical implementation of these predictive tools.
References
Navigating the Nuances of IL-17A Antagonism: A Comparative Safety Analysis
A deep dive into the safety profiles of secukinumab, ixekizumab, and brodalumab offers researchers and drug development professionals a clearer understanding of the therapeutic landscape for IL-17A-mediated diseases. This guide synthesizes data from pivotal clinical trials and post-marketing surveillance to provide a comprehensive comparison of these key biologics.
Interleukin-17A (IL-17A) has emerged as a critical cytokine in the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis and psoriatic arthritis. The development of monoclonal antibodies that target IL-17A or its receptor has revolutionized treatment for these conditions. This comparison guide focuses on the three major IL-17A antagonists: secukinumab, ixekizumab, and brodalumab, with a specific emphasis on their comparative safety profiles as evidenced by key clinical trials and real-world data.
The IL-17 Signaling Pathway
The binding of IL-17A to its receptor complex initiates a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines. Understanding this pathway is crucial for appreciating the mechanism of action and potential side effects of IL-17A antagonists.
Caption: IL-17A signaling pathway and points of intervention for different antagonists.
Comparative Safety Profiles of IL-17A Antagonists
The following table summarizes the incidence of key adverse events (AEs) for secukinumab, ixekizumab, and brodalumab based on data from pivotal clinical trials and meta-analyses. It is important to note that direct head-to-head, long-term safety trials are limited, and incidence rates can vary based on study design and patient population.
| Adverse Event Category | Secukinumab | Ixekizumab | Brodalumab |
| Overall AEs | Incidence of 73.48% in a meta-analysis[1][2]. | Incidence of 73.48% in a meta-analysis[1][2]. | Incidence of 65.66% for anti-IL-17R biologics in a meta-analysis[1]. |
| Serious AEs | EAIR of 7.0 per 100 patient-years in a pooled analysis of 47 clinical trials. | EAIR of 6.0 per 100 patient-years in an integrated analysis of four clinical trials. | Serious infections reported at a rate of 2.17 per 100 patients in a 6-year pharmacovigilance report. |
| Infections | Most common AEs are nasopharyngitis and upper respiratory tract infections. | Most reported TEAEs were nasopharyngitis (EAIR=9.0) and upper respiratory tract infection (EAIR=8.3). | The most common adverse events were nasopharyngitis and upper respiratory tract infection. |
| Candida Infections | EAIR of 2.16 per 100 patient-years in a pooled analysis of 47 clinical trials. | A known class effect, with cases being mostly mild to moderate. | The most common adverse events included candidiasis. |
| Injection-Site Reactions | Less frequent compared to ixekizumab. | Reported in 15.7% of patients after 52 weeks. The most common were non-specified (9.5%), erythema (3.1%), and pain (1.7%). | A known adverse event, with manifestations such as erythema, pain, and pruritus. |
| Inflammatory Bowel Disease (IBD) | Observed in post-marketing setting (0.14/100 PY) and clinical trials (0.26/100 PY). | A known risk, with cases reported in post-marketing surveillance. | Infrequent, with only 3 cases reported over a 7-year period in a pharmacovigilance study. |
| Suicidal Ideation and Behavior | No boxed warning for suicidal ideation and behavior. | No boxed warning for suicidal ideation and behavior. | Boxed warning for suicidal ideation and behavior, available only through a restricted REMS program. Post-marketing data suggest the risk is similar to other biologics. |
| Major Adverse Cardiovascular Events (MACE) | EAIR of 0.24 per 100 patients in a 6-year pharmacovigilance report for brodalumab, which is considered low. A meta-analysis found no significant correlation between IL-17 inhibitors and a change in MACE risk. | EAIR of 0.5 per 100 patient-years in an integrated analysis of four clinical trials. | Rate of 0.24 per 100 patients in a 7-year US pharmacovigilance analysis. |
EAIR: Exposure-Adjusted Incidence Rate; PY: Patient-Years; TEAE: Treatment-Emergent Adverse Event
Experimental Protocols of Key Clinical Trials
The safety and efficacy of these IL-17A antagonists were established in several pivotal Phase III clinical trials. The general methodologies of these trials are outlined below.
Secukinumab: ERASURE and FIXTURE Trials
-
Study Design: The ERASURE and FIXTURE studies were randomized, double-blind, placebo-controlled Phase III trials. The FIXTURE trial also included an active comparator arm with etanercept.
-
Patient Population: Adult patients with moderate-to-severe plaque psoriasis were enrolled.
-
Intervention: Patients were randomized to receive subcutaneous injections of secukinumab (at doses of 150 mg or 300 mg), placebo, or etanercept (in FIXTURE).
-
Primary Endpoints: The co-primary endpoints were the proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) and a score of 0 (clear) or 1 (almost clear) on the modified Investigator's Global Assessment (IGA) at week 12.
-
Safety Assessment: Safety was assessed through the documentation of adverse events, routine laboratory values, and vital signs throughout the study.
Ixekizumab: UNCOVER Trials (UNCOVER-1, -2, and -3)
-
Study Design: The UNCOVER trials were randomized, double-blind, placebo-controlled (UNCOVER-1, -2, and -3) and active-controlled (etanercept in UNCOVER-2 and -3) Phase III studies.
-
Patient Population: Adult patients with moderate-to-severe plaque psoriasis were included.
-
Intervention: Patients were randomized to receive subcutaneous injections of ixekizumab (80 mg every two or four weeks after a 160 mg starting dose), placebo, or etanercept.
-
Primary Endpoints: The co-primary endpoints were the percentage of patients achieving PASI 75 and an sPGA score of 0 or 1 at week 12.
-
Safety Assessment: The safety profile was evaluated by monitoring treatment-emergent adverse events, laboratory parameters, and vital signs.
Brodalumab: AMAGINE Trials (AMAGINE-1, -2, and -3)
-
Study Design: The AMAGINE trials were randomized, double-blind, placebo-controlled Phase III studies. AMAGINE-2 and -3 also included an active comparator arm with ustekinumab.
-
Patient Population: Adult patients with moderate-to-severe plaque psoriasis were enrolled.
-
Intervention: Patients were randomized to receive subcutaneous injections of brodalumab (140 mg or 210 mg every two weeks), placebo, or ustekinumab.
-
Primary Endpoints: The primary endpoints were the proportion of patients achieving PASI 75 and an sPGA score of 0 or 1 at week 12.
-
Safety Assessment: Safety was monitored through the collection of adverse event data, clinical laboratory tests, and physical examinations. A particular focus was placed on psychiatric adverse events, including suicidal ideation and behavior.
Conclusion
The IL-17A antagonists secukinumab, ixekizumab, and brodalumab have demonstrated significant efficacy in the treatment of moderate-to-severe psoriasis. Their safety profiles are generally well-characterized, with the most common adverse events being infections and injection-site reactions. While all three drugs share a class effect of an increased risk of mucocutaneous candidiasis, there are notable differences in their safety profiles. Ixekizumab is associated with a higher incidence of injection-site reactions. Brodalumab carries a boxed warning for suicidal ideation and behavior, necessitating a Risk Evaluation and Mitigation Strategy (REMS) program, although post-marketing data suggest the risk is comparable to other biologics. For researchers and drug development professionals, a thorough understanding of these nuanced safety profiles is essential for the continued development of targeted therapies and for optimizing patient outcomes.
References
Comparative Analysis of IL-17A Modulator-1 Cross-Reactivity with Murine IL-17A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of a hypothetical small molecule, IL-17A Modulator-1, with murine IL-17A. The following data is illustrative, based on established methodologies for evaluating similar compounds, due to the absence of publicly available cross-reactivity data for a specific compound designated "this compound". This document serves as a template for assessing and presenting such cross-reactivity studies.
Introduction to IL-17A and Cross-Reactivity
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in a variety of autoimmune and inflammatory diseases.[1] Modulators targeting IL-17A or its receptor are a critical class of therapeutics.[1][2] "this compound" has been identified as a small molecule inhibitor of IL-17A, reported to inhibit its biological activity with a pIC50 of 8.2.[3][4] For preclinical evaluation of such inhibitors in murine models of disease, it is essential to determine their cross-reactivity with the murine ortholog of human IL-17A.
IL-17A Signaling Pathway
The following diagram illustrates the canonical IL-17A signaling pathway, which is the target of IL-17A modulators.
Assessment of Murine IL-17A Cross-Reactivity
To evaluate the potential of this compound for in vivo studies in mice, its binding affinity and neutralizing activity against murine IL-17A were compared to its activity against human IL-17A.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the cross-reactivity of an IL-17A inhibitor.
Data Presentation
Table 1: Comparative Binding Affinity of this compound
This table summarizes the binding affinity of this compound to human and murine IL-17A as determined by Surface Plasmon Resonance (SPR).
| Target Protein | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, nM) |
| Human IL-17A | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |
| Murine IL-17A | 8.2 x 10⁴ | 9.5 x 10⁻⁴ | 11.6 |
Data is illustrative and not based on published results for a specific "this compound".
Table 2: Comparative Neutralization Activity of this compound
This table shows the half-maximal inhibitory concentration (IC50) of this compound in a cell-based neutralization assay measuring IL-6 secretion from NIH-3T3 cells stimulated with either human or murine IL-17A.
| IL-17A Species | IC50 (nM) |
| Human IL-17A | 6.3 |
| Murine IL-17A | 45.2 |
Data is illustrative and not based on published results for a specific "this compound".
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the association and dissociation rate constants, and the resulting affinity (KD) of this compound for human and murine IL-17A.
-
Instrumentation: Biacore T200 or similar SPR instrument.
-
Methodology:
-
Recombinant human IL-17A and murine IL-17A were immobilized on separate flow cells of a CM5 sensor chip via amine coupling.
-
A reference flow cell was prepared without protein immobilization for background subtraction.
-
This compound was prepared in a series of concentrations (e.g., 0.1 nM to 100 nM) in HBS-EP+ buffer.
-
Each concentration of this compound was injected over the flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association phase (e.g., 180 seconds), followed by a dissociation phase with buffer flow.
-
The sensor surface was regenerated between cycles using a low pH glycine solution.
-
The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (ka, kd) and calculate the affinity (KD).
-
Cell-Based Neutralization Assay
-
Objective: To measure the functional ability of this compound to inhibit the biological activity of human and murine IL-17A.
-
Cell Line: NIH-3T3 mouse embryonic fibroblast cell line.
-
Methodology:
-
NIH-3T3 cells were seeded in 96-well plates and cultured to confluence.
-
A fixed concentration of recombinant human IL-17A or murine IL-17A (e.g., 10 ng/mL) was pre-incubated with a serial dilution of this compound for 1 hour at 37°C.
-
The cell culture medium was replaced with the IL-17A/modulator mixtures.
-
Cells were incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
The supernatant was collected, and the concentration of secreted IL-6 was quantified using a commercially available ELISA kit.
-
The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Conclusion
Based on the illustrative data, this compound demonstrates binding to both human and murine IL-17A, with a moderately lower affinity for the murine ortholog. The functional neutralization assay corroborates this finding, showing a higher concentration of the modulator is required to inhibit murine IL-17A activity compared to human IL-17A. While cross-reactive, the difference in potency should be a key consideration in the design and interpretation of preclinical studies in murine models. These findings underscore the importance of conducting thorough cross-reactivity assessments for all therapeutic candidates early in the drug development process.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling IL-17A Modulator-1
Disclaimer: This document provides essential guidance on the safe handling of IL-17A modulator-1 (CAS No. 2748749-29-1) in a research setting.[1][][3][4] this compound is a research compound with limited publicly available safety data. Therefore, it must be handled with the utmost care, assuming it is a potent and hazardous substance. The primary source of safety information must be the Safety Data Sheet (SDS) provided by the manufacturer, which should be obtained and reviewed before any handling.[5] The following information is based on best practices for handling potent, novel, or uncharacterized chemical compounds and is intended to supplement, not replace, the supplier's SDS and institutional safety protocols.
A thorough risk assessment is mandatory before beginning any work with this compound. All personnel must be trained on the potential hazards and the necessary safety procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The selection of PPE depends on the specific task being performed. Always inspect PPE for integrity before use.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids (e.g., Weighing) | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant shoe covers | • Head covering• Use of a ventilated balance enclosure or powder containment hood is mandatory |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Respirator (if aerosols or vapors are generated) |
| Waste Disposal | • Chemical splash goggles• Chemical-resistant gloves• Laboratory coat | • Face shield if there is a splash hazard |
Operational Plan and Handling Procedures
A clear, step-by-step plan is essential for safe handling and to prevent contamination. All manipulations involving the solid compound or concentrated stock solutions should be performed in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any damage or leaks.
-
Store the compound in its original, tightly sealed container at the recommended temperature (4°C for the solid, -20°C or -80°C for solutions), away from moisture and light.
-
The storage area should be clearly labeled as containing a potent compound.
Weighing the Compound:
-
Perform all weighing operations within a ventilated enclosure (e.g., a powder-containment hood or glove box).
-
Don the appropriate PPE for handling powders (see table above).
-
Use a dedicated set of spatulas and weigh boats.
-
Handle the compound gently to avoid generating dust.
-
Clean the weighing area and equipment thoroughly after use with a suitable solvent (e.g., 70% ethanol), treating all cleaning materials as hazardous waste.
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Wear appropriate PPE for handling liquids, including chemical splash goggles and double gloves.
-
Add the solvent to the weighed compound slowly to avoid splashing. This compound is soluble in DMSO.
-
Once prepared, aliquot the stock solution into clearly labeled, sealed vials to avoid repeated freeze-thaw cycles.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
